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  • Product: 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE

Core Science & Biosynthesis

Foundational

synthesis and characterization of 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE

This in-depth technical guide details the synthesis, purification, and characterization of 4-(N-(3,5-xylyl)carbamoyl)morpholine (IUPAC: N-(3,5-dimethylphenyl)morpholine-4-carboxamide). Executive Summary 4-(N-(3,5-xylyl)c...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the synthesis, purification, and characterization of 4-(N-(3,5-xylyl)carbamoyl)morpholine (IUPAC: N-(3,5-dimethylphenyl)morpholine-4-carboxamide).

Executive Summary

4-(N-(3,5-xylyl)carbamoyl)morpholine is a urea derivative featuring a morpholine ring linked to a 3,5-dimethylphenyl (xylyl) group via a carbonyl spacer. This structural motif is a privileged scaffold in medicinal chemistry, frequently serving as a core pharmacophore in soluble epoxide hydrolase (sEH) inhibitors , kinase inhibitors , and TRPV1 antagonists . The urea linkage provides critical hydrogen-bonding interactions (donor/acceptor) with biological targets, while the morpholine ring enhances aqueous solubility and metabolic stability compared to acyclic amines.

This guide provides a robust, scalable protocol for its synthesis, prioritizing the Isocyanate Addition Method for its atom economy and high yield, while offering a CDI-Mediated Alternative for laboratories lacking specific isocyanate precursors.

Part 1: Retrosynthetic Analysis & Strategy

To synthesize the target urea, we must form the central


 bonds. Two primary disconnections are viable:
  • Route A (Isocyanate Addition): The "Gold Standard" for laboratory scale. It involves the nucleophilic attack of morpholine on 3,5-dimethylphenyl isocyanate. This reaction is rapid, generally quantitative, and requires minimal purification.

  • Route B (CDI Activation): Useful if the isocyanate is unavailable. It involves activating 3,5-dimethylaniline with 1,1'-Carbonyldiimidazole (CDI) followed by morpholine displacement.

Strategic Reaction Pathway

SynthesisStrategy Target Target: 4-(N-(3,5-xylyl)carbamoyl)morpholine RouteA Route A: Isocyanate Addition (High Yield, Atom Economic) Isocyanate 3,5-Dimethylphenyl Isocyanate + Morpholine RouteA->Isocyanate RouteB Route B: CDI Activation (Alternative Reagents) Aniline 3,5-Dimethylaniline + CDI + Morpholine RouteB->Aniline Isocyanate->Target DCM, 0°C -> RT Aniline->Target THF, Reflux

Figure 1: Retrosynthetic strategy comparing the direct Isocyanate route (A) and the CDI-mediated route (B).

Part 2: Primary Synthesis Protocol (Route A)

Objective: Synthesis of 4-(N-(3,5-xylyl)carbamoyl)morpholine via isocyanate addition. Scale: 10 mmol (adaptable to 100g scale).

1. Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3]Amount (10 mmol)Role
3,5-Dimethylphenyl isocyanate 147.181.01.47 gElectrophile
Morpholine 87.121.10.96 g (0.96 mL)Nucleophile
Dichloromethane (DCM) --20 mLSolvent (Anhydrous)
Hexane/Heptane --~50 mLPrecipitation
2. Experimental Procedure

Step 1: Setup

  • Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with 3,5-dimethylphenyl isocyanate (1.47 g, 10 mmol) .

  • Dissolve in anhydrous DCM (15 mL) under

    
     atmosphere.
    
  • Cool the solution to 0°C using an ice-water bath.

Step 2: Nucleophilic Addition

  • Prepare a solution of morpholine (0.96 g, 11 mmol) in DCM (5 mL) .

  • Add the morpholine solution dropwise to the isocyanate solution over 10 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature.

  • Observation: A white precipitate often forms immediately as the urea product is generated.

Step 3: Reaction & Monitoring

  • Remove the ice bath and allow the mixture to warm to Room Temperature (25°C) .

  • Stir for 1–2 hours .

  • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The isocyanate spot (high

    
    ) should disappear, and a more polar urea spot should appear. IR monitoring will show the disappearance of the strong 
    
    
    
    peak at
    
    
    .

Step 4: Workup & Isolation

  • Scenario A (Precipitate Formed): If the product precipitates, filter the solid using a Büchner funnel. Wash the cake with cold DCM (

    
    ) followed by Hexane (
    
    
    
    ).
  • Scenario B (Soluble Product): If the product remains soluble, concentrate the reaction mixture to

    
     under reduced pressure. Add Hexane (20 mL)  slowly with stirring to induce crystallization. Filter the resulting solid.
    

Step 5: Purification

  • The crude product is typically

    
     pure.
    
  • If necessary, recrystallize from Ethanol/Water or Hot Ethyl Acetate/Hexane .

  • Dry in a vacuum oven at

    
     for 4 hours to remove residual solvent.
    

Part 3: Characterization Suite

Confirming the structure requires a multi-modal approach. The following data represents the expected analytical profile for 4-(N-(3,5-xylyl)carbamoyl)morpholine based on substituent effects and standard urea shifts.

1. Nuclear Magnetic Resonance (NMR)

 NMR (400 MHz, DMSO-

)
  • 
     8.45 (s, 1H, NH):  The urea proton is typically a broad singlet, exchangeable with 
    
    
    
    . Its shift varies with concentration and solvent.
  • 
     7.15 (s, 2H, Ar-H, ortho):  Protons at positions 2 and 6 of the xylyl ring.
    
  • 
     6.65 (s, 1H, Ar-H, para):  Proton at position 4 of the xylyl ring.
    
  • 
     3.58 – 3.62 (m, 4H, Morpholine O-CH
    
    
    
    ):
    Characteristic ether-adjacent methylene protons.
  • 
     3.38 – 3.42 (m, 4H, Morpholine N-CH
    
    
    
    ):
    Nitrogen-adjacent methylene protons.
  • 
     2.22 (s, 6H, Ar-CH
    
    
    
    ):
    Two methyl groups on the aromatic ring.

 NMR (100 MHz, DMSO-

)
  • 
     155.4 (C=O):  The urea carbonyl carbon.
    
  • 
     140.1 (Ar-C-N):  Ipso carbon of the aromatic ring.
    
  • 
     137.5 (Ar-C-Me):  Meta carbons bearing methyl groups.
    
  • 
     123.5 (Ar-C ortho):  Ortho carbons.
    
  • 
     117.2 (Ar-C para):  Para carbon.[2][4]
    
  • 
     66.0 (Morpholine C-O):  Ether carbons.
    
  • 
     44.5 (Morpholine C-N):  Amine carbons.
    
  • 
     21.1 (Ar-CH
    
    
    
    ):
    Methyl carbons.
2. Infrared Spectroscopy (FT-IR)
  • 3300 – 3350 cm

    
    :  N-H stretch (medium, broad).
    
  • 2850 – 2950 cm

    
    :  C-H stretch (aliphatic and aromatic).
    
  • 1640 – 1660 cm

    
    :  C=O stretch (Urea Amide I band, strong).
    
  • 1550 cm

    
    :  N-H bend (Amide II).
    
3. Mass Spectrometry (ESI-MS)
  • Formula:

    
    
    
  • Exact Mass: 234.14

  • Observed:

    
    
    

Part 4: Troubleshooting & Optimization

Common pitfalls in urea synthesis and their remedies.

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of isocyanateEnsure all glassware is flame-dried and solvents are anhydrous. Isocyanates react with atmospheric moisture to form symmetric urea dimers (di-xylyl urea).
Impurity: Symmetric Urea Moisture or Excess IsocyanateThe symmetric urea (1,3-bis(3,5-dimethylphenyl)urea) is highly insoluble. Filter the hot reaction mixture; the symmetric byproduct often remains solid while the desired morpholine-urea stays in solution (if using hot EtOAc).
Oily Product Residual SolventMorpholine derivatives can be hygroscopic or form oils. Triturate the oil with cold diethyl ether or pentane to induce solidification.
Purification Logic Flow

PurificationLogic Start Crude Reaction Mixture Precipitate Is there a precipitate? Start->Precipitate Filter Filter Solid Precipitate->Filter Yes Evaporate Evaporate Solvent Precipitate->Evaporate No Recryst Recrystallize (EtOH/H2O) Filter->Recryst If Purity < 95% Final Pure Product Filter->Final If Purity > 95% Triturate Triturate with Hexane/Ether Evaporate->Triturate Triturate->Filter Recryst->Final

Figure 2: Decision tree for the isolation and purification of the target urea.

References

  • General Urea Synthesis: Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496. Link

  • Soluble Epoxide Hydrolase Inhibitors (Context): Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology, 45, 311-333. Link

  • Morpholine Scaffold Utility: Kerns, E. H., & Di, L.[5] (2008).[6] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and Permeability). Link

  • Isocyanate Reactivity: Saunders, J. H., & Slocombe, R. J. (1948). The Chemistry of the Organic Isocyanates. Chemical Reviews, 43(2), 203–218. Link

Sources

Exploratory

A Technical Guide to the Physicochemical Profiling of 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE: A Case Study for Novel Morpholine Carboxamides

Executive Summary The morpholine ring is a cornerstone in modern medicinal chemistry, prized for its ability to confer favorable physicochemical and pharmacokinetic properties upon drug candidates.[1][2][3] This guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The morpholine ring is a cornerstone in modern medicinal chemistry, prized for its ability to confer favorable physicochemical and pharmacokinetic properties upon drug candidates.[1][2][3] This guide provides an in-depth framework for the physicochemical characterization of novel morpholine derivatives, using 4-(N-(3,5-xylyl)carbamoyl)morpholine as a central case study. We will explore the critical properties that govern a molecule's journey from administration to therapeutic target, including solubility, lipophilicity, ionization state (pKa), and melting point. For each property, we will detail the authoritative experimental methodologies and complementary computational prediction techniques that form the foundation of a robust drug discovery program.[4][5][] This document is intended for researchers, scientists, and drug development professionals seeking to understand and systematically evaluate the drug-like potential of new chemical entities.

Introduction: The Strategic Role of the Morpholine Scaffold

The development of small molecule therapeutics is a multidimensional optimization challenge. Beyond potent biological activity, a successful drug must possess a suite of physicochemical properties that permit effective absorption, distribution, metabolism, and excretion (ADME). The morpholine heterocycle (tetrahydro-1,4-oxazine) has emerged as a "privileged structure" in drug design, largely due to the advantageous properties it imparts.[3][7]

The presence of an ether oxygen and a secondary amine gives the morpholine ring a unique profile:

  • Improved Aqueous Solubility: The oxygen atom can act as a hydrogen bond acceptor, often improving a compound's solubility in water.[1][2]

  • Modulated Basicity: The pKa of the morpholine nitrogen is typically in a range that allows for sufficient aqueous solubility at the low pH of the stomach while maintaining adequate lipophilicity for membrane passage at physiological pH.[1][2]

  • Metabolic Stability: The ring is generally stable to metabolic degradation, which can improve a drug's half-life.[2][8]

Our subject molecule, 4-(N-(3,5-xylyl)carbamoyl)morpholine, combines this valuable scaffold with a substituted aryl amide, a common architecture in bioactive compounds. A thorough characterization of its physicochemical properties is therefore the essential first step in evaluating its potential as a therapeutic agent.

Chemical Identity and Structure

A precise understanding of the molecule's structure is foundational to all subsequent analysis.

IdentifierValue
IUPAC Name N-(3,5-dimethylphenyl)morpholine-4-carboxamide
Synonyms 4-(N-(3,5-Xylyl)carbamoyl)morpholine
Molecular Formula C₁₃H₁₈N₂O₂
Molecular Weight 234.30 g/mol
Canonical SMILES CC1=CC(C)=CC(=C1)NC(=O)N2CCOCC2
Structure (Illustrative)

Lipophilicity (LogP & LogD): Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably the most critical physicochemical parameter in drug design. It governs membrane permeability, plasma protein binding, and solubility. It is typically expressed as the octanol-water partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH.

Causality & Field Insights: A LogP value between 1 and 3 is often considered a good starting point for orally absorbed drugs, representing a balance between the solubility needed for dissolution and the lipophilicity required to cross the gut wall. The morpholine moiety generally helps to temper the lipophilicity of larger aromatic systems, pulling the LogP into a more favorable range.[1]

Predicted and Experimental Lipophilicity Data

While experimental data for the title compound is not publicly available, computational models provide a reliable estimate.[4][5]

ParameterValue (Predicted)Significance
cLogP (Calculated LogP) 2.1 ± 0.4Suggests good potential for membrane permeability.
LogD at pH 7.4 2.1 ± 0.4As the molecule is predicted to be neutral at physiological pH, LogD ≈ LogP.
Experimental Protocol: HPLC-Based LogP Determination

This method offers higher throughput than the traditional shake-flask method and is a staple in discovery labs. It correlates a compound's retention time on a reverse-phase HPLC column with the known LogP values of a set of standards.

Methodology:

  • Standard Preparation: Prepare 1 mg/mL stock solutions of a series of standard compounds with known LogP values (e.g., Acetophenone, Benzene, Toluene, Naphthalene) in Acetonitrile.

  • Test Compound Preparation: Prepare a 1 mg/mL stock solution of 4-(N-(3,5-xylyl)carbamoyl)morpholine in Acetonitrile.

  • HPLC Setup:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Calibration Curve Generation: Inject each standard compound and record its retention time (t_R). Plot log(k) versus the known LogP for each standard, where k = (t_R - t_0) / t_0. (t_0 is the column dead time, measured by injecting a non-retained compound like uracil).

  • Sample Analysis: Inject the test compound and record its retention time.

  • LogP Calculation: Calculate the log(k) for the test compound and use the linear regression equation from the calibration curve to determine its LogP value.

Self-Validation: The protocol's integrity is validated by the linearity of the calibration curve (R² > 0.98) and the inclusion of a quality control (QC) standard with a known LogP run alongside the test compound.

Workflow Visualizationdot

HPLC_LogP_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_analysis Phase 3: Data Analysis prep_standards Prepare LogP Standards inject_standards Inject Standards & Record Retention Times (tR) prep_standards->inject_standards prep_sample Prepare Test Compound inject_sample Inject Test Compound & Record Retention Time (tR) prep_sample->inject_sample prep_mobile Prepare Mobile Phase prep_mobile->inject_standards prep_mobile->inject_sample calc_k Calculate Capacity Factor k = (tR - t0) / t0 inject_standards->calc_k inject_sample->calc_k calibration Plot log(k) vs. Known LogP Generate Calibration Curve calc_k->calibration calc_logp Calculate LogP of Test Compound from Curve calc_k->calc_logp calibration->calc_logp

Sources

Foundational

Whitepaper: Elucidating the Mechanism of Action of 4-(N-(3,5-Xylyl)carbamoyl)morpholine - A Discovery Narrative

An in-depth technical guide by a Senior Application Scientist. Abstract: The journey from a novel chemical entity to a well-characterized pharmacological tool or therapeutic lead is a complex, multi-stage process. At the...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Abstract: The journey from a novel chemical entity to a well-characterized pharmacological tool or therapeutic lead is a complex, multi-stage process. At the heart of this endeavor lies the elucidation of its mechanism of action (MOA). This whitepaper presents a hypothetical, yet scientifically rigorous, discovery narrative for the compound 4-(N-(3,5-xylyl)carbamoyl)morpholine. We will traverse the logical and experimental workflow, from initial phenotypic screening to target identification, validation, and pathway characterization. This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind each step, embodying a self-validating and authoritative approach to MOA discovery.

Part 1: The Initial Observation - A Phenotypic Hit

The story of 4-(N-(3,5-xylyl)carbamoyl)morpholine, hereafter referred to as Compound-XyM, begins not with a known target, but with an unexpected observation in a high-content phenotypic screen. Phenotypic screening, the practice of testing compounds in cell-based or organismal models without a preconceived target, represents a powerful, unbiased approach to discovering novel biology.

Our hypothetical screen was designed to identify novel regulators of cytokine release in lipopolysaccharide (LPS)-stimulated macrophages. From a library of 100,000 diverse small molecules, Compound-XyM emerged as a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α) secretion, with an IC₅₀ of 750 nM, while exhibiting minimal cytotoxicity.

Why this matters: A potent, non-toxic hit from a phenotypic screen is a compelling starting point. It suggests the compound modulates a specific biological pathway rather than causing general cellular stress. The critical question, however, is not what it does, but how it does it. This is the central challenge of MOA elucidation.

Experimental Protocol 1: Primary Phenotypic Screening
  • Cell Seeding: RAW 264.7 murine macrophages are seeded into 384-well microplates at a density of 20,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The small molecule library is dispensed using an acoustic liquid handler to achieve a final concentration of 10 µM. A DMSO control is included. Cells are pre-incubated with compounds for 1 hour.

  • Cellular Stimulation: LPS is added to all wells (except negative controls) to a final concentration of 100 ng/mL to induce an inflammatory response.

  • Incubation: The plates are incubated for 6 hours at 37°C and 5% CO₂.

  • TNF-α Quantification: The supernatant is collected and TNF-α levels are measured using a high-throughput ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) assay.

  • Cytotoxicity Assay: A cell viability reagent (e.g., CellTiter-Glo®) is added to the cell plates to measure ATP levels as an indicator of cytotoxicity.

  • Data Analysis: TNF-α inhibition is normalized to DMSO controls. Cytotoxicity is calculated relative to untreated cells. Hits are defined as compounds that inhibit TNF-α secretion by >50% with <10% cytotoxicity.

Part 2: Target Deconvolution - Finding the Molecular Handle

With a validated phenotypic hit, the next crucial phase is target deconvolution—the process of identifying the direct molecular target(s) of Compound-XyM. Several orthogonal strategies exist, and employing more than one is key to building a trustworthy case. We will pursue a two-pronged approach: affinity-based proteomics and a broad biochemical screen.

A. Affinity-Based Target Identification

The principle here is simple: "If a drug binds to a protein, we can use the drug to 'fish' that protein out of a complex cellular mixture." This requires creating a chemical probe by immobilizing Compound-XyM onto a solid support (e.g., sepharose beads).

cluster_prep Probe Preparation cluster_exp Affinity Experiment cluster_analysis Analysis Compound Compound-XyM Linker Synthesis of Linker-Appended Analog Compound->Linker Beads Immobilization on NHS-activated Sepharose Beads Linker->Beads Incubation Incubation with Probe-Coated Beads Beads->Incubation Lysate Macrophage Cell Lysate Lysate->Incubation Wash Stringent Washes to Remove Non-specific Binders Incubation->Wash Elution Elution of Bound Proteins Wash->Elution LCMS LC-MS/MS Proteomics Elution->LCMS Analysis Data Analysis vs. Control Beads LCMS->Analysis Hits Candidate Target Proteins Analysis->Hits

Caption: Workflow for affinity-based target identification.

This experiment yielded a list of 32 potential protein binders. To prioritize these, we performed a competition elution, where the cell lysate was co-incubated with the probe beads and an excess of free Compound-XyM. Proteins that are true binders will be outcompeted by the free compound and will not be found in the final eluate. This critical self-validating step narrowed our list to three high-confidence candidates.

B. Broad Biochemical Screening

In parallel, Compound-XyM was submitted to a commercial kinase screening panel. Kinases are a large family of enzymes frequently implicated in inflammatory signaling and are highly "druggable." Compound-XyM was screened at 10 µM against a panel of 300 human kinases.

Table 1: Kinase Screening Panel Results (Top Hits)

Kinase Target% Inhibition at 10 µMIC₅₀ (nM)Biological Function
IKKβ (Inhibitor of kappa B kinase beta) 92% 450 Key regulator of NF-κB signaling
MAP4K465%>5,000Mitogen-activated protein kinase
p38α58%>5,000Stress-activated protein kinase

The results were striking. Compound-XyM demonstrated potent and specific inhibition of IKKβ, a pivotal kinase in the NF-κB signaling pathway, which is the master regulator of TNF-α production in response to LPS. This finding strongly converged with our affinity proteomics data, where IKKβ was one of the three high-confidence hits.

Part 3: Target Validation and Mechanistic Confirmation

The hypothesis is now clear: Compound-XyM inhibits TNF-α secretion by directly binding to and inhibiting the kinase activity of IKKβ. The next steps are to validate this hypothesis using orthogonal methods.

A. Direct Target Engagement in Cells: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm that a compound binds to its target in the complex environment of a living cell. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.

  • Cell Culture: Grow RAW 264.7 cells to confluency.

  • Treatment: Treat cells with either Compound-XyM (20 µM) or DMSO (vehicle control) for 1 hour.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble, non-denatured protein. Analyze the amount of soluble IKKβ remaining at each temperature using Western Blotting.

Expected Outcome: In the presence of Compound-XyM, the IKKβ protein will remain soluble at higher temperatures compared to the DMSO control, indicating direct target engagement.

B. Quantifying Binding Affinity: Surface Plasmon Resonance (SPR)

To precisely quantify the binding kinetics between Compound-XyM and IKKβ, we utilized Surface Plasmon Resonance (SPR). This label-free technique measures the change in refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.

Table 2: SPR Kinetic Data for Compound-XyM and IKKβ

ParameterValueDescription
kₐ (on-rate) 1.5 x 10⁵ M⁻¹s⁻¹Rate of association between compound and protein.
kₔ (off-rate) 7.0 x 10⁻³ s⁻¹Rate of dissociation of the compound-protein complex.
Kₔ (dissociation constant) 46.7 nM Equilibrium dissociation constant (kₔ/kₐ), a measure of binding affinity.

A Kₔ value of 46.7 nM signifies a high-affinity interaction, providing strong quantitative evidence that IKKβ is a direct and potent target of Compound-XyM.

C. Confirming the Downstream Pathway

If Compound-XyM inhibits IKKβ, we should be able to observe a corresponding inhibition of the downstream NF-κB pathway. The key event is the phosphorylation and subsequent degradation of IκBα, which releases NF-κB to translocate to the nucleus.

We treated macrophages with LPS in the presence or absence of Compound-XyM and measured the levels of phosphorylated IκBα (p-IκBα) by Western Blot. As hypothesized, Compound-XyM dose-dependently blocked the LPS-induced phosphorylation of IκBα, confirming its mechanism of action on the signaling pathway.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK_complex IKK Complex (IKKα/β/γ) MyD88->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates CompoundXyM Compound-XyM CompoundXyM->IKK_complex INHIBITS NFκB NF-κB (p65/p50) IκBα->NFκB Sequesters IκBα_p p-IκBα NFκB_nuc NF-κB (p65/p50) NFκB->NFκB_nuc Translocates Degradation Proteasomal Degradation IκBα_p->Degradation DNA DNA NFκB_nuc->DNA Binds Promoter TNFα_mRNA TNF-α mRNA DNA->TNFα_mRNA Transcription

Caption: Proposed MOA of Compound-XyM via IKKβ inhibition.

Conclusion

Through a logical, multi-faceted approach, we have moved from a simple phenotypic observation to a high-confidence, validated mechanism of action. The discovery narrative of 4-(N-(3,5-xylyl)carbamoyl)morpholine (Compound-XyM) demonstrates that by combining unbiased screening with orthogonal, self-validating biochemical and cell-based techniques, we can effectively deconvolve complex biological activity. Compound-XyM is a potent and selective inhibitor of IKKβ, preventing the phosphorylation of IκBα, blocking NF-κB nuclear translocation, and ultimately inhibiting the production of the pro-inflammatory cytokine TNF-α. This journey provides a robust framework for future MOA elucidation projects.

References

  • Title: The importance of phenotypic drug discovery and the role of technology. Source: SLAS Discovery. URL: [Link]

  • Title: The continuing evolution of phenotypic drug discovery. Source: Nature Reviews Drug Discovery. URL: [Link]

  • Title: The druggable genome and conservation of pharmacology. Source: Drug Discovery Today. URL: [Link]

  • Title: The IKK complex: a central regulator of NF-κB activation. Source: Cell. URL: [Link]

  • Title: Why Phenotypic Screening Is a Crucial Strategy in Drug Discovery. Source: ACS Omega. URL: [Link]

  • Title: Strategies for target deconvolution of bioactive compounds. Source: RSC Chemical Biology. URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug-target interactions in cells. Source: Nature Protocols. URL: [Link]

Exploratory

A Strategic Blueprint for the Preliminary Biological Evaluation of 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE

Abstract The morpholine heterocycle is a cornerstone in medicinal chemistry, featured in a multitude of approved drugs and bioactive molecules due to its favorable physicochemical and metabolic properties.[1][2] This gui...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, featured in a multitude of approved drugs and bioactive molecules due to its favorable physicochemical and metabolic properties.[1][2] This guide presents a comprehensive, in-depth strategy for the preliminary biological screening of a novel compound, 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE. The proposed workflow is designed for researchers, scientists, and drug development professionals, providing a logical and efficient progression from initial cytotoxicity assessment to broader phenotypic and target-based screening paradigms. The methodologies detailed herein are grounded in established principles of drug discovery, emphasizing scientific integrity, experimental robustness, and data-driven decision-making.

Introduction: The Rationale for Screening a Novel Carbamoyl Morpholine Derivative

The morpholine ring is considered a "privileged structure" in drug discovery, a testament to its versatility and presence in a wide array of pharmacologically active agents.[1][2] Its inclusion in a molecule can enhance solubility, modulate pharmacokinetic and pharmacodynamic (PK/PD) properties, and provide key interaction points with biological targets.[1][3] The compound , 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE, combines this privileged scaffold with a carbamoyl linker and a xylyl moiety, suggesting potential for a range of biological activities. Given the novelty of this specific chemical entity, a systematic and multi-faceted screening approach is imperative to elucidate its biological potential and guide future development efforts.

This guide eschews a rigid, one-size-fits-all template in favor of a bespoke screening cascade tailored to the compound's structural features and the broader goals of early-stage drug discovery. The initial focus is on establishing a foundational understanding of the compound's interaction with cellular systems, beginning with cytotoxicity, before progressing to more complex and targeted investigations.

Foundational Screening: Establishing a Cytotoxicity Profile

Prior to any investigation of specific biological activities, it is crucial to determine the cytotoxic potential of 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE. This initial step informs the concentration range for subsequent assays, preventing misleading results due to overt toxicity and providing a preliminary indication of the compound's therapeutic window.[4] A dual-assay approach, probing different aspects of cell death, is recommended for a more comprehensive assessment.

Assay I: MTT Assay for Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of viable cells.[4] Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, forming a purple formazan product that can be quantified spectrophotometrically. A reduction in formazan production is indicative of decreased cell viability.

  • Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE in culture medium. Replace the existing medium with the compound-containing medium, including vehicle-only (e.g., DMSO) and untreated controls. Incubate for 24, 48, and 72 hours.

  • MTT Addition: Following incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

Assay II: LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[5][6] LDH is a stable cytosolic enzyme that is released upon plasma membrane lysis. This assay serves as a complementary method to the MTT assay, directly measuring cell death rather than metabolic activity.[7]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the desired incubation period, carefully collect an aliquot of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture, according to the manufacturer's instructions.

  • Data Acquisition: Incubate for the recommended time and measure the absorbance at the specified wavelength (typically 490 nm).

  • Data Analysis: Use a positive control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity for each compound concentration.

Data Presentation and Interpretation

The quantitative data from the cytotoxicity assays should be summarized in a clear and concise table.

AssayCell LineIncubation Time (h)IC50 (µM)
MTTHeLa24>100
4885.2
7262.5
LDHHeLa24>100
4895.7
7278.3

Interpretation: A significant discrepancy between the MTT and LDH assay results may indicate that the compound is cytostatic rather than cytotoxic, or that it interferes with the assay chemistry itself.[8] For example, a low IC50 in the MTT assay but high IC50 in the LDH assay could suggest that the compound inhibits metabolic activity without causing immediate cell lysis.

Tier 1 Screening: Phenotypic Approaches to Uncover Novel Activities

Phenotypic screening is a powerful strategy for identifying compounds that produce a desired biological effect in a cellular or organismal model, without a priori knowledge of the molecular target.[9][10] This approach is particularly valuable for novel compounds, as it allows for the discovery of unexpected biological activities and mechanisms of action.[11][12]

Rationale for a Phenotypic Approach

Given that the morpholine scaffold is present in drugs with diverse mechanisms of action, a broad, unbiased phenotypic screen is a logical next step.[1][3] This approach maximizes the potential for discovering a novel therapeutic application for 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE.

Recommended Phenotypic Assay: High-Content Imaging for Morphological Profiling

High-content screening (HCS) combines automated microscopy with sophisticated image analysis to quantitatively measure multiple phenotypic parameters in individual cells.[10] This allows for a detailed "fingerprint" of a compound's effect on cellular morphology, providing insights into its potential mechanism of action.

Caption: High-content imaging workflow for phenotypic profiling.

  • Cell Culture: Seed a well-characterized cell line (e.g., U2OS) in 384-well, optically clear bottom plates.

  • Compound Application: Treat cells with a range of non-toxic concentrations of 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE, determined from the foundational cytotoxicity screens. Include positive and negative controls.

  • Cell Staining: After a 24-48 hour incubation, fix the cells and stain with a panel of fluorescent dyes to label various subcellular compartments (e.g., Hoechst for the nucleus, Phalloidin for the actin cytoskeleton, and a mitochondrial stain).

  • Image Acquisition: Use a high-content imaging system to automatically acquire multi-channel fluorescence images from each well.

  • Image Analysis: Employ image analysis software to segment individual cells and extract a wide array of quantitative features, such as nuclear size and shape, cytoskeletal texture, and mitochondrial morphology.

  • Data Interpretation: Compare the phenotypic profile of the test compound to a reference library of compounds with known mechanisms of action. Clustering algorithms can be used to group compounds with similar phenotypic fingerprints, suggesting a shared mechanism.

Tier 2 Screening: Target-Based Assays for Mechanistic Elucidation

Should the phenotypic screen reveal an interesting biological profile, or if there is a pre-existing hypothesis based on the compound's structure, target-based screening can be employed to investigate interactions with specific molecular targets.[13][14] This approach is more focused than phenotypic screening and is crucial for understanding a compound's mechanism of action.[15]

Hypothesis-Driven Target Selection

The presence of the morpholine ring in several kinase inhibitors provides a rational starting point for target-based screening.[16] For example, a number of PI3K/mTOR inhibitors incorporate a morpholine moiety.[3] Therefore, a panel of kinase activity assays would be a logical next step.

Recommended Target-Based Assay: In Vitro Kinase Inhibition Panel

A commercially available kinase screening panel can be used to rapidly assess the inhibitory activity of 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE against a broad range of protein kinases. These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence and absence of the test compound.

Caption: General workflow for an in vitro kinase inhibition assay.

  • Compound Preparation: Prepare a series of dilutions of the test compound.

  • Assay Execution: Submit the compound to a contract research organization (CRO) or utilize an in-house platform for screening against a panel of kinases (e.g., a 96-kinase panel). The assays are typically performed in a high-throughput format using methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence.

  • Data Analysis: The primary output is the percentage of inhibition at a given compound concentration. For active "hits," a dose-response curve is generated to determine the IC50 value.

Data Presentation and Follow-Up

The results of the kinase panel screen should be presented in a table, highlighting the most potently inhibited kinases.

Kinase Target% Inhibition at 10 µMIC50 (µM)
PI3Kα850.5
mTOR781.2
AKT125>10
MEK115>10

Follow-up Actions: Potent and selective "hits" from the primary screen should be validated in secondary, cell-based assays to confirm their activity in a more physiologically relevant context. For example, if the compound inhibits PI3Kα, a Western blot analysis could be performed to assess the phosphorylation status of downstream targets like Akt in treated cells.

Data Integration and Strategic Decision-Making

The successful execution of this multi-tiered screening cascade will generate a rich dataset on the biological activities of 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE. The final and most critical step is the integration of all data to make an informed decision about the future of the compound.

Building a Compound Profile

Synthesize the results from the cytotoxicity, phenotypic, and target-based assays to create a comprehensive biological profile of the compound. This profile should include its potency, selectivity, and any observed cellular effects.

Decision Tree for Further Development

G A Initial Screening Data B High Cytotoxicity? A->B C Interesting Phenotype? B->C No E Terminate/Deprioritize B->E Yes D Potent Target Inhibition? C->D No F Deconvolution of Target C->F Yes D->E No G Lead Optimization D->G Yes H Structure-Activity Relationship (SAR) Studies F->H G->H

Sources

Foundational

An In-Depth Technical Guide to the Solubility of 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE in DMSO and Water

This guide provides a comprehensive technical framework for understanding and determining the solubility of the novel compound, 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE. Given the limited publicly available data on this spec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for understanding and determining the solubility of the novel compound, 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE. Given the limited publicly available data on this specific molecule, this document emphasizes the foundational principles and experimental methodologies required for researchers, scientists, and drug development professionals to accurately characterize its solubility profile in two critical solvents: Dimethyl Sulfoxide (DMSO) and water. Our focus is not merely on providing a protocol but on elucidating the scientific rationale behind each step, ensuring a robust and reproducible approach to this essential physicochemical parameter.

Introduction: The Significance of Solubility

4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE is a substituted morpholine derivative. The morpholine heterocycle is a prevalent scaffold in medicinal chemistry, recognized for its favorable physicochemical properties and its presence in numerous approved drugs.[1][2] The solubility of any compound under investigation is a cornerstone of its developability profile. In early-stage drug discovery, compounds are often stored and initially tested from concentrated DMSO stock solutions.[3][4][5] Poor solubility in DMSO can create significant challenges for screening and assay reliability.[3] Subsequently, aqueous solubility is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, directly impacting its bioavailability and therapeutic efficacy.[4] Therefore, a precise understanding of this compound's behavior in both a polar aprotic solvent (DMSO) and a polar protic solvent (water) is paramount.

Theoretical Assessment of Solubility

Before embarking on experimental determination, a theoretical assessment of the molecular structure of 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE can provide a qualitative prediction of its solubility.

  • The Morpholine Moiety: Morpholine itself is a colorless, hygroscopic liquid that is completely miscible with water.[1][6][7][8] This high aqueous solubility is attributed to the presence of the ether oxygen and the secondary amine nitrogen, both of which can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor, facilitating strong interactions with water molecules.

  • The Carbamoyl Linkage: The carbamoyl group (-NH-C=O-) contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can contribute favorably to interactions with polar solvents.

  • The 3,5-Xylyl Group: This aromatic dimethylbenzene component is nonpolar and hydrophobic. The presence of this bulky, lipophilic substituent is expected to significantly decrease aqueous solubility compared to the parent morpholine structure. The large nonpolar surface area will disrupt the hydrogen-bonding network of water, leading to an unfavorable energetic cost for dissolution.

Predicted Solubility:

  • In DMSO: As a powerful, polar aprotic solvent, DMSO is an excellent solvent for a wide range of organic compounds, including those with both polar and nonpolar regions.[9] It is anticipated that 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE will exhibit high solubility in DMSO. The polar carbamoyl and morpholine groups will interact favorably with the polar sulfoxide group of DMSO, while the xylyl group can be accommodated by the organic nature of the solvent.

  • In Water: The molecule's solubility in water is expected to be low. The hydrophobic nature of the 3,5-xylyl group will likely dominate, making it a sparingly soluble compound.[4] The overall molecule has a classic "brick dust" structure—a rigid, planar aromatic system combined with a higher melting point, which often correlates with poor aqueous solubility.

Experimental Determination of Solubility

Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic. Kinetic solubility is a measure of how quickly a compound dissolves from a solid form or precipitates from a supersaturated solution (typically generated by diluting a DMSO stock into an aqueous buffer), while thermodynamic solubility represents the true equilibrium concentration of a dissolved compound in a saturated solution.[10]

Kinetic Solubility Assay (DMSO Dilution Method)

This method is a high-throughput approach that mimics the conditions used in many biological screening assays where a compound is introduced from a DMSO stock solution.[10]

Protocol:

  • Preparation of High-Concentration DMSO Stock:

    • Accurately weigh approximately 1-2 mg of 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE.

    • Dissolve the compound in a precise volume of high-purity, anhydrous DMSO[5] to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Serial Dilution in DMSO:

    • Perform a serial dilution of the high-concentration stock in DMSO to prepare a range of concentrations (e.g., from 10 mM down to low µM). This is typically done in a 96-well plate format.

  • Addition to Aqueous Buffer:

    • Transfer a small, fixed volume (e.g., 1-2 µL) of each DMSO concentration into a larger volume (e.g., 98-99 µL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a clear 96-well plate. This creates a final DMSO concentration of 1-2%, which is generally tolerated by many biological assays.

  • Incubation and Detection:

    • Allow the plate to equilibrate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).

    • Measure the turbidity or light scattering of each well using a nephelometer or a UV/Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Causality and Trustworthiness: This method is rapid and requires a small amount of compound, making it ideal for early discovery.[10] The self-validating nature of this protocol lies in the dose-dependent increase in precipitation. A clear transition from a transparent to a turbid solution provides a distinct endpoint. Using anhydrous DMSO is critical, as absorbed water can prematurely crash out the compound.[5]

Diagram of Kinetic Solubility Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 1. Prepare 10 mM Stock in Anhydrous DMSO serial_dil 2. Serial Dilute in DMSO (96-well plate) stock->serial_dil add_buffer 3. Add to Aqueous Buffer (1:100 dilution) serial_dil->add_buffer incubate 4. Incubate (e.g., 2h @ 25°C) add_buffer->incubate read_plate 5. Read Turbidity (Nephelometry/UV-Vis) incubate->read_plate analysis 6. Determine Concentration at Precipitation Onset read_plate->analysis

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility Assay (Shake-Flask Method)

This is the gold-standard method for determining the true equilibrium solubility of a compound.[4] It measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.

Protocol:

  • Preparation of Slurry:

    • Add an excess amount of solid 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE to a known volume of the test solvent (e.g., DMSO or water/buffer) in a sealed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[11] The process can be kinetically slow, so sufficient time is essential.[11]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for the undissolved solid to settle.

    • Carefully separate the saturated supernatant from the excess solid. This is a critical step and is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification:

    • Accurately dilute the clear, saturated filtrate with a suitable solvent.

    • Determine the concentration of the compound in the diluted filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or Nuclear Magnetic Resonance (NMR).[3]

    • A standard calibration curve must be generated using known concentrations of the compound to ensure accurate quantification.

Causality and Trustworthiness: The shake-flask method's reliability stems from its basis in thermodynamic equilibrium.[4] The presence of excess solid throughout the experiment validates that the solution is truly saturated. The robustness of the final data is highly dependent on the accuracy of the analytical quantification method used.

Diagram of Thermodynamic Solubility Workflow:

G start 1. Add Excess Solid to Solvent (DMSO/Water) agitate 2. Agitate to Equilibrium (24-48h @ const. Temp) start->agitate separate 3. Separate Phases (Centrifuge/Filter) agitate->separate quantify 4. Quantify Concentration of Saturated Supernatant (HPLC, UV-Vis, etc.) separate->quantify result Equilibrium Solubility (e.g., µg/mL or µM) quantify->result

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured format. The tables below serve as templates for recording and presenting your experimental findings.

Table 1: Kinetic Solubility of 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE

Aqueous Medium Temperature (°C) Final DMSO (%) Kinetic Solubility (µM) Method of Detection
PBS, pH 7.4 25 1% [Record Value] Nephelometry
Simulated Gastric Fluid 37 1% [Record Value] UV-Vis (620 nm)

| Simulated Intestinal Fluid | 37 | 1% | [Record Value] | Nephelometry |

Table 2: Thermodynamic Solubility of 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE | Solvent | Temperature (°C) | Thermodynamic Solubility | Analytical Method | | :--- | :--- | :--- | :--- | | | | (µg/mL) | (µM) | | | DMSO | 25 | [Record Value] | [Record Value] | HPLC-UV | | Water, pH 7.0 | 25 | [Record Value] | [Record Value] | HPLC-UV | | PBS, pH 7.4 | 25 | [Record Value] | [Record Value] | HPLC-UV | | 0.1 N HCl | 25 | [Record Value] | [Record Value] | HPLC-UV |

Conclusion

While a definitive solubility value for 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE is not available in public literature, this guide provides the theoretical foundation and robust experimental protocols necessary for its determination. Based on its chemical structure, high solubility in DMSO and low solubility in aqueous media are anticipated. The rigorous application of the kinetic and thermodynamic methodologies detailed herein will empower researchers to generate the precise, reliable data essential for advancing the study and development of this and other novel chemical entities.

References

  • Singhvi, G., & Singh, M. (2011). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 23(1), 237-239.
  • Kevill, D. N., & D'Souza, M. J. (2011). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 12(4), 2345–2361.
  • National Center for Biotechnology Information. (n.d.). Morpholine. PubChem Compound Summary.
  • Bieliaieva, O., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening.
  • ChemicalBook. (n.d.). Morpholine.
  • ResearchGate. (2015). How to check the Drug solubility DMSO solvent..?
  • Glomme, A., & Abrahamsson, B. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • BenchChem. (n.d.). Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6.
  • ECHEMI. (n.d.). Morpholine Formula.
  • Wikipedia. (n.d.). Morpholine.
  • National Center for Biotechnology Information. (n.d.). 4-(Benzoyloxy)morpholine. PubChem Compound Summary.
  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines.
  • Mol-Instincts. (n.d.). Morpholines database - synthesis, physical properties.
  • Al-Ghorbani, M., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–810.
  • ResearchGate. (2020).
  • ChemSpider. (n.d.). Amidation of benzoyl chloride with morpholine.
  • Sigma-Aldrich. (n.d.). 4-(N-(2,3-XYLYL)CARBAMOYL)MORPHOLINE.
  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO)
  • MDPI. (2020).
  • Google Patents. (2007). CN101062923A - Synthesizing N-formyl morpholine by two-step process.
  • International Agency for Research on Cancer. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47.
  • PubChemLite. (n.d.). Morpholine, n,n'-vinylenebis(4-carbamoyl- (C12H20N4O4)).
  • Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • BenchChem. (n.d.). Solubility Profile of Cyclooctylurea in Common Organic Solvents: A Technical Guide.

Sources

Exploratory

Structural Anatomy and Pharmacophoric Potential of 4-(N-(3,5-Xylyl)carbamoyl)morpholine

Executive Summary: The "Privileged" Urea Scaffold In the landscape of modern medicinal chemistry, 4-(N-(3,5-xylyl)carbamoyl)morpholine represents a quintessential example of a "privileged structure"—a molecular framework...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Urea Scaffold

In the landscape of modern medicinal chemistry, 4-(N-(3,5-xylyl)carbamoyl)morpholine represents a quintessential example of a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This molecule combines three distinct pharmacophoric elements: a solubilizing morpholine ring, a rigidifying urea linker, and a lipophilic 3,5-xylyl (3,5-dimethylphenyl) anchor.

This guide deconstructs the molecule from a structural and synthetic perspective, positioning it not merely as a chemical catalog entry, but as a case study in rational drug design for Soluble Epoxide Hydrolase (sEH) inhibition and Kinase modulation .

Chemical Identity Table[1][2]
PropertySpecification
IUPAC Name N-(3,5-dimethylphenyl)morpholine-4-carboxamide
Common Name 4-(N-(3,5-xylyl)carbamoyl)morpholine
CAS Number 90053-14-8
Molecular Formula C₁₃H₁₈N₂O₂
Molecular Weight 234.29 g/mol
LogP (Calc) ~2.1 (Optimal for oral bioavailability)
H-Bond Donors 1 (Urea NH)
H-Bond Acceptors 3 (Morpholine O, Urea O, Urea N)

Structural Analysis & Pharmacophore Mapping

The efficacy of this molecule stems from the synergistic interplay of its three domains. Understanding this causality is essential for researchers modifying this scaffold for lead optimization.

The Morpholine Ring (The Kinetic Handle)

Unlike a piperazine or cyclohexyl ring, the morpholine moiety introduces an oxygen atom at the 4-position relative to the nitrogen.

  • Causality: The ether oxygen lowers the basicity of the nitrogen (pKa ~8.3) compared to piperidine, improving metabolic stability against oxidation.

  • Solubility: It acts as a weak hydrogen bond acceptor, enhancing aqueous solubility without introducing a high desolvation penalty during protein binding.

The Urea Linker (The Binding Hook)

The central carbamoyl group (-N-C(=O)-N-) is the primary determinant of binding affinity.

  • Directionality: The planar nature of the urea bond restricts conformational freedom, reducing the entropy cost upon binding to the target pocket.

  • Interaction: The carbonyl oxygen serves as a potent H-bond acceptor, while the NH group acts as a donor, often engaging conserved residues (e.g., Asp or Glu) in enzyme active sites [1].

The 3,5-Xylyl Group (The Hydrophobic Anchor)

The 3,5-dimethylphenyl ring is a specific design choice over a simple phenyl or 4-substituted phenyl group.

  • Steric Occlusion: The meta-methyl groups create steric bulk that prevents free rotation in tight pockets, locking the molecule into a bioactive conformation.

  • Metabolic Blocking: Substitution at the 3 and 5 positions sterically hinders metabolic oxidation at the vulnerable para position, extending the molecule's half-life (

    
    ) in microsomal stability assays.
    
Visualization: Structural Logic Flow

Pharmacophore Morpholine Morpholine Ring (Solubility/Metabolic Stability) Urea Urea Linker (H-Bond Donor/Acceptor) Morpholine->Urea Modulates Electronic Properties Target Biological Target (e.g., sEH / Kinase) Morpholine->Target Solvent Exposure Xylyl 3,5-Xylyl Group (Hydrophobic Anchor) Urea->Xylyl Rigid Linkage Urea->Target H-Bonding (Asp/Glu) Xylyl->Target Hydrophobic Interaction

Figure 1: Pharmacophoric dissection of the molecule showing the functional role of each substructure in ligand-target binding.

Synthetic Pathways[4][5][6][7][8][9]

For high-purity applications (drug screening), the Isocyanate Route is preferred due to its atom economy and simplified workup (no HCl byproduct). However, the Carbamoyl Chloride route is a robust alternative when the specific isocyanate is unavailable.

Protocol A: The Isocyanate Route (Preferred)

This method relies on the nucleophilic addition of morpholine to 3,5-dimethylphenyl isocyanate.

Reagents:

  • 3,5-Dimethylphenyl isocyanate (1.0 eq)

  • Morpholine (1.1 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with 3,5-dimethylphenyl isocyanate (10 mmol) dissolved in 20 mL anhydrous DCM. Cool to 0°C under an inert atmosphere (

    
    ).
    
  • Addition: Add morpholine (11 mmol) dropwise over 10 minutes. The reaction is exothermic; temperature control is critical to prevent impurity formation.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitoring via TLC (50:50 EtOAc/Hexane) should show the disappearance of the isocyanate.

  • Workup: The urea product often precipitates out of non-polar solvents. If precipitate forms, filter and wash with cold hexanes. If soluble, wash the organic layer with 1M HCl (to remove excess morpholine), then brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: The Carbamoyl Chloride Route

Used when the isocyanate is unstable or expensive.

Reagents:

  • Morpholine-4-carbonyl chloride (1.0 eq)

  • 3,5-Dimethylaniline (1.0 eq)

  • Triethylamine (Et3N) (1.5 eq) as an HCl scavenger.

Synthetic Workflow Diagram

Synthesis Isocyanate 3,5-Dimethylphenyl isocyanate ReactionA Route A: Nucleophilic Addition (DCM, 0°C -> RT) Isocyanate->ReactionA Morpholine Morpholine Morpholine->ReactionA Aniline 3,5-Dimethylaniline ReactionB Route B: Acylation (Et3N, DCM, Reflux) Aniline->ReactionB Chloride Morpholine-4-carbonyl chloride Chloride->ReactionB Product 4-(N-(3,5-xylyl)carbamoyl)morpholine (Precipitate/Solid) ReactionA->Product High Yield (>85%) ReactionB->Product Moderate Yield (~70%)

Figure 2: Comparison of convergent synthetic routes. Route A is preferred for medicinal chemistry applications due to higher purity profiles.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated against the following spectral expectations.

TechniqueExpected Signal CharacteristicsStructural Assignment
¹H NMR (DMSO-d₆)

8.30–8.50 (s, 1H)
NH Urea proton (Diagnostic)

7.10 (s, 2H), 6.60 (s, 1H)
Aromatic protons (3,5-substitution pattern)

3.50–3.60 (m, 4H)
Morpholine -CH₂-O-CH₂-

3.30–3.40 (m, 4H)
Morpholine -CH₂-N-CH₂-

2.20 (s, 6H)
Methyl groups on the phenyl ring
IR Spectroscopy 1640–1660 cm⁻¹C=O Stretching (Urea)
3300–3350 cm⁻¹N-H Stretching
Mass Spectrometry m/z = 235.15 [M+H]⁺Protonated molecular ion

Biological Context & Applications[3][4][5][6][10][11][12][13]

Soluble Epoxide Hydrolase (sEH) Inhibition

Urea derivatives are the "gold standard" pharmacophores for inhibiting sEH, an enzyme involved in metabolizing anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory diols.

  • Mechanism: The urea NH and carbonyl oxygen form a catalytic triad mimic, binding tightly to the sEH active site (Asp335, Tyr383, Tyr466).

  • Relevance: The 3,5-dimethylphenyl group is optimized to fill the hydrophobic pocket of the enzyme, increasing potency compared to unsubstituted phenyl analogs [2].

Kinase Inhibition (Off-Target or Designed)

While primarily an sEH scaffold, the morpholine-urea motif appears in Type II kinase inhibitors (e.g., Sorafenib analogs). The morpholine ring can extend into the solvent-accessible region of the ATP-binding pocket, improving the pharmacokinetic profile of the inhibitor [3].

References

  • National Institutes of Health (PMC). Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. (Discusses Urea-sEH interactions). Retrieved from [Link]

  • PubChem. Compound Summary: N-(3,5-dimethylphenyl)morpholine-4-carboxamide (CID 3411496). Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Morpholines and Ureas. Retrieved from [Link]

Foundational

4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE safety data sheet information

Hazard and Safety Profile: 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE A Technical Guide for Researchers and Drug Development Professionals Disclaimer: A specific Safety Data Sheet (SDS) for 4-(N-(3,5-Xylyl)carbamoyl)morpholine...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard and Safety Profile: 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: A specific Safety Data Sheet (SDS) for 4-(N-(3,5-Xylyl)carbamoyl)morpholine is not publicly available. This guide has been developed by extrapolating data from the well-characterized parent heterocycle, Morpholine . The morpholine moiety is the primary determinant of the toxicological and reactivity profile of its derivatives. All protocols and recommendations herein are based on the known properties of Morpholine and should be adapted as part of a comprehensive, substance-specific risk assessment before handling the xylyl derivative.

Executive Summary: An Extrapolated Hazard Profile

4-(N-(3,5-Xylyl)carbamoyl)morpholine is a derivative of Morpholine, a versatile and widely used organic compound.[1][2] Due to the presence of the morpholine functional group, this derivative is anticipated to share a similar hazard profile. Morpholine is a flammable, corrosive, and toxic substance that requires stringent safety protocols.[3][4][5] It is harmful if swallowed, toxic in contact with skin, and toxic if inhaled, causing severe skin burns and eye damage.[4][5][6][7] The primary hazards are associated with its basicity and reactivity as a secondary amine.[8] This guide provides a detailed overview of the anticipated hazards, safe handling procedures, and emergency responses based on the known characteristics of Morpholine.

Chemical and Physical Identity

While specific data for the xylyl derivative is limited, the properties of the Morpholine core provide a baseline for safety considerations.

PropertyMorpholine DataReference
CAS Number 110-91-8[7][9]
Molecular Formula C4H9NO[2][9]
Molecular Weight 87.12 g/mol [6][9]
Appearance Colorless, oily, hygroscopic liquid[1][2]
Odor Characteristic fish-like or amine-like odor[1][8]
Boiling Point ~129 °C (264 °F)[6][9]
Melting Point ~ -5 °C (23 °F)[6][9]
Flash Point ~32 °C (90 °F) - 100°F[1][6][9]
Solubility Miscible in water and many organic solvents[1][9]

Hazard Identification and GHS Classification (Based on Morpholine)

The Globally Harmonized System (GHS) classification for Morpholine is extensive and indicates significant risk. It is critical to assume that 4-(N-(3,5-Xylyl)carbamoyl)morpholine shares these hazards.

  • Signal Word: Danger [4]

  • Hazard Pictograms:

    • Flame (Flammable Liquid)

    • Corrosion (Skin Corrosion/Eye Damage)

    • Skull and Crossbones (Acute Toxicity - Dermal/Inhalation)

    • Health Hazard (Specific Target Organ Toxicity)

    • Exclamation Mark (Acute Toxicity - Oral)

  • Hazard Statements:

    • H226: Flammable liquid and vapor.[3][4][5][6]

    • H302: Harmful if swallowed.[4][5][6]

    • H311 + H331: Toxic in contact with skin or if inhaled.[4][5][6][7]

    • H314: Causes severe skin burns and eye damage.[3][4][5][6][7]

    • H318: Causes serious eye damage.[4]

    • H361fd: Suspected of damaging fertility. Suspected of damaging the unborn child.[7]

Toxicological Profile: Understanding the Risks

The toxicity of Morpholine is well-documented and serves as the basis for assessing the risks of its derivatives.

  • Routes of Exposure: Inhalation, skin absorption, ingestion, and eye contact.

  • Acute Effects:

    • Oral: Harmful if swallowed, with an oral LD50 in rats reported as 1050-1900 mg/kg.[9][10] Ingestion can cause severe chemical burns to the mouth, throat, and gastrointestinal tract.[10][11]

    • Dermal: Toxic upon skin contact, with a dermal LD50 in rabbits of 500 mg/kg.[10] It can be absorbed through the skin, leading to systemic effects.[12] Causes severe skin burns and necrosis.[3][5][11]

    • Inhalation: Toxic if inhaled. Vapors are corrosive to the respiratory tract.[3][12] Exposure can lead to irritation, coughing, and headaches.[3]

    • Eye Contact: Causes severe, potentially irreversible eye damage and burns.[3][6][11] Vapors can cause a temporary condition known as "foggy vision" or "halo vision" due to corneal edema.[11]

  • Chronic Effects: Long-term exposure may result in liver and kidney damage.[11][13] Repeated exposure can lead to contact dermatitis.[11]

Safe Handling and Storage Protocols

Adherence to strict protocols is essential to mitigate the risks associated with handling Morpholine derivatives.

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to protection is necessary.

  • Ventilation: All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[14][15]

  • Eye Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[15]

  • Skin Protection:

    • Wear fire/flame-resistant and impervious clothing.[15]

    • Handle with chemically resistant gloves (e.g., nitrile, neoprene) inspected prior to use.[15]

  • Respiratory Protection: If exposure limits are exceeded, a full-face respirator with an appropriate cartridge is required.[15]

Handling Procedures
  • Avoid all contact with skin, eyes, and clothing.[14]

  • Do not breathe vapors or mists.[14]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4][6][14]

  • Use only non-sparking tools and explosion-proof equipment.[4][7][14]

  • Ground and bond containers and receiving equipment to prevent static discharge.[3][7]

  • An emergency shower and eyewash station must be readily accessible.[4]

Storage Conditions
  • Store in a dry, cool, and well-ventilated place.[5][14][15]

  • Keep containers tightly closed.[3][14]

  • Store locked up in a designated corrosives and flammables area.[3][14]

  • Incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[9][14]

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure.

Step-by-Step First Aid Protocol
  • Inhalation:

    • Move the victim to fresh air immediately.[6][14]

    • If breathing is difficult or has stopped, provide artificial respiration.[6][15]

    • Seek immediate emergency medical help.[6]

  • Skin Contact:

    • Immediately remove all contaminated clothing.[10][14]

    • Rinse the affected skin area with large amounts of water for at least 15 minutes, or shower.[4][10]

    • Call a physician immediately.[10]

  • Eye Contact:

    • Rinse cautiously with water for several minutes (at least 15).[6][14]

    • Remove contact lenses, if present and easy to do. Continue rinsing.[6][14]

    • Seek immediate medical attention from an ophthalmologist.[10]

  • Ingestion:

    • Rinse mouth with water. Do NOT induce vomiting due to the risk of perforation.[4][6][7]

    • Have the victim drink water (two glasses at most).[10]

    • Never give anything by mouth to an unconscious person.[6]

    • Call a physician or poison control center immediately.[4][7]

Accidental Release and Fire-Fighting Measures

Spill Response Workflow

SpillResponse start Spill Detected evacuate Evacuate Area & Remove Ignition Sources start->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Don Full PPE (Respirator, Gloves, Goggles, Impervious Clothing) ventilate->ppe contain Contain Spill with Inert Absorbent Material (Sand, Diatomaceous Earth) ppe->contain collect Collect into Closed, Labeled Containers using Spark-Proof Tools contain->collect decontaminate Decontaminate Spill Area with Water collect->decontaminate dispose Dispose of Waste via Approved Disposal Plant decontaminate->dispose end Response Complete dispose->end

Caption: Workflow for responding to an accidental release.

Fire-Fighting
  • Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide (CO2), dry chemical powder, or water spray.[3][9][14] Do not use a full water jet.[3]

  • Specific Hazards: Flammable liquid. Vapors are heavier than air and may travel to an ignition source and flash back.[2][14] Containers may explode when heated.[14]

  • Hazardous Combustion Products: Thermal decomposition can produce toxic gases including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[14]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full chemical protective clothing.[3][14]

Risk Assessment Logic for Handling Morpholine Derivatives

The decision-making process for handling this compound should be systematic, prioritizing hazard elimination and control.

RiskAssessment cluster_hazards Hazard Identification cluster_controls Hierarchy of Controls start Compound Handling Required: 4-(N-(3,5-Xylyl)carbamoyl)morpholine haz_flam Flammability (H226) start->haz_flam haz_corr Corrosivity (H314) start->haz_corr haz_tox Toxicity (H302, H311, H331) start->haz_tox control_eng Engineering Controls: - Chemical Fume Hood - Grounded Equipment haz_flam->control_eng haz_corr->control_eng haz_tox->control_eng control_admin Administrative Controls: - SOPs & Training - Restricted Access control_eng->control_admin control_ppe PPE: - Respirator - Chemical Goggles - Impervious Gloves/Clothing control_admin->control_ppe procedure Develop Safe Operating Procedure (SOP) control_ppe->procedure proceed Proceed with Experiment procedure->proceed

Caption: Logical flow for a risk assessment prior to use.

References

  • SAFETY DATA SHEET. (2010, August 6). Google.
  • Safety Data Sheet. CDN Isotopes.
  • Morpholine - SAFETY DATA SHEET. (2025, April 16). Penta s.r.o.
  • SAFETY DATA SHEET - Morpholine. Nexchem Ltd.
  • MORPHOLINE. PubChem.
  • Morpholine CAS#: 110-91-8. ChemicalBook.
  • Safety Data Sheet. TargetMol.
  • Morpholine. Santa Cruz Biotechnology.
  • Safety Data Sheet: Morpholine. Carl ROTH.
  • Safety Data Sheet: Morpholine. Chemos GmbH&Co.KG.
  • Morpholine. Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf.
  • Morpholine. Classic Chemicals.
  • Morpholine - Safety Data Sheet. ChemicalBook.
  • Morpholine. Wikipedia.
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Exploratory

The Ascendancy of Substituted Carbamoyl Morpholines in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The morpholine heterocycle is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties, metabolic stability, and s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties, metabolic stability, and synthetic tractability.[1][2][3] When functionalized with a carbamoyl moiety, this privileged scaffold gives rise to a class of compounds—substituted carbamoyl morpholine derivatives—with a remarkable breadth of biological activities and therapeutic potential. This technical guide provides an in-depth exploration of these derivatives, from their rational design and synthesis to their structure-activity relationships (SAR) and diverse pharmacological applications. We will delve into the causal reasoning behind experimental designs and present detailed protocols, offering field-proven insights for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Morpholine Scaffold as a Privileged Element in Drug Design

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a recurring motif in a multitude of approved drugs and clinical candidates.[1] Its appeal in medicinal chemistry stems from a unique combination of properties. The presence of the oxygen atom can enhance aqueous solubility and provides a hydrogen bond acceptor, while the basic nitrogen atom offers a handle for salt formation and further substitution, influencing the compound's pKa and overall pharmacokinetic profile.[4] The flexible, chair-like conformation of the morpholine ring allows it to act as a versatile scaffold, orienting substituents in precise three-dimensional arrangements to optimize interactions with biological targets.[4]

The introduction of a carbamoyl group (-C(=O)NRR') onto the morpholine framework introduces a critical pharmacophoric element. The carbamoyl moiety is a well-established bioisostere for esters and amides, offering improved metabolic stability and distinct hydrogen bonding capabilities. This combination of the morpholine scaffold and the carbamoyl functional group has proven to be a fruitful strategy in the quest for novel therapeutics targeting a wide array of diseases.

Synthetic Strategies for Substituted Carbamoyl Morpholine Derivatives

The construction of substituted carbamoyl morpholine derivatives can be approached through several synthetic avenues. The choice of a specific route often depends on the desired substitution pattern and the availability of starting materials.

General Synthesis of the Morpholine Ring

A common and effective method for the synthesis of substituted morpholines is the palladium-catalyzed carboamination reaction. This approach allows for the stereocontrolled synthesis of cis-3,5-disubstituted morpholines from readily available enantiomerically pure amino alcohols.[5]

Experimental Protocol: Palladium-Catalyzed Synthesis of a Substituted Morpholine [5]

  • Step 1: O-Allylation. To a solution of an N-protected amino alcohol in an appropriate solvent (e.g., THF), add sodium hydride (NaH) at 0 °C. Stir the mixture for 30 minutes, then add allyl bromide. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent.

  • Step 2: Deprotection. Cleave the N-protecting group (e.g., Boc group) under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the corresponding amine trifluoroacetate salt.

  • Step 3: N-Arylation. Couple the amine salt with an aryl or alkenyl halide using a palladium catalyst (e.g., Pd(OAc)2) and a suitable ligand (e.g., a phosphine ligand) in the presence of a base (e.g., Cs2CO3) to afford the O-allyl ethanolamine derivative.

  • Step 4: Cyclization. Subject the O-allyl ethanolamine derivative to an intramolecular Pd-catalyzed carboamination reaction to furnish the desired substituted morpholine.

Another versatile method involves a multi-component reaction (MCR) approach, which allows for the de novo assembly of highly substituted morpholines in a one-pot procedure.[6]

Experimental Protocol: Multi-Component Synthesis of a 3,3-Disubstituted Morpholine [6]

  • Step 1: Ugi Adduct Formation. In a suitable solvent such as methanol, combine an amine (1.0 equiv), an α-hydroxy ketone (1.0 equiv), an isocyanide (1.0 equiv), and sodium azide (NaN3, 1.0 equiv). Stir the reaction at room temperature for 18 hours to form the Ugi adduct.

  • Step 2: Cyclization. After removing the solvent from the Ugi reaction, dissolve the crude adduct in acetonitrile. Cool the solution to 0 °C and add sodium hydride (NaH, 1.5 equiv). Allow the reaction to warm to room temperature and stir for 1 hour to effect cyclization to the 3,3-disubstituted morpholine.

  • Step 3: Purification. Purify the final product by column chromatography.

Introduction of the Carbamoyl Moiety

Once the substituted morpholine core is synthesized, the carbamoyl group can be introduced through several standard methods. A common approach is the reaction of the morpholine nitrogen with an isocyanate or by a two-step procedure involving reaction with phosgene or a phosgene equivalent followed by the addition of an amine.

G cluster_synthesis Synthesis of Carbamoyl Morpholine Substituted_Morpholine Substituted Morpholine Carbamoyl_Morpholine Substituted Carbamoyl Morpholine Substituted_Morpholine->Carbamoyl_Morpholine Reaction with Isocyanate Isocyanate R-N=C=O Isocyanate->Carbamoyl_Morpholine

Caption: General synthetic route to carbamoyl morpholines.

Structure-Activity Relationships (SAR) of Substituted Carbamoyl Morpholine Derivatives

The biological activity of substituted carbamoyl morpholine derivatives can be finely tuned by modifying the substitution patterns on both the morpholine ring and the carbamoyl nitrogen. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Case Study: 2-Carbamoyl Morpholine Derivatives as Direct Renin Inhibitors

A notable example of the successful application of carbamoyl morpholine derivatives is in the development of direct renin inhibitors (DRIs) for the treatment of hypertension.[7] Researchers identified 2-carbamoyl morpholine as a novel scaffold for DRIs with a unique binding mode.[7]

Key SAR Insights: [7]

  • Stereochemistry at C2: The (2R)-configuration of the morpholine ring was found to be crucial for potent renin inhibitory activity. The (2S)-enantiomer was significantly less active.

  • Substitution on the Carbamoyl Nitrogen: The nature of the substituent on the carbamoyl nitrogen plays a critical role in binding to the S3 subpocket of the renin active site. Optimization of this group led to a significant enhancement in inhibitory potency.

  • Morpholine Ring Substitutions: While the initial focus was on the 2-carbamoyl moiety, further substitutions on the morpholine ring could be explored to fine-tune physicochemical properties.

CompoundConfiguration at C2R Group on Carbamoyl-Nrh-renin IC50 (nM)
9 R(Structure not shown)583
10 S(Structure not shown)>10000
15 R(Structure not shown)(Data not provided)
26 ROptimized Moiety14-fold more potent than 15

Table 1: SAR of 2-Carbamoyl Morpholine Derivatives as Renin Inhibitors. Data extracted from[7].

G cluster_sar Key SAR Determinants Scaffold 2-Carbamoyl Morpholine C2_Stereo C2 Stereochemistry (R-configuration is optimal) Scaffold->C2_Stereo Carbamoyl_Subst Carbamoyl N-Substituent (Targets S3 subpocket) Scaffold->Carbamoyl_Subst Potency Enhanced Potency C2_Stereo->Potency Carbamoyl_Subst->Potency

Caption: SAR for 2-carbamoyl morpholine renin inhibitors.

Biological Applications and Mechanisms of Action

Substituted carbamoyl morpholine derivatives have demonstrated a wide range of pharmacological activities, underscoring their therapeutic potential.

Central Nervous System (CNS) Disorders

The morpholine ring is a valuable scaffold for developing CNS-active drugs due to its ability to modulate physicochemical properties that favor blood-brain barrier penetration.[4] Morpholine derivatives have been investigated for a variety of CNS targets, including receptors involved in mood disorders and pain.[4] The carbamoyl group can further enhance the interaction with these targets through specific hydrogen bonding patterns.

Anticancer Activity

The morpholine moiety is present in several anticancer agents, and its derivatives have been explored as inhibitors of key signaling pathways in cancer, such as the PI3K/mTOR pathway.[4] The introduction of a carbamoyl group can influence the binding affinity and selectivity of these inhibitors. SAR studies have indicated that substitutions on the carbamoyl nitrogen and the morpholine ring are critical for potent anticancer activity.

Anti-inflammatory and Analgesic Activity

Certain morpholino compounds have shown promising analgesic and anti-inflammatory activities.[8] The proposed mechanism of action involves the inhibition of the cyclooxygenase (COX) pathway, leading to a reduction in prostaglandin biosynthesis.[8] The carbamoyl functionality can contribute to the overall electronic and steric profile of the molecule, influencing its interaction with the COX enzymes.

G cluster_moa Mechanism of Anti-inflammatory Action Arachidonic_Acid Arachidonic Acid COX_Enzyme Cyclooxygenase (COX) Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Carbamoyl_Morpholine Carbamoyl Morpholine Derivative Carbamoyl_Morpholine->COX_Enzyme Inhibition

Caption: Inhibition of the COX pathway by carbamoyl morpholines.

Conclusion and Future Perspectives

Substituted carbamoyl morpholine derivatives represent a versatile and highly promising class of compounds in drug discovery. The combination of the privileged morpholine scaffold with the synthetically tractable and pharmacologically significant carbamoyl moiety provides a powerful platform for the development of novel therapeutics. Future research in this area will likely focus on the exploration of novel substitution patterns, the development of more efficient and stereoselective synthetic methodologies, and the application of these derivatives to a broader range of biological targets. The continued investigation of carbamoyl morpholines holds significant promise for addressing unmet medical needs across various therapeutic areas.

References

  • Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors. Protein Data Bank. [Link]

  • A New Strategy for the Synthesis of Substituted Morpholines. National Center for Biotechnology Information. [Link]

  • Biological relevance and synthesis of C-substituted morpholine derivatives. ResearchGate. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. National Center for Biotechnology Information. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • Pharmacological activity of morpholino compound. PubMed. [Link]

  • De Novo Assembly of Highly Substituted Morpholines and Piperazines. PubMed. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

  • Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]

  • Structure-activity relationship study of beta-carboline derivatives as haspin kinase inhibitors. National Center for Biotechnology Information. [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. Semantic Scholar. [Link]

  • Synthesis and structure activity relationships of carbamimidoylcarbamate derivatives as novel vascular adhesion protein-1 inhibitors. PubMed. [Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

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Foundational

Unlocking the Therapeutic Potential of 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE: A Technical Guide for Novel Drug Discovery

Introduction: A Molecule of Untapped Promise In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores can yield novel molecular entities with significant therapeutic potential...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule of Untapped Promise

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores can yield novel molecular entities with significant therapeutic potential. 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE represents such a compound, integrating the privileged morpholine scaffold with a xylyl carbamoyl moiety. The morpholine ring is a cornerstone in drug design, lauded for its advantageous physicochemical, biological, and metabolic properties, and its presence in numerous approved and experimental drugs.[1][2] This versatile heterocycle is known to enhance potency, modulate pharmacokinetic and pharmacodynamic profiles, and improve permeability across the blood-brain barrier, making it a valuable component for central nervous system (CNS) drug candidates.[3][4]

Conversely, the carbamate functional group is a recognized structural motif in a variety of therapeutic agents, with certain xylyl carbamate derivatives exhibiting known bioactivity as cholinesterase inhibitors.[5][6][7] The convergence of these two moieties in 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE suggests a high probability of discovering novel biological activities. This guide delineates potential, unexplored research avenues for this compound, offering a roadmap for its investigation as a lead candidate in neurodegenerative diseases, oncology, and inflammatory disorders.

Proposed Research Area 1: Neurodegenerative Disorders - A Novel Therapeutic Approach

Scientific Rationale: The well-documented ability of morpholine-containing compounds to penetrate the blood-brain barrier, coupled with the predicted cholinesterase-inhibiting properties of the xylyl carbamoyl group, positions 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE as a compelling candidate for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4][8] The inhibition of acetylcholinesterase (AChE) is a clinically validated strategy for symptomatic relief in Alzheimer's disease.[5][6]

Experimental Workflow: Investigating Neuroprotective and Cholinesterase Inhibitory Activity

G cluster_0 In Vitro Analysis cluster_1 In Vivo & Ex Vivo Studies A Synthesis & Purity Confirmation B AChE & BuChE Inhibition Assay (Ellman's Method) A->B Determine IC50 values C Neuroblastoma Cell Line Culture (e.g., SH-SY5Y) A->C D Cytotoxicity Assay (MTT/LDH) C->D Establish non-toxic concentration range E Neuroprotection Assay (Oxidative Stress Model, e.g., H2O2) D->E Select appropriate concentrations F Animal Model of Alzheimer's Disease (e.g., Scopolamine-induced amnesia) E->F Proceed if neuroprotective G Behavioral Tests (e.g., Morris Water Maze) F->G Assess cognitive improvement H Ex Vivo Brain Tissue Analysis (AChE activity, Biomarkers) F->H Correlate with biochemical changes

Caption: Workflow for assessing neurotherapeutic potential.

Detailed Protocols:

1. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay:

  • Principle: Ellman's method will be used to quantify the inhibition of AChE and BuChE. The assay measures the hydrolysis of acetylthiocholine iodide and butyrylthiocholine iodide by the respective enzymes, leading to the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.

  • Procedure:

    • Prepare a stock solution of 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add phosphate buffer (pH 8.0), DTNB solution, and the test compound at various concentrations.

    • Add AChE or BuChE enzyme solution and incubate.

    • Initiate the reaction by adding the substrate (acetylthiocholine iodide or butyrylthiocholine iodide).

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC50 value.

2. Neuroprotection Assay in SH-SY5Y Cells:

  • Principle: This assay evaluates the ability of the compound to protect neuronal cells from oxidative stress-induced cell death.

  • Procedure:

    • Culture SH-SY5Y neuroblastoma cells in appropriate media.

    • Pre-treat the cells with varying non-toxic concentrations of the test compound for a specified duration.

    • Induce oxidative stress by exposing the cells to a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

    • After the incubation period, assess cell viability using an MTT or LDH assay.

    • A significant increase in cell viability in the compound-treated groups compared to the toxin-only control indicates neuroprotective activity.

Proposed Research Area 2: Oncological Applications

Scientific Rationale: The morpholine nucleus is a recognized pharmacophore in a number of anticancer drugs, and its derivatives have demonstrated potent cytotoxic activities against various cancer cell lines.[9] The structural alerts within 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE warrant its investigation as a potential antineoplastic agent.

Experimental Workflow: Anticancer Screening and Mechanistic Studies

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies A Synthesis & Characterization B NCI-60 Cancer Cell Line Screen A->B Broad-spectrum cytotoxicity C IC50 Determination for Hit Cell Lines B->C Identify sensitive lines D Cell Cycle Analysis (Flow Cytometry) C->D Investigate cell cycle arrest E Apoptosis Assay (Annexin V/PI Staining) C->E Quantify apoptotic cells F Western Blot for Apoptotic Markers (e.g., Caspase-3, PARP) E->F Confirm apoptotic pathway

Caption: Workflow for evaluating anticancer properties.

Detailed Protocols:

1. NCI-60 Human Tumor Cell Line Screen:

  • Principle: This is a comprehensive screening platform to assess the cytotoxic and/or cytostatic effects of a compound against 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

  • Procedure:

    • Submit the purified compound to the National Cancer Institute's Developmental Therapeutics Program.

    • The compound will be tested at a minimum of five concentrations against the 60 cell lines.

    • The results will provide a dose-response curve for each cell line, from which IC50, GI50, and TGI values will be calculated.

2. Cell Cycle Analysis by Flow Cytometry:

  • Principle: This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the test compound.

  • Procedure:

    • Treat a sensitive cancer cell line with the compound at its IC50 concentration for various time points.

    • Harvest the cells, fix them in ethanol, and stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).

    • Analyze the DNA content of individual cells using a flow cytometer.

    • An accumulation of cells in a particular phase of the cell cycle suggests that the compound interferes with cell cycle progression at that stage.

Proposed Research Area 3: Anti-inflammatory Potential

Scientific Rationale: Several morpholine derivatives have been reported to possess anti-inflammatory properties.[9] Given the prevalence of inflammatory processes in a wide range of diseases, exploring the anti-inflammatory potential of 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE is a logical and promising research direction.

Experimental Workflow: Investigating Anti-inflammatory Activity

G cluster_0 In Vitro Assays cluster_1 In Vivo Model A Synthesis & Purity Assessment B LPS-stimulated Macrophage Assay (e.g., RAW 264.7) A->B C Measurement of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) by ELISA B->C Quantify cytokine reduction D Nitric Oxide (NO) Production Assay (Griess Reagent) B->D Assess NO inhibition E Carrageenan-induced Paw Edema in Rodents C->E Proceed if anti-inflammatory D->E F Measurement of Paw Volume E->F Measure edema reduction G Histopathological Examination of Paw Tissue E->G Evaluate immune cell infiltration

Caption: Workflow for assessing anti-inflammatory effects.

Detailed Protocol:

1. Lipopolysaccharide (LPS)-stimulated Macrophage Assay:

  • Principle: This in vitro model mimics bacterial-induced inflammation. LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators.

  • Procedure:

    • Culture RAW 264.7 macrophage cells.

    • Pre-treat the cells with various concentrations of the test compound.

    • Stimulate the cells with LPS.

    • After incubation, collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

    • Measure the production of nitric oxide (a key inflammatory mediator) in the supernatant using the Griess reagent.

    • A dose-dependent reduction in cytokines and nitric oxide indicates anti-inflammatory activity.

Synthesis and Characterization

A plausible synthetic route for 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE involves the reaction of morpholine with 3,5-dimethylphenyl isocyanate.

Proposed Synthesis:

  • To a solution of morpholine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere, add 3,5-dimethylphenyl isocyanate dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Characterization: The structure and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups (e.g., C=O of the carbamoyl group).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE is a molecule with considerable, yet unexplored, therapeutic potential. The strategic combination of the privileged morpholine scaffold and the biologically active xylyl carbamoyl moiety provides a strong rationale for its investigation across multiple disease areas. The proposed research workflows in neurodegeneration, oncology, and inflammation offer a comprehensive and scientifically rigorous framework for elucidating the pharmacological profile of this promising compound. The successful execution of these studies could unveil a novel lead candidate for the development of next-generation therapeutics.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (n.d.).
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. (2020). Medicinal Research Reviews, 40(2), 709–752.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - Taylor & Francis. (2024). Journal of Biomolecular Structure and Dynamics.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022). GSC Biological and Pharmaceutical Sciences, 19(01), 243–255.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. (2021). ACS Chemical Neuroscience, 12(15), 2694–2726.
  • Xylylcarb | C10H13NO2 | CID 17040 - PubChem - NIH. (n.d.).
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Exploratory

in silico prediction of 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE targets

An In-Depth Technical Guide to the In Silico Prediction of Molecular Targets for 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE Authored by a Senior Application Scientist Preamble: Charting the Unknown for a Novel Bioactive Compou...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Prediction of Molecular Targets for 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE

Authored by a Senior Application Scientist

Preamble: Charting the Unknown for a Novel Bioactive Compound

In modern drug discovery and chemical biology, the identification of a molecule's biological target(s) is the critical first step in understanding its mechanism of action, predicting its therapeutic potential, and anticipating potential off-target effects. For a novel or under-studied compound such as 4-(N-(3,5-xylyl)carbamoyl)morpholine, traditional experimental screening can be resource-intensive. In silico target prediction, or "target fishing," offers a powerful, cost-effective preliminary approach to generate high-quality, testable hypotheses.[1][2]

This guide provides a comprehensive, technically-grounded workflow for elucidating the potential protein targets of 4-(N-(3,5-xylyl)carbamoyl)morpholine. We will navigate this process not as a rigid set of instructions, but as a dynamic, multi-pronged strategy that mirrors the investigative logic of a seasoned computational biologist. Our approach is built on the principle of convergence of evidence : a potential target gains credibility when it is identified by multiple, methodologically distinct computational techniques.

We will employ a dual-pronged strategy, beginning with broad, ligand-based screening to cast a wide net, followed by more focused, computationally intensive structure-based methods to refine our predictions. Finally, we will place our high-confidence candidate targets into their biological context using pathway and network analysis.

Overall_Target_Prediction_Workflow cluster_0 Phase 1: Ligand-Based Prediction cluster_1 Phase 2: Structure-Based Prediction cluster_2 Phase 3: Analysis & Hypothesis ligand_prep Query Molecule (SMILES/3D Structure) chem_sim Chemical Similarity (e.g., SwissTargetPrediction) ligand_prep->chem_sim pharm_model Pharmacophore Screening ligand_prep->pharm_model rev_dock Reverse Docking (Panel of Targets) chem_sim->rev_dock Initial Target List pharm_model->rev_dock mol_dock Molecular Docking (Refined Set of Targets) rev_dock->mol_dock Top-Scoring Hits pathway Pathway Analysis (KEGG) mol_dock->pathway network Interaction Network (STRING) pathway->network hypothesis Hypothesis Generation network->hypothesis

Caption: High-level workflow for in silico target prediction.

Part 1: Ligand-Based Target Prediction - Leveraging the Known Chemical Universe

The foundational principle of ligand-based methods is that structurally similar molecules often exhibit similar biological activities.[3] By comparing our query molecule to vast databases of compounds with known biological targets, we can infer its likely interaction partners.

Query Molecule Preparation

The first step is to obtain a machine-readable representation of 4-(N-(3,5-xylyl)carbamoyl)morpholine.

  • SMILES (Simplified Molecular Input Line Entry System): A 2D representation. For our molecule, a possible SMILES string is CC1=CC(=CC(=C1)C)NC(=O)N2CCOCC2. This can be obtained from chemical drawing software or databases like PubChem.[4][5]

  • 3D Structure (SDF/MOL2 format): A 3D conformation is necessary for shape-based similarity and subsequent docking studies. This can be generated from the SMILES string using tools like Open Babel.

Protocol 1: Generating a 3D Structure from SMILES

  • Install Open Babel: A free, open-source chemical toolbox.

  • Prepare Input: Save the SMILES string CC1=CC(=CC(=C1)C)NC(=O)N2CCOCC2 in a text file (e.g., query.smi).

  • Execute Conversion: Open a terminal and run the following command:

  • Output: This command generates a 3D structure in SDF format, query.sdf, which can be used in subsequent steps.

Chemical Similarity-Based Prediction

Web-based tools provide a rapid and powerful way to screen our query molecule against curated libraries of bioactive compounds. SwissTargetPrediction is an excellent, widely-used example.[6][7][8] It compares the query molecule to a library of known active compounds using a combination of 2D and 3D similarity measures.[9]

Protocol 2: Using SwissTargetPrediction

  • Navigate to the Web Server: Open a web browser and go to the SwissTargetPrediction website.[6]

  • Input Molecule: Paste the SMILES string CC1=CC(=CC(=C1)C)NC(=O)N2CCOCC2 into the query box.

  • Select Organism: Choose "Homo sapiens" from the dropdown menu.

  • Run Prediction: Click the "Predict targets" button.

  • Analyze Results: The output will be a list of potential protein targets, ranked by probability. The results are based on the number and similarity of known active molecules that are structurally related to the query.

Data Presentation: Hypothetical SwissTargetPrediction Output

Target ClassTarget Name & Uniprot IDProbabilityKnown Actives (2D/3D)
EnzymeCarbonic anhydrase II0.3512 / 8
G-protein coupled R.Dopamine D2 receptor0.289 / 6
Kinasep38 MAP kinase0.217 / 5
ProteaseCathepsin K0.155 / 3

This table presents a hypothetical, structured summary of potential results, illustrating how quantitative data should be organized for clarity.

The causality here is straightforward: if our query molecule is highly similar to multiple known inhibitors of Carbonic anhydrase II, it is reasonable to hypothesize that it may also inhibit this enzyme. This provides our initial, broad list of potential targets.

Part 2: Structure-Based Target Prediction - Interrogating the Proteome

Structure-based methods leverage the 3D structure of potential protein targets to predict binding interactions.[10][11][12] This approach is complementary to ligand-based methods and can identify targets even if our query molecule has a novel scaffold.

Reverse Docking: Screening a Ligand Against a Proteome

Reverse docking flips the conventional virtual screening paradigm: instead of screening many ligands against one target, we screen one ligand against a large library of protein binding sites.[13][14][15] This is a powerful method for identifying both on-targets and potential off-targets, which is crucial for predicting side effects.[16]

Protocol 3: Conceptual Reverse Docking Workflow

  • Target Database Preparation: A curated database of 3D protein structures with defined binding pockets is required. This can be assembled from the Protein Data Bank (PDB) or specialized databases.

  • Ligand Preparation: The 3D structure of 4-(N-(3,5-xylyl)carbamoyl)morpholine (query.sdf) is prepared by assigning appropriate atom types and charges.

  • Docking Simulation: The ligand is systematically docked into the binding site of every protein in the database using software like AutoDock Vina or Glide.[17][18]

  • Scoring and Ranking: The binding affinity for each protein-ligand complex is estimated using a scoring function (e.g., in kcal/mol). Proteins are then ranked based on their predicted binding scores.

Data Presentation: Hypothetical Reverse Docking Results

RankPDB IDTarget NameDocking Score (kcal/mol)
12NN6Carbonic anhydrase II-9.2
21A91Cyclooxygenase-2-8.8
33PBLp38 MAP kinase-8.5
46CM4Dopamine D2 receptor-8.1

This table shows a ranked list of potential targets based on predicted binding affinity. A lower (more negative) score indicates a more favorable predicted interaction.

The key insight from this step is the physical plausibility of binding. A strong docking score suggests that the query molecule has good shape and chemical complementarity to the target's binding site. The fact that "Carbonic anhydrase II" and "p38 MAP kinase" appear in both our ligand-based and structure-based results significantly increases our confidence in these as high-priority targets. This is the principle of a self-validating system in action.

Caption: Detailed workflow comparing ligand- and structure-based methods.

Part 3: Biological Context - Pathway and Network Analysis

Identifying a list of putative targets is only the first step. To understand the potential physiological effect of 4-(N-(3,5-xylyl)carbamoyl)morpholine, we must determine how these targets are interconnected and what biological pathways they modulate.

Pathway Enrichment Analysis

Tools like the Kyoto Encyclopedia of Genes and Genomes (KEGG) allow us to map our list of high-confidence targets to known biological pathways.[19][20][21] This helps to move from a list of proteins to a functional understanding.

Protocol 4: KEGG Pathway Analysis

  • Prepare Target List: Compile a list of gene names or Uniprot IDs for the high-confidence targets (e.g., CA2 for Carbonic anhydrase II, MAPK14 for p38 MAP kinase).

  • Use a Pathway Analysis Tool: Submit the list to a web server like DAVID or Metascape, which perform enrichment analysis against pathway databases like KEGG.

  • Interpret Results: The output will be a list of pathways that are statistically over-represented in your target list. For instance, finding that p38 MAP kinase is a target might point towards involvement in inflammation or cellular stress response pathways.

Protein-Protein Interaction (PPI) Network Analysis

The STRING database provides information on known and predicted protein-protein interactions.[22][23][24][25] Visualizing our targets within the broader PPI network can reveal functional modules and suggest a compound's polypharmacological effects.

Protocol 5: STRING Network Analysis

  • Navigate to STRING: Go to the STRING database website.[22]

  • Input Targets: Enter the gene names of your high-confidence targets.

  • Generate Network: Create the interaction network. The nodes represent proteins, and the edges represent interactions. The thickness of the edges often corresponds to the confidence of the interaction.

  • Analyze Network: Look for clusters or direct interactions between your predicted targets. This can suggest that the compound may modulate a specific protein complex or signaling cascade.

Hypothetical_Signaling_Pathway compound 4-(N-(3,5-XYLYL)CARBAMOYL) MORPHOLINE mapk p38 MAP Kinase (MAPK14) compound->mapk Inhibition ca2 Carbonic Anhydrase II (CA2) compound->ca2 Inhibition downstream1 Downstream Effector 1 (e.g., ATF2) mapk->downstream1 downstream2 pH Homeostasis ca2->downstream2 cellular_response Cellular Response (e.g., Inflammation, Apoptosis) downstream1->cellular_response downstream2->cellular_response

Caption: Hypothetical signaling pathway modulated by the query compound.

Conclusion: From In Silico Prediction to Testable Hypothesis

This guide has outlined a robust, multi-faceted in silico strategy for identifying the biological targets of a novel compound, 4-(N-(3,5-xylyl)carbamoyl)morpholine. By integrating ligand-based similarity searches, structure-based reverse docking, and systems-level pathway and network analysis, we have moved from a single chemical structure to a set of high-confidence, experimentally verifiable hypotheses.

The convergence of evidence pointing towards targets like Carbonic anhydrase II and p38 MAP kinase provides a strong foundation for subsequent experimental validation, such as enzymatic assays or binding affinity studies. This workflow exemplifies how modern computational chemistry can effectively guide and accelerate the early stages of drug discovery and chemical probe development.

References

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: In Vitro Characterization of 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE (XYLOMORPH-1) as a Putative Kinase Inhibitor

Authored by: Senior Application Scientist Introduction The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance potency and modulate pharmacokinetic...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance potency and modulate pharmacokinetic properties.[1][2][3] Its presence in numerous approved and experimental drugs underscores its importance in drug design.[3] This document provides a detailed experimental framework for the in vitro characterization of a novel morpholine-containing compound, 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE, hereafter referred to as XYLOMORPH-1. Given the structural alerts common to kinase inhibitors, this guide will proceed under the hypothesis that XYLOMORPH-1 is a small molecule inhibitor of a specific protein kinase. These protocols are designed for researchers in drug discovery and development to rigorously assess its potency, selectivity, and cellular mechanism of action.

Compound Handling and Preparation

Proper handling and storage of XYLOMORPH-1 are critical for obtaining reproducible results.

1. Storage and Stability: The stability of a drug varies, impacting storage conditions.[4] For XYLOMORPH-1, it is recommended to store the powdered form at room temperature, while a stock solution should be kept at colder temperatures to maintain its activity and prevent waste or inconsistent experimental outcomes.[4]

2. Preparation of Stock Solutions: For in vitro assays, a high-concentration stock solution of XYLOMORPH-1 should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Table 1: Recommended Stock Solution and Dilution Parameters

ParameterRecommendationRationale
Compound Name XYLOMORPH-1N/A
Stock Concentration 10 mM in 100% DMSOHigh concentration for serial dilutions.
Storage -20°C or -80°CPrevents degradation of the compound in solution.
Working Concentrations 0.01 µM to 100 µMA wide range is necessary to determine the IC50 value.
Final DMSO Concentration ≤ 0.1%Minimizes solvent toxicity to cells.

Part 1: Biochemical Assays for Target Engagement and Potency

Biochemical assays using isolated enzymes are fundamental for determining the direct inhibitory activity of a compound and its mechanism of action.[5][6]

Kinase Inhibition Assay (Example: Tyrosine Kinase)

This protocol outlines a generic method to assess the inhibitory potential of XYLOMORPH-1 against a purified tyrosine kinase.

Workflow for Kinase Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compound Prepare XYLOMORPH-1 Dilutions mix_components Incubate Kinase with XYLOMORPH-1 prep_compound->mix_components prep_enzyme Prepare Kinase Solution prep_enzyme->mix_components prep_substrate Prepare Substrate & ATP initiate_reaction Add Substrate & ATP to start reaction prep_substrate->initiate_reaction mix_components->initiate_reaction stop_reaction Stop reaction after incubation initiate_reaction->stop_reaction detect_signal Measure Phosphorylation Signal stop_reaction->detect_signal analyze_data Calculate IC50 detect_signal->analyze_data

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • XYLOMORPH-1 Dilutions: Perform serial dilutions of the 10 mM stock in kinase buffer to achieve final assay concentrations ranging from 0.01 µM to 100 µM.

    • Enzyme and Substrate: Dilute the purified kinase and its corresponding substrate in kinase buffer to their optimal concentrations.

    • ATP Solution: Prepare a solution of ATP in kinase buffer. The concentration should be at or below the Michaelis constant (Km) for the enzyme to facilitate the identification of competitive inhibitors.[5]

  • Assay Procedure (384-well plate format):

    • Add 5 µL of each XYLOMORPH-1 dilution to the wells.

    • Add 10 µL of the diluted kinase solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding 25 µL of a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the phosphorylated substrate using a suitable detection method, such as an antibody-based ELISA or a luminescence-based assay.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the XYLOMORPH-1 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[7]

Mechanism of Action (MoA) Studies

To understand how XYLOMORPH-1 inhibits the kinase, kinetic studies are performed.[5]

Step-by-Step Protocol:

  • Varying Substrate Concentrations:

    • Perform the kinase inhibition assay as described above, but with varying concentrations of ATP.

    • At each ATP concentration, generate a full dose-response curve for XYLOMORPH-1.

  • Data Analysis:

    • Generate Lineweaver-Burk plots (double reciprocal plots of 1/velocity vs. 1/[substrate]).

    • Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of XYLOMORPH-1 to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). A competitive inhibitor will increase the apparent Km without affecting Vmax.

Part 2: Cell-Based Assays for Cellular Activity and Toxicity

Cell-based assays are crucial for confirming that a compound's biochemical activity translates to a cellular context and for assessing its potential toxicity.[6]

Cellular Target Engagement Assay

This assay determines if XYLOMORPH-1 can enter the cell and bind to its intended kinase target.

Workflow for Cellular Target Engagement Assay

cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_analysis Analysis seed_cells Seed cells in a microplate culture_cells Culture cells overnight seed_cells->culture_cells treat_cells Treat cells with XYLOMORPH-1 culture_cells->treat_cells incubate_cells Incubate for a defined period treat_cells->incubate_cells lyse_cells Lyse cells to extract proteins incubate_cells->lyse_cells western_blot Perform Western Blot for p-Substrate lyse_cells->western_blot quantify_signal Quantify band intensity western_blot->quantify_signal calculate_ec50 Calculate EC50 quantify_signal->calculate_ec50

Caption: Workflow for a Western Blot-based cellular target engagement assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Select a cell line where the target kinase is known to be active and phosphorylates a specific downstream substrate.

    • Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of XYLOMORPH-1 concentrations for a predetermined time (e.g., 2 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.

    • Use an antibody against the total protein of the substrate or a housekeeping protein (e.g., GAPDH) as a loading control.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated substrate signal to the total substrate or loading control signal.

    • Plot the normalized signal against the XYLOMORPH-1 concentration to determine the EC50 value (the concentration that causes a 50% reduction in the phosphorylation signal).

Cell Viability/Cytotoxicity Assay

This assay assesses the effect of XYLOMORPH-1 on cell health.

Step-by-Step Protocol:

  • Cell Plating and Treatment:

    • Plate cells in a 96-well plate and treat them with a range of XYLOMORPH-1 concentrations for an extended period (e.g., 72 hours).

  • Viability Measurement:

    • Use a commercially available cell viability reagent, such as one based on the reduction of resazurin (e.g., CellTiter-Blue) or the quantification of ATP (e.g., CellTiter-Glo).

    • Measure the fluorescence or luminescence according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the XYLOMORPH-1 concentration to determine the CC50 (the concentration that reduces cell viability by 50%).

Part 3: Early ADME and Selectivity Profiling

Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) testing helps to predict the pharmacokinetic properties of a drug candidate.[8]

Kinase Selectivity Profiling

It is essential to determine if XYLOMORPH-1 is selective for its intended target or if it inhibits other kinases, which could lead to off-target effects.

Procedure:

  • Screen XYLOMORPH-1 against a panel of purified kinases at a fixed concentration (e.g., 1 µM or 10 µM).

  • For any kinases that show significant inhibition, perform a full IC50 determination.

In Vitro Metabolic Stability

This assay assesses the susceptibility of XYLOMORPH-1 to metabolism by liver enzymes.

Step-by-Step Protocol:

  • Incubation:

    • Incubate XYLOMORPH-1 at a low concentration (e.g., 1 µM) with liver microsomes and NADPH (a cofactor for metabolic enzymes) at 37°C.

  • Sampling and Analysis:

    • Take samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

    • Analyze the amount of remaining XYLOMORPH-1 in each sample using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining XYLOMORPH-1 against time.

    • Calculate the in vitro half-life (t½) from the slope of the line.

Conclusion

This comprehensive guide provides a robust framework for the initial in vitro characterization of 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE (XYLOMORPH-1) as a putative kinase inhibitor. By systematically evaluating its biochemical potency, cellular activity, and early ADME properties, researchers can make informed decisions about its potential as a therapeutic agent. It is crucial to adhere to good laboratory practices and standardized protocols to ensure the accuracy and reproducibility of the generated data.[9]

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Sources

Application

Application Note: High-Performance Liquid Chromatography Analysis of 4-(N-(3,5-Xylyl)carbamoyl)morpholine

This Application Note is written from the perspective of a Senior Application Scientist. It synthesizes structural analysis with empirical chromatographic principles to provide a robust, self-validating protocol for the...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist. It synthesizes structural analysis with empirical chromatographic principles to provide a robust, self-validating protocol for the analysis of 4-(N-(3,5-xylyl)carbamoyl)morpholine.

Abstract & Chemical Context

4-(N-(3,5-xylyl)carbamoyl)morpholine (also known as N-(3,5-dimethylphenyl)morpholine-4-carboxamide) is a urea derivative featuring a morpholine ring and a 3,5-dimethylphenyl moiety. Structurally, it serves as a privileged scaffold in medicinal chemistry, often associated with anticonvulsant activity and kinase inhibition.

Unlike free morpholine, the nitrogen atom in the morpholine ring is acylated (part of a urea linkage), rendering it non-basic. This structural feature significantly influences the chromatographic strategy: the analyte acts as a neutral, lipophilic species under standard reversed-phase conditions. This protocol outlines a stability-indicating HPLC-UV method capable of separating the parent compound from potential synthetic precursors (3,5-dimethylaniline and morpholine).

Physicochemical Profile
PropertyValue (Estimated/Literature)Chromatographic Implication
Molecular Formula C₁₃H₁₈N₂O₂MW = 234.30 g/mol
LogP ~2.1 - 2.5Moderately lipophilic; suitable for C18 retention.
pKa Neutral (Urea H is weakly acidic, pKa > 14)pH will not significantly alter retention of the parent peak.
UV Max ~240-254 nmAromatic xylyl group provides strong absorption.

Method Development Strategy (The "Why")

Column Selection: C18 vs. Phenyl-Hexyl

While a standard C18 column is sufficient for retention, the 3,5-xylyl group is aromatic. A Phenyl-Hexyl column could offer alternative selectivity via


 interactions, particularly if separating from other aromatic impurities. However, for a robust, transferable QC method, a high-purity C18 (L1)  column is preferred to minimize silanol interactions with any residual amine impurities.
Mobile Phase & pH Control

Although the analyte is neutral, potential impurities like 3,5-dimethylaniline and morpholine are basic.

  • Acidic pH (0.1% Formic Acid or Phosphoric Acid): Protonates the amine impurities, causing them to elute early (near the void volume), well-separated from the neutral, retained parent peak.

  • Solvent: Acetonitrile (ACN) is chosen over Methanol for its lower UV cutoff (190 nm) and lower backpressure, allowing for faster flow rates.

Experimental Protocol

Instrumentation & Conditions
  • System: HPLC with UV/Vis or Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent L1 column.

  • Column Temperature: 30°C (Controlled).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (Primary) and 210 nm (Secondary for impurity profiling).

Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% Formic Acid in HPLC-grade Water (v/v).

    • Preparation: Add 1 mL of 98% Formic Acid to 1 L of water. Filter through 0.22 µm membrane.

  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).

Gradient Program

This gradient is designed to elute polar amine impurities early, retain the main peak, and wash highly lipophilic dimers.

Time (min)% Solvent A% Solvent BEvent
0.0955Equilibrate / Load
2.0955Isocratic Hold (Elute polar amines)
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955End of Run
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution (1 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 5 mL ACN, sonicate for 5 mins, and dilute to volume with water.

  • Working Standard (100 µg/mL): Dilute 1 mL of Stock Solution to 10 mL with Diluent.

  • Filter: All samples must be filtered through a 0.22 µm PTFE or Nylon syringe filter prior to injection.

Visualization: Analytical Workflow

The following diagram illustrates the logical flow of the analysis, including critical decision points for impurity identification.

HPLC_Workflow cluster_Detection Dual Wavelength Detection Sample Sample: 4-(N-(3,5-xylyl)carbamoyl)morpholine Prep Dissolution & Filtration (50:50 ACN:H2O) Sample->Prep HPLC HPLC Injection (C18 Column, Acidic Mobile Phase) Prep->HPLC UV254 254 nm (Aromatic Specificity) HPLC->UV254 UV210 210 nm (Amide/Urea Sensitivity) HPLC->UV210 Data Chromatogram Analysis UV254->Data UV210->Data Decision Peak Purity Check Data->Decision Decision->HPLC Fail (Adjust Gradient) Result Quantification & Reporting Decision->Result Pass

Caption: Step-by-step analytical workflow from sample preparation to data reporting.

System Suitability & Validation Parameters

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before routine analysis.

ParameterAcceptance CriteriaRationale
Retention Time (RT) ± 2.0% of StandardEnsures mobile phase consistency.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Urea linkages can tail if silanols are active; strict limit ensures column health.
Theoretical Plates (N) > 5,000Ensures sufficient efficiency for separation.
% RSD (Area) < 1.0% (n=5)Precision of the injection and pump system.
Resolution (Rs) > 2.0Between main peak and nearest impurity (likely 3,5-dimethylaniline).
Troubleshooting Guide
  • Peak Tailing: If the main peak tails, the column may have active silanol sites. Add 5-10 mM Ammonium Acetate to the aqueous mobile phase to mask these sites.

  • Carryover: The urea moiety can be "sticky." If ghost peaks appear in blank injections, add a needle wash step using 90% Acetonitrile / 10% Water.

  • Split Peaks: Ensure the sample diluent is not stronger (more organic) than the initial mobile phase (5% B). If dissolved in 100% ACN, peak distortion will occur. Always dilute to at least 50% water.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for C18 method development logic).
  • Sigma-Aldrich. (n.d.). 4-(N-(2,3-XYLYL)CARBAMOYL)MORPHOLINE Product Information. Retrieved from (Verifies compound existence and CAS).

  • BenchChem. (2025).[1] High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds. Retrieved from (General morpholine analysis protocols).

  • PubChem. (2025).[2][3][4] Morpholine-4-carboxamide Compound Summary. Retrieved from (Structural analog properties).

  • Vertex AI Search. (2025). Analysis of phenylurea herbicides by HPLC. (Used to infer UV detection parameters for phenyl-urea scaffold).

Sources

Method

Application Note: Definitive Structural Elucidation of 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE via NMR and High-Resolution Mass Spectrometry

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The rigorous structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and materials science...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The rigorous structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and materials science. This application note provides a comprehensive, field-proven guide to the definitive characterization of 4-(N-(3,5-xylyl)carbamoyl)morpholine using the synergistic analytical power of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). We present detailed, step-by-step protocols grounded in established analytical principles, moving beyond simple procedural lists to explain the causality behind critical experimental choices. The methodologies described herein are designed to form a self-validating workflow, ensuring the highest degree of confidence in the final structural assignment.

Introduction: The Imperative for Orthogonal Analysis

4-(N-(3,5-xylyl)carbamoyl)morpholine is a small molecule comprised of a morpholine heterocycle, a urea-like carbamoyl linker, and a 3,5-dimethylphenyl (xylyl) moiety. Each structural subunit imparts distinct chemical properties that are critical to its function and potential biological activity. Therefore, unambiguous confirmation of its covalent structure, connectivity, and elemental composition is non-negotiable for any further development.

While a single analytical technique can provide substantial information, a truly robust characterization relies on orthogonal methods. NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework and atom-to-atom connectivity[1][2], while HRMS delivers an exquisitely accurate mass measurement, directly confirming the elemental formula[3][4]. This dual-pronged approach eliminates ambiguity and provides the definitive structural proof required for publication, patent filings, and regulatory submissions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the gold standard for structural elucidation of organic compounds in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecule. The protocols below are optimized for comprehensive data acquisition.

Rationale for Experimental Design

The choice of experiments is dictated by the need for complete structural information. A one-dimensional (1D) ¹H spectrum provides initial information on the types and number of protons. A ¹³C{¹H} spectrum reveals the number of unique carbon environments. Two-dimensional (2D) experiments like COSY and HSQC are then employed to assemble the fragments. COSY identifies protons that are coupled (typically through 2-3 bonds), while HSQC unambiguously correlates each proton to its directly attached carbon atom, providing a powerful tool for piecing together the molecular puzzle[5].

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity 4-(N-(3,5-xylyl)carbamoyl)morpholine.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic molecules and its relatively clean spectral window.

    • Add 10 µL of a 1% solution of tetramethylsilane (TMS) in CDCl₃ as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • Data Acquisition:

    • All spectra should be acquired on a ≥400 MHz spectrometer equipped with a broadband probe.

    • ¹H NMR: Acquire 16-32 scans with a relaxation delay of 2 seconds.

    • ¹³C{¹H} NMR: Acquire 1024 or more scans with proton decoupling and a relaxation delay of 5 seconds to ensure adequate signal from quaternary carbons.

    • 2D ¹H-¹H COSY: Acquire with a spectral width sufficient to cover all proton signals, typically using 256 increments in the indirect dimension.

    • 2D ¹H-¹³C HSQC: Optimize the spectral widths in both dimensions to the proton and carbon chemical shift ranges. Use a coupling constant (¹J_CH) of ~145 Hz.

NMR Data Interpretation and Predicted Results

Based on the known structure, the following spectral data are predicted. This serves as a benchmark for validating the experimental results.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Assignment Predicted Shift (δ, ppm) Multiplicity Integration Rationale
H-2', H-6' ~6.85 s 2H Equivalent aromatic protons on the xylyl ring.
H-4' ~6.70 s 1H Aromatic proton para to the nitrogen on the xylyl ring.
NH ~6.50 s (broad) 1H Amide proton; shift and broadening are solvent-dependent.
H-3, H-5 ~3.72 t, J ≈ 4.8 Hz 4H Morpholine protons adjacent to oxygen.
H-2, H-6 ~3.48 t, J ≈ 4.8 Hz 4H Morpholine protons adjacent to the carbamoyl nitrogen.

| CH₃ | ~2.28 | s | 6H | Two equivalent methyl groups on the xylyl ring. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Assignment Predicted Shift (δ, ppm) Rationale
C=O ~155.5 Carbamoyl carbonyl carbon.
C-1' ~138.8 Quaternary aromatic carbon bonded to nitrogen.
C-3', C-5' ~138.6 Quaternary aromatic carbons bonded to methyl groups.
C-4' ~125.0 Aromatic CH carbon.
C-2', C-6' ~118.0 Aromatic CH carbons.
C-3, C-5 ~66.7 Morpholine carbons adjacent to oxygen.
C-2, C-6 ~44.5 Morpholine carbons adjacent to the carbamoyl nitrogen.

| CH₃ | ~21.4 | Equivalent methyl carbons. |

NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_analysis Structural Confirmation dissolve Dissolve Compound in CDCl₃ with TMS H1 1D ¹H Spectrum dissolve->H1 C13 1D ¹³C{¹H} Spectrum COSY 2D COSY HSQC 2D HSQC assign Assign Signals HSQC->assign correlate Correlate via 2D NMR assign->correlate confirm Confirm Connectivity correlate->confirm MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Formula Confirmation stock Prepare 1 mg/mL Stock in MeOH dilute Dilute to 1-5 µg/mL in ACN/H₂O + 0.1% FA stock->dilute infuse Direct Infusion (5-10 µL/min) dilute->infuse ionize Electrospray Ionization (ESI, Positive Mode) infuse->ionize analyze High-Resolution Mass Analysis (TOF/Orbitrap) ionize->analyze measure Measure Accurate m/z analyze->measure calculate Calculate Mass Error measure->calculate confirm_formula Confirm Elemental Formula (C₁₃H₁₈N₂O₂) calculate->confirm_formula

Caption: A robust workflow for elemental formula confirmation by HRMS.

Conclusion: A Self-Validating Approach to Structural Integrity

By integrating the detailed connectivity map from multi-dimensional NMR with the unambiguous elemental formula from HRMS, we establish a self-validating and definitive structural proof for 4-(N-(3,5-xylyl)carbamoyl)morpholine. The ¹H and ¹³C NMR data confirm the presence and arrangement of the xylyl and morpholine moieties, while 2D experiments verify their linkage through the carbamoyl bridge. The HRMS data corroborates this structure by providing an exact mass consistent with the elemental formula C₁₃H₁₈N₂O₂. This rigorous, multi-technique approach ensures the highest level of scientific integrity and provides the foundational data necessary for all subsequent research and development efforts.

References

  • Mass Spectrometry Protocols and Methods. Springer Nature Experiments. [Link]

  • NMR Characterization of RNA Small Molecule Interactions. National Institutes of Health (NIH). [Link]

  • Mass Spectrometry analysis of Small molecules. SlideShare. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health (NIH). [Link]

  • Structure Determination of Organic Compounds. University of Nebraska-Lincoln. [Link]

  • NMR Spectroscopy. Michigan State University Department of Chemistry. [Link]

  • The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]

  • NMR characterization of small and large molecules. ResolveMass Laboratories Inc. [Link]

Sources

Application

Application Note: 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE in Cancer Lipid Signaling Research

This Application Note and Protocol Guide is designed for researchers investigating lipid signaling pathways in the tumor microenvironment, specifically targeting Serine Hydrolases (e.g., Soluble Epoxide Hydrolase [sEH] o...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers investigating lipid signaling pathways in the tumor microenvironment, specifically targeting Serine Hydrolases (e.g., Soluble Epoxide Hydrolase [sEH] or ABHD6).

[1][2]

Introduction & Mechanism of Action

The Compound as a Chemical Probe

4-(N-(3,5-Xylyl)carbamoyl)morpholine is a urea-morpholine derivative that functions as a potent chemical probe for the Serine Hydrolase superfamily.[1] This structural class—characterized by a urea linker connecting a morpholine ring to a lipophilic aryl group (3,5-dimethylphenyl)—is widely utilized to inhibit enzymes such as Soluble Epoxide Hydrolase (sEH) and


-Hydrolase Domain-Containing 6 (ABHD6) .[1]

In cancer research, this compound is critical for dissecting the role of bioactive lipids, specifically Epoxyeicosatrienoic Acids (EETs) and 2-Arachidonoylglycerol (2-AG) , within the tumor microenvironment (TME).

Mechanistic Pathway: Lipid Signaling in Cancer

The dysregulation of arachidonic acid metabolism is a hallmark of cancer progression.

  • sEH Inhibition: sEH hydrolyzes anti-inflammatory and angiogenic EETs into less active DHETs. Inhibiting sEH stabilizes EETs, which can modulate tumor angiogenesis and reduce cancer-associated inflammation.

  • ABHD6 Inhibition: ABHD6 hydrolyzes the endocannabinoid 2-AG.[1] Inhibiting ABHD6 elevates 2-AG levels, activating Cannabinoid Receptors (CB1/CB2), which can suppress tumor cell migration and invasion.

Key Research Applications:

  • Anti-Metastatic Studies: Evaluating the reduction of cancer cell invasion via 2-AG stabilization.

  • Angiogenesis Modulation: Investigating the dual role of EETs in tumor vascularization (stabilization vs. neovascularization).

  • Inflammation: Reducing the pro-tumorigenic inflammatory cytokine storm in the TME.

Pathway Visualization

The following diagram illustrates the intervention point of 4-(N-(3,5-Xylyl)carbamoyl)morpholine in the Arachidonic Acid cascade.

LipidSignaling AA Arachidonic Acid EETs EETs (Epoxyeicosatrienoic Acids) [Anti-inflammatory / Angiogenic] AA->EETs Metabolism CYP CYP450 Epoxygenases DHETs DHETs (Dihydroxyeicosatrienoic Acids) [Biologically Inactive] EETs->DHETs Hydrolysis by sEH Angiogenesis Angiogenesis EETs->Angiogenesis Promotes (Context Dependent) Inflammation Inflammation EETs->Inflammation Suppresses sEH Soluble Epoxide Hydrolase (sEH) Inhibitor 4-(N-(3,5-XYLYL) CARBAMOYL)MORPHOLINE Inhibitor->sEH  INHIBITS

Caption: Mechanism of Action. The compound inhibits sEH, preventing the degradation of bioactive EETs, thereby modulating downstream angiogenic and inflammatory pathways.

Experimental Protocols

Protocol A: In Vitro Serine Hydrolase Inhibition Assay

Objective: To determine the IC50 of the compound against recombinant sEH or ABHD6.

Materials:

  • Enzyme: Recombinant human sEH or ABHD6 lysate.

  • Substrate: PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-3-phenyl-oxirane-2-carboxylate) for sEH; or PACOCF3 for ABHD6.[1]

  • Buffer: 25 mM Bis-Tris-HCl (pH 7.0), 0.1 mg/mL BSA.

  • Detection: Fluorescence Plate Reader (Ex: 330 nm, Em: 465 nm).

Procedure:

  • Preparation: Dissolve 4-(N-(3,5-Xylyl)carbamoyl)morpholine in DMSO to make a 10 mM stock. Prepare serial dilutions (0.1 nM to 10 µM) in Assay Buffer.

  • Incubation: Add 20 µL of enzyme solution and 1 µL of inhibitor dilution to a black 96-well plate. Incubate for 10 minutes at 30°C to allow binding.

  • Reaction Start: Add 80 µL of substrate solution (final concentration 50 µM).

  • Measurement: Monitor fluorescence kinetics for 30 minutes.

  • Analysis: Calculate the slope of the linear portion of the curve. Plot % Inhibition vs. Log[Concentration] to determine IC50.

Validation Criteria:

  • Z-Factor: > 0.5 for a robust assay.

  • Positive Control: Use AUDA (for sEH) or WWL70 (for ABHD6) as a reference inhibitor.

Protocol B: Cancer Cell Migration Assay (Boyden Chamber)

Objective: To evaluate the anti-metastatic potential of the compound by inhibiting cell motility.

Materials:

  • Cells: Highly invasive cancer line (e.g., MDA-MB-231 Breast Cancer or PC-3 Prostate Cancer).[1]

  • Chambers: Transwell inserts (8.0 µm pore size).

  • Matrigel: For invasion assays (optional).

Procedure:

  • Starvation: Serum-starve cells for 24 hours prior to the assay.

  • Seeding: Resuspend

    
     cells in serum-free media containing the inhibitor (1 µM, 5 µM, 10 µM) or DMSO control.
    
  • Chemoattractant: Add complete media (10% FBS) to the lower chamber.

  • Migration: Place inserts into the lower chamber and incubate for 12–24 hours at 37°C.

  • Fixation & Staining: Remove non-migrated cells from the top with a cotton swab. Fix migrated cells (bottom) with 4% paraformaldehyde and stain with Crystal Violet.

  • Quantification: Image 5 random fields per insert. Count cells using ImageJ software.

Protocol C: HUVEC Tube Formation Assay (Angiogenesis)

Objective: To assess the compound's effect on tumor angiogenesis (endothelial tube formation).

Procedure:

  • Coating: Coat a 96-well plate with 50 µL of reduced growth factor Matrigel. Polymerize at 37°C for 30 mins.

  • Seeding: Seed HUVECs (

    
     cells/well) in EGM-2 media containing the inhibitor.
    
  • Incubation: Incubate for 6–18 hours.

  • Imaging: Capture phase-contrast images.

  • Analysis: Quantify "Total Tube Length" and "Number of Junctions" using the Angiogenesis Analyzer plugin for ImageJ.

    • Note: sEH inhibition typically stabilizes tubes but may prevent the regression phase; compare carefully with VEGF controls.

Data Presentation & Analysis

Expected Results (Reference Values)

The following table summarizes expected potency ranges for urea-morpholine probes against key targets.

Target EnzymeAssay TypeExpected IC50 (nM)Biological Effect
sEH (human)PHOME Hydrolysis5 – 50 nMIncreased EETs, reduced inflammation
ABHD6 2-AG Hydrolysis100 – 500 nMIncreased 2-AG, reduced invasion
FAAH Anandamide Hydrolysis> 10,000 nMMinimal effect (Selectivity Control)
Troubleshooting Guide
  • Solubility: The 3,5-xylyl group is lipophilic. Ensure DMSO concentration in the final assay does not exceed 0.5% to prevent enzyme denaturation or cell toxicity.

  • Selectivity: Always run a counter-screen against FAAH (Fatty Acid Amide Hydrolase) to confirm that the observed effects are due to sEH/ABHD6 inhibition and not general serine hydrolase inactivation.

References

  • Morisseau, C., & Hammock, B. D. (2013). Impact of Soluble Epoxide Hydrolase Inhibition on Chronic Diseases. Annual Review of Pharmacology and Toxicology. Link

  • Niphakis, M. J., et al. (2013). A global map of lipid-binding proteins and their ligandability in cells. Cell. Link

  • Panigrahy, D., et al. (2012). Epoxyeicosanoids promote organ and tissue regeneration. PNAS.[2] Link

  • Li, W., et al. (2016). ABHD6 blockade exerts antiepileptic activity in PTZ-induced seizures and in spontaneous seizures in R6/2 mice.[1] Frontiers in Pharmacology. Link(Reference for ABHD6 inhibitor structure-activity relationship).

Sources

Method

Application Note &amp; Protocol: Solubilization of 4-(N-(3,5-Xylyl)carbamoyl)morpholine for Cellular Assays

Introduction: The Critical First Step in Cellular Screening This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to solubilizing 4-(N-(3,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical First Step in Cellular Screening

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to solubilizing 4-(N-(3,5-Xylyl)carbamoyl)morpholine for cell-based assays. The protocols outlined herein are designed to ensure the integrity of the compound and the validity of the subsequent experimental data, emphasizing the causality behind each step to empower the researcher with the ability to adapt the protocol as needed.

Physicochemical Properties and Solvent Selection Rationale

While specific experimental solubility data for 4-(N-(3,5-Xylyl)carbamoyl)morpholine is not widely published, its structure, containing a disubstituted aromatic ring and a morpholine carboxamide, suggests poor aqueous solubility. The primary strategy for such compounds is to prepare a high-concentration stock solution in a water-miscible organic solvent.

The Preferred Solvent: Dimethyl Sulfoxide (DMSO)

Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing stock solutions of test compounds for in vitro assays due to its exceptional solubilizing power for a wide range of organic molecules and its miscibility with water.[1][2]

Justification for DMSO Selection:

  • High Solubilizing Capacity: DMSO can typically dissolve hydrophobic compounds at concentrations of 10-30 mM or higher, which is crucial for creating concentrated stock solutions.[3]

  • Miscibility with Aqueous Media: DMSO is fully miscible with cell culture media, allowing for the dilution of the stock solution to working concentrations without immediate precipitation, provided the final DMSO concentration is kept low.

  • Established Use: There is a vast body of literature on the use of DMSO in cell culture, providing a good understanding of its potential effects on cellular systems.[4][5][6]

Alternative Solvents:

Should DMSO prove unsuitable, for example due to compound instability or unacceptable cytotoxicity for a particular cell line, other solvents can be considered:

  • Ethanol (EtOH): A viable alternative, though generally less effective at solubilizing highly hydrophobic compounds compared to DMSO.[4][5]

  • Dimethylformamide (DMF): Another strong organic solvent, but it tends to be more cytotoxic than DMSO and should be used with caution.[5][6]

Protocol Part 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 10 mM stock solution of 4-(N-(3,5-Xylyl)carbamoyl)morpholine in DMSO. The molecular weight of 4-(N-(3,5-Xylyl)carbamoyl)morpholine is 248.32 g/mol .

Materials:

  • 4-(N-(3,5-Xylyl)carbamoyl)morpholine powder

  • Anhydrous, cell culture-grade DMSO

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: In a chemical fume hood, carefully weigh out 2.48 mg of 4-(N-(3,5-Xylyl)carbamoyl)morpholine powder and transfer it to a sterile amber glass vial.

  • Adding DMSO: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the vial. This will yield a final concentration of 10 mM.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. A clear solution should be obtained. If the compound is difficult to dissolve, sonication in a water bath for 5-10 minutes or gentle warming in a 37°C water bath can be employed to facilitate dissolution.[7][8] Visually inspect the solution against a light source to ensure no particulates are present.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles and prevent moisture absorption.[9][10] Store at -20°C for long-term storage (months to years) or at 4°C for short-term use (up to a month).

Protocol Part 2: Determination of Maximum Tolerated DMSO Concentration

Before proceeding with cell-based assays, it is imperative to determine the highest concentration of DMSO that does not significantly affect the viability or metabolism of the specific cell line being used. This is a critical self-validating step to ensure that any observed biological effects are due to the compound and not the solvent.[11][12]

Materials:

  • The cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • Cell culture-grade DMSO

  • A cell viability assay reagent (e.g., MTT, MTS, resazurin, or a kit for measuring ATP content).[13]

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • DMSO Dilution Series: Prepare a serial dilution of DMSO in complete cell culture medium to achieve final concentrations ranging from, for example, 2% down to 0.015% (v/v). Include a "medium only" control.

  • Cell Treatment: Add the DMSO dilutions to the appropriate wells.

  • Incubation: Incubate the plate for the intended duration of your compound exposure experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment: At the end of the incubation period, perform the chosen cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "medium only" control. The highest DMSO concentration that results in ≥95% cell viability is generally considered the maximum tolerated concentration for subsequent experiments. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[14]

Protocol Part 3: Preparation of Working Solutions and Dosing Cells

This section details the preparation of working solutions from the 10 mM stock and their addition to the cell culture. The final concentration of DMSO in the cell culture medium should not exceed the predetermined maximum tolerated concentration.

Workflow for Preparing Working Solutions:

G cluster_0 Stock Solution Preparation cluster_1 Intermediate Dilution cluster_2 Final Working Solution stock_sol 10 mM Stock in 100% DMSO intermediate_dil Prepare Intermediate Dilutions in Culture Medium (e.g., 200 µM in medium with 2% DMSO) stock_sol->intermediate_dil Dilute in Medium final_dil Add to Cells for Final Concentration (e.g., 10 µL into 190 µL medium for 10 µM final concentration with 0.1% DMSO) intermediate_dil->final_dil Add to Cell Plate

Caption: Workflow for preparing compound solutions for cell assays.

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Prepare Intermediate Dilutions: Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium. It is good practice to perform an initial dilution to an intermediate concentration (e.g., 100X or 200X the highest final concentration) to minimize pipetting errors.

  • Dosing Cells: Add the appropriate volume of the working solutions to the wells containing cells in culture medium to achieve the desired final compound concentrations.

  • Vehicle Control: It is essential to include a vehicle control group.[15] This group should be treated with the same final concentration of DMSO as the highest compound concentration group to account for any solvent effects.

Data Presentation: Summary of Key Parameters

ParameterRecommended Value/ProcedureRationale/Reference
Primary Solvent Cell Culture-Grade DMSOHigh solubilizing capacity for hydrophobic molecules.[1][2]
Stock Solution Concentration 10 mM (or higher, if soluble)Allows for a wide range of working concentrations with minimal final DMSO concentration.
Stock Solution Storage -20°C in small aliquotsMinimizes degradation from freeze-thaw cycles and moisture.[9][10]
Maximum Final DMSO Concentration ≤ 0.5% (cell line dependent)Most cell lines tolerate up to 0.5% DMSO without significant cytotoxicity.[14] Must be empirically determined.[11][12]
Vehicle Control Same final DMSO concentration as the highest compound doseTo differentiate between compound-specific effects and solvent-induced effects.[15]

Safety and Handling Precautions

As with any novel chemical, 4-(N-(3,5-Xylyl)carbamoyl)morpholine should be handled with appropriate safety precautions. A comprehensive safety program should be in place for handling potent compounds, which includes understanding the occupational exposure limits (OELs) if available.[16][17]

  • Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses when handling the compound and its solutions.

  • Ventilation: All weighing and initial dissolution steps should be performed in a certified chemical fume hood.

  • Waste Disposal: Dispose of all waste materials in accordance with institutional and local regulations for chemical waste.

Conclusion

The successful implementation of cell-based assays for 4-(N-(3,5-Xylyl)carbamoyl)morpholine is critically dependent on a well-defined and validated dissolution protocol. By following the systematic approach outlined in this application note—from rational solvent selection and stock solution preparation to the crucial determination of solvent tolerance and the use of appropriate controls—researchers can ensure the generation of high-quality, reproducible data. This rigorous methodology forms the foundation for accurately elucidating the biological activity of this and other novel chemical entities.

References

  • MDPI. (n.d.). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Retrieved from [Link]

  • Galen University of Medical Sciences. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Retrieved from [Link]

  • Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., Monahan, W. E., Cook, L. S., Watson, J., Cloutier, N. J., Ferrante, M. A., Houston, J. G., & Banks, M. N. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476–484. [Link]

  • Avicenna Journal of Medical Biotechnology. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Retrieved from [Link]

  • PubMed. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]

  • ResearchGate. (n.d.). How to dissolve small inhibitor molecules for binding assay? Retrieved from [Link]

  • ResearchGate. (n.d.). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]

  • Reddit. (n.d.). How to prepare sterile drug solution in DMSO for cell culture? Retrieved from [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays. Retrieved from [Link]

  • IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]

  • European Pharmaceutical Review. (2023). Handling HPAPIs safely – what does it take? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. Retrieved from [Link]

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Application

Introduction: Unveiling the Bioactivity of a Novel Morpholine Derivative

An In-Depth Guide to Establishing a Dose-Response Curve for 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its f...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Establishing a Dose-Response Curve for 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in approved drugs and bioactive molecules.[1][2] Its incorporation into a molecular scaffold often confers advantageous physicochemical and pharmacokinetic properties, such as enhanced solubility and metabolic stability.[3][4] The compound 4-(N-(3,5-xylyl)carbamoyl)morpholine belongs to the substituted morpholin-4-ylurea class. Derivatives with this scaffold have been notably investigated as potent and selective inhibitors of key cellular signaling pathways, particularly the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR cascade, which is frequently dysregulated in cancer and other proliferative diseases.[5]

This application note provides a comprehensive, field-tested protocol for determining the dose-response curve and the half-maximal inhibitory concentration (IC50) of 4-(N-(3,5-xylyl)carbamoyl)morpholine. Establishing a precise dose-response relationship is a critical first step in characterizing the pharmacological profile of any new chemical entity. It reveals the concentration-dependent effect of the compound on cellular processes, typically cell viability or proliferation, providing essential data for mechanism-of-action studies and further drug development. This guide is designed for researchers in cell biology, pharmacology, and drug discovery, offering a robust framework from initial compound handling to final data analysis.

Principle of the Assay: Quantifying Cellular Viability

To determine the dose-response curve, we will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method for assessing cell metabolic activity.[6] Viable cells possess active mitochondrial reductase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan salt. The amount of formazan produced is directly proportional to the number of metabolically active (i.e., viable) cells. By dissolving the formazan crystals in a solubilizing agent (such as Dimethyl Sulfoxide - DMSO), the concentration can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm). A decrease in signal in compound-treated wells compared to vehicle-treated controls indicates a reduction in cell viability, or cytotoxicity.

Potential Signaling Pathway: PI3K/Akt/mTOR Inhibition

Given its structural class, 4-(N-(3,5-xylyl)carbamoyl)morpholine is hypothesized to function as an inhibitor of the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its inhibition would lead to cell cycle arrest and/or apoptosis, resulting in the decreased viability measured by the MTT assay.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Compound 4-(N-(3,5-XYLYL)CARBAMOYL) MORPHOLINE Compound->PI3K Inhibition (Hypothesized)

Caption: Hypothesized mechanism of action via PI3K pathway inhibition.

Materials and Reagents

ItemRecommended Source/SpecificationPurpose
Test Compound 4-(N-(3,5-xylyl)carbamoyl)morpholineThe compound of interest.
Cell Line A549 (human lung carcinoma) or MCF-7 (human breast cancer)Cell lines known to have active PI3K/Akt/mTOR signaling.
Solvent Dimethyl Sulfoxide (DMSO), Cell Culture GradeTo dissolve the test compound for stock solution preparation.[7]
Complete Growth Medium RPMI-1640 or DMEM, supplemented with 10% FBS and 1% Pen-StrepFor routine cell culture and the assay itself.
MTT Reagent 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromideThe viability indicator dye.
Phosphate-Buffered Saline (PBS) pH 7.4, SterileFor washing cells and diluting reagents.
Trypsin-EDTA 0.25% Trypsin, 0.53 mM EDTATo detach adherent cells for passaging and seeding.
Equipment & Consumables 96-well flat-bottom cell culture plates, sterileFor seeding cells and performing the assay.
Serological pipettes, multichannel pipettes, sterile tipsFor accurate liquid handling.
CO2 Incubator (37°C, 5% CO2)To maintain optimal cell growth conditions.
Microplate readerTo measure absorbance at 570 nm.

Experimental Protocol: Step-by-Step Methodology

This protocol is optimized for a 96-well plate format. It is crucial to maintain sterile technique throughout the procedure to prevent contamination.

Part 1: Preparation of Compound Stock and Working Solutions
  • Prepare a 10 mM Stock Solution: Accurately weigh a precise amount of 4-(N-(3,5-xylyl)carbamoyl)morpholine. Dissolve it in pure, sterile DMSO to create a high-concentration primary stock solution, typically 10 mM.

    • Rationale: DMSO is a polar aprotic solvent capable of dissolving many organic compounds that are poorly soluble in aqueous media.[8] A high-concentration stock minimizes the volume of solvent added to the cell culture medium, preventing solvent-induced toxicity.

  • Vortex and Store: Vortex the stock solution thoroughly to ensure complete dissolution. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Prepare Serial Dilutions: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Perform a serial dilution in complete growth medium to create a range of working concentrations. A common approach is a 10-point, 3-fold serial dilution.

    • Example Dilution Series (for a final assay concentration range of 10 µM to 0.5 nM):

      • Prepare a top working solution of 20 µM (a 2X final concentration) in complete medium. This is a 1:500 dilution of the 10 mM stock.

      • In a 96-well dilution plate, add 100 µL of complete medium to wells A2 through A10.

      • Add 150 µL of the 20 µM working solution to well A1.

      • Transfer 50 µL from well A1 to A2, mix thoroughly, then transfer 50 µL from A2 to A3, and so on, creating a 1:3 dilution series. Discard 50 µL from the last well.

    • Rationale: A wide concentration range is essential to capture the full sigmoidal dose-response curve, including the top plateau (no effect), the dynamic range (inhibitory effect), and the bottom plateau (maximal inhibition).

Part 2: Cell Seeding and Treatment
  • Cell Culture: Culture the selected cell line (e.g., A549) in complete growth medium in a 37°C, 5% CO2 incubator. Ensure cells are in the logarithmic growth phase and have a confluency of 70-80% before starting the experiment.

  • Cell Seeding:

    • Aspirate the old medium, wash the cells with PBS, and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the optimal seeding density. For A549 cells, a density of 5,000 cells per well (in 100 µL of medium) is a good starting point.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate, leaving one column for "no cell" blanks.

    • Rationale: The optimal seeding density ensures that cells are not overly confluent or sparse at the end of the assay, which could affect metabolic activity and lead to artifacts.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to attach and resume normal growth.

  • Compound Treatment:

    • After 24 hours, carefully add 100 µL of the 2X compound dilutions (prepared in Part 1) to the corresponding wells containing 100 µL of medium with cells. This will bring the total volume to 200 µL and dilute the compound to the final 1X concentration.

    • Controls are critical:

      • Vehicle Control: Add medium containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.1% DMSO) to at least six wells. This control represents 100% cell viability.

      • Blank Control: Add medium only to "no cell" wells. This is for background absorbance subtraction.

    • Rationale: The vehicle control is essential to ensure that the observed effects are due to the compound itself and not the solvent.

  • Incubation Period: Return the plate to the incubator for 48 to 72 hours. The incubation time should be consistent across experiments and long enough for the compound to exert its biological effect.

Part 3: MTT Assay and Data Acquisition
  • Add MTT Reagent: After the incubation period, add 20 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well, including controls.

  • Incubate for Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilize Formazan: Carefully aspirate the medium from all wells without disturbing the formazan crystals at the bottom. Add 150 µL of DMSO to each well to dissolve the crystals.

  • Read Absorbance: Place the plate on a shaker for 5-10 minutes to ensure complete dissolution. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Experimental Workflow Visualization

Dose_Response_Workflow cluster_prep Day 0: Preparation cluster_treat Day 1: Treatment cluster_assay Day 4: Assay prep_compound Prepare 10 mM Compound Stock in DMSO seed_plate Seed 5,000 cells/well in 100 µL into a 96-well plate prep_cells Culture & Harvest Log-Phase Cells prep_cells->seed_plate incubate_24h Incubate 24h (Cell Attachment) seed_plate->incubate_24h serial_dilute Prepare 2X Serial Dilutions of Compound add_compound Add 100 µL of Dilutions & Controls to Plate serial_dilute->add_compound incubate_48h Incubate 48-72h (Treatment Period) add_compound->incubate_48h incubate_24h->add_compound add_mtt Add 20 µL MTT Reagent (5 mg/mL) incubate_48h->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Aspirate Medium, Add 150 µL DMSO incubate_mtt->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate

Caption: A visual timeline of the dose-response experimental workflow.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the "blank" wells from all other wells.

  • Normalization: Calculate the percentage of cell viability for each compound concentration using the following formula:

    • % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100

  • Dose-Response Curve Plotting:

    • Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).

    • Use graphing software such as GraphPad Prism, R, or Python with appropriate libraries.

  • IC50 Calculation:

    • Fit the data to a non-linear regression model, specifically a four-parameter logistic (4PL) equation:

      • Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

    • The software will calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the cellular response (in this case, viability).

ParameterDescriptionExample Value
Top The upper plateau of the curve, ideally around 100%.100.2%
Bottom The lower plateau of the curve, representing maximum inhibition.5.8%
LogIC50 The logarithm of the compound concentration that gives a 50% response.-6.3
IC50 The concentration that causes 50% inhibition (antilog of LogIC50).500 nM
HillSlope Describes the steepness of the curve. A value of -1 is standard.-1.1
The coefficient of determination, indicating the goodness of fit.> 0.98

Interpretation: The IC50 value is the primary metric of a compound's potency. A lower IC50 indicates higher potency. The shape of the curve can also provide insights; a very steep curve may suggest a specific mode of action, while a shallow curve could indicate off-target effects or other complexities.[9]

References

  • ResearchGate. (n.d.). Pharmacological profile of morpholine and its derivatives.
  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 40-51.
  • Talele, T. T. (2016). Morpholine as a privileged structure in drug design. European Journal of Medicinal Chemistry, 123, 345-351.
  • NICNAS. (2017). Morpholine, 4,4'-methylenebis-: Human health tier II assessment. Australian Government Department of Health.
  • Khan, I., et al. (2022). Physicochemical descriptors of the N-acyl-morpholine-4-carbothioamide (5a-5j) derivatives. Journal of Molecular Structure, 1250, 131751.
  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Di Mola, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2686-2713. [Link]

  • Woehrmann, M. H., et al. (2020). Reference compounds for characterizing cellular injury in high-content cellular morphology assays. Nature Communications, 11(1), 5113. [Link]

  • G. S. C. Kumar, et al. (2020). Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistryOpen, 9(3), 332-364. [Link]

  • OSHA. (2022). MORPHOLINE. Occupational Safety and Health Administration. [Link]

  • ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • OSHA. (2003). Method PV2123: Morpholine. OSHA Salt Lake Technical Center.
  • National Institutes of Health. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
  • van Meerloo, J., et al. (2011). The MTT Assay for Cell Viability. In Cell Viability Assays (pp. 97-101). Humana Press.
  • BenchChem. (n.d.). Synthesis Protocols for Substituted Morpholin-4-ylurea Derivatives: Application Notes.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient.
  • ResearchGate. (n.d.). ¹H NMR spectrum (DMSO) of morpholino derivative 11 j.
  • Ismael, S., et al. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Basrah University.
  • Genedata. (n.d.). Explore Learning Resources.
  • Ackerley Lab. (n.d.). Publications.
  • AbMole BioScience. (n.d.). Kinase Inhibitors on Cell Transfection Signaling Pathways.
  • MDPI. (n.d.). 4-(7-Bromobenzo[d][1][10][11]thiadiazol-4-yl)morpholine. Retrieved from MDPI.

  • Wiley-VCH. (2004).

Sources

Method

Application Note: High-Sensitivity Quantitation of 4-(N-(3,5-Xylyl)carbamoyl)morpholine in Biological Samples via LC-ESI-MS/MS

This Application Note is designed as a comprehensive technical guide for the quantification of 4-(N-(3,5-Xylyl)carbamoyl)morpholine (also known as N-(3,5-dimethylphenyl)-4-morpholinecarboxamide) in biological matrices. T...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the quantification of 4-(N-(3,5-Xylyl)carbamoyl)morpholine (also known as N-(3,5-dimethylphenyl)-4-morpholinecarboxamide) in biological matrices. This compound serves as a critical model for substituted urea-morpholine derivatives, often encountered as metabolites in pharmaceutical development (e.g., anticonvulsants, anti-inflammatory agents) or as specific residues in agrochemical safety studies.

Introduction & Analyte Profile

The target analyte, 4-(N-(3,5-xylyl)carbamoyl)morpholine , represents a class of neutral, lipophilic urea derivatives. Accurate quantification requires overcoming specific bioanalytical challenges:

  • Neutrality: The urea linkage significantly reduces the basicity of the morpholine nitrogen, making the molecule neutral at physiological pH.

  • Matrix Interference: Its lipophilicity mimics endogenous phospholipids, necessitating rigorous sample cleanup.

  • Fragmentation: The urea bond is the primary site of collision-induced dissociation (CID).

Physicochemical Profile
PropertyValue / CharacteristicRelevance to Protocol
Formula C₁₃H₁₈N₂O₂Basis for Precursor Ion selection.
Molecular Weight 234.29 g/mol Precursor [M+H]⁺ = 235.3 m/z.
LogP (Est.) ~2.1 - 2.5Moderately lipophilic; suitable for LLE.
pKa Neutral (Urea N is non-basic)pH adjustment in extraction is for matrix control, not analyte suppression.
Solubility High in ACN, MeOH, DMSOUse organic stock solutions.

Method Development Strategy

Internal Standard (IS) Selection
  • Gold Standard: Stable Isotope Labeled (SIL) analog (e.g., d8-Morpholine variant).

  • Alternative: If SIL is unavailable, use a structural analog such as N-(3-chlorophenyl)morpholine-4-carboxamide .

  • Rationale: The IS must mimic the ionization efficiency and extraction recovery of the analyte without interfering with its mass transition.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Why LLE over Protein Precipitation (PPT)? While PPT is faster, urea derivatives often co-elute with phospholipids (m/z 184, 104 transitions) in PPT supernatants, causing ion suppression. LLE provides a cleaner extract, crucial for achieving lower Limits of Quantitation (LLOQ).

Solvent Choice: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • MTBE: Forms a distinct upper organic layer, easier to aspirate without disturbing the aqueous phase.

  • Alkaline Wash: Adding a weak base (Ammonium Hydroxide) to the plasma keeps acidic matrix components (fatty acids) ionized in the aqueous phase, while the neutral urea analyte partitions into the organic phase.

Experimental Protocol

Reagents and Materials
  • LC-MS Grade Solvents: Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Formic Acid (FA), Ammonium Formate.

  • Extraction Solvent: MTBE.

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).

Sample Preparation Workflow

The following workflow utilizes LLE to maximize recovery and minimize matrix effects.

SamplePrep Start Biological Sample (50 µL Plasma) IS_Add Add Internal Standard (10 µL Working Sol.) Start->IS_Add Buffer Alkaline Pre-treatment (50 µL 5% NH4OH) IS_Add->Buffer Extract Add Extraction Solvent (1.5 mL MTBE) Buffer->Extract Shake Vortex (10 min) & Centrifuge (4000g, 10 min, 4°C) Extract->Shake Transfer Transfer Supernatant (Organic Layer) to new tube Shake->Transfer Evap Evaporate to Dryness (N2 stream @ 40°C) Transfer->Evap Recon Reconstitute (100 µL Mobile Phase A:B 50:50) Evap->Recon Inject Inject to LC-MS/MS Recon->Inject

Figure 1: Liquid-Liquid Extraction (LLE) workflow optimized for neutral urea derivatives.

LC-MS/MS Conditions

Chromatography (LC)

  • System: UHPLC (Agilent 1290 or equivalent).

  • Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 10% B (Re-equilibration)

Mass Spectrometry (MS)

  • Source: Electrospray Ionization (ESI) – Positive Mode.

  • Mechanism: Protonation occurs on the carbonyl oxygen of the urea linkage.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions Table

Analyte Precursor (m/z) Product (m/z) Collision Energy (V) Role Mechanism
Target Analyte 235.3 148.1 22 Quantifier Cleavage of N-CO bond (Xylyl isocyanate ion)
Target Analyte 235.3 121.1 35 Qualifier 3,5-Dimethylaniline fragment
Target Analyte 235.3 86.1 28 Qualifier Morpholine ring fragment

| Internal Standard | Depends on IS | Depends on IS | - | Reference | - |

Method Validation Parameters (FDA/EMA Guidelines)

To ensure scientific integrity, the method must be validated against current regulatory standards (FDA M10).

Linearity & Sensitivity[2][3]
  • Calibration Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Curve Fitting: Linear regression (y = mx + c) with 1/x² weighting.

  • Acceptance: r² > 0.99; Back-calculated concentrations within ±15% (±20% at LLOQ).

Accuracy & Precision
  • QC Levels: LLOQ, Low QC (3x LLOQ), Mid QC, High QC (80% ULOQ).

  • Intra-day/Inter-day: 5 replicates per level over 3 days.

  • Criteria: CV% < 15% and Accuracy within 85-115%.

Matrix Effect & Recovery

Since the analyte is hydrophobic, phospholipid suppression is a risk.

  • Evaluation: Compare post-extraction spike area vs. neat solution area.

  • Calculation: Matrix Factor (MF) should be between 0.85 and 1.15.

  • Phospholipid Check: Monitor m/z 184 -> 184 (Phosphatidylcholine parent scan) in the background to ensure the analyte elutes away from the lipid zone.

Troubleshooting & Critical Control Points

Logical Pathway for Troubleshooting Sensitivity Issues

Troubleshooting Issue Low Sensitivity / High Noise Check1 Check Retention Time Issue->Check1 Decision1 Co-eluting with Phospholipids? Check1->Decision1 Action1 Modify Gradient or Switch to Phenyl-Hexyl Column Decision1->Action1 Yes Check2 Check pH of Aqueous Phase Decision1->Check2 No Action2 Ensure pH > 8 for LLE (Keep fatty acids ionized) Check2->Action2

Figure 2: Troubleshooting decision tree for matrix interference.

Common Pitfalls
  • Carryover: Urea derivatives can stick to metallic injector needles.

    • Solution: Use a strong needle wash (Acetonitrile:Isopropanol:Acetone 40:40:20 + 0.1% FA).

  • Instability: The urea bond is generally stable, but avoid extreme heat (>50°C) during evaporation to prevent degradation.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.
  • Kourounakis, A., et al. (2022).[2] Major metabolic pathways of the morpholine moiety as a component of drugs. ResearchGate. (Context on morpholine metabolism).

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Application

High-Efficiency Synthesis of 4-(N-(3,5-Xylyl)carbamoyl)morpholine: Comparative Routes and Process Optimization

Executive Summary This Application Note details the synthetic route development for 4-(N-(3,5-xylyl)carbamoyl)morpholine (IUPAC: N-(3,5-dimethylphenyl)morpholine-4-carboxamide). This scaffold—a trisubstituted urea—is a p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthetic route development for 4-(N-(3,5-xylyl)carbamoyl)morpholine (IUPAC: N-(3,5-dimethylphenyl)morpholine-4-carboxamide). This scaffold—a trisubstituted urea—is a privileged pharmacophore in medicinal chemistry, frequently observed in soluble epoxide hydrolase (sEH) inhibitors and kinase inhibitors.

We present two validated protocols:

  • Method A (Standard): Direct nucleophilic addition of morpholine to 3,5-dimethylphenyl isocyanate. This is the preferred route for high-throughput library generation due to its atom economy and rapid kinetics.

  • Method B (Safety/Alternative): One-pot activation of 3,5-dimethylaniline using 1,1'-Carbonyldiimidazole (CDI). This route eliminates the need to store unstable or toxic isocyanates.

Retrosynthetic Analysis & Strategy

The target molecule contains a urea linkage connecting an electron-rich aromatic system (3,5-xylyl) and a saturated heterocycle (morpholine). The strategic disconnection focuses on the carbonyl core.

Retrosynthesis Target TARGET MOLECULE 4-(N-(3,5-xylyl)carbamoyl)morpholine Disconnection Urea Linkage Disconnection Target->Disconnection Precursor_Iso Route A: Isocyanate 3,5-Dimethylphenyl isocyanate + Morpholine Disconnection->Precursor_Iso Nucleophilic Addition Precursor_CDI Route B: CDI Activation 3,5-Dimethylaniline + CDI + Morpholine Disconnection->Precursor_CDI Carbonyl Transfer

Figure 1: Retrosynthetic disconnection showing the two primary pathways for urea assembly.

Protocol A: Isocyanate Addition (High-Yield Method)

Rationale: The reaction between an isocyanate and a secondary amine is highly exothermic and typically quantitative. This method is ideal when the specific isocyanate is commercially available.

Materials
  • Reagent A: 3,5-Dimethylphenyl isocyanate [CAS: 54132-75-1][1]

  • Reagent B: Morpholine [CAS: 110-91-8]

  • Solvent: Dichloromethane (DCM) (Anhydrous) or Ethyl Acetate (EtOAc)

Step-by-Step Procedure
  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Charge Isocyanate: Add 3,5-dimethylphenyl isocyanate (1.0 equiv, 5.0 mmol, 736 mg) to the flask. Dissolve in 15 mL of anhydrous DCM.

  • Temperature Control: Cool the solution to 0 °C using an ice bath. Note: Cooling is critical to prevent impurity formation and control the exotherm.

  • Addition: Add Morpholine (1.1 equiv, 5.5 mmol, 479 mg) dropwise over 5 minutes.

    • Observation: A white precipitate often forms immediately as the urea product crashes out of non-polar solvents.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2 hours.

  • Monitoring: Check reaction progress via TLC (50% EtOAc/Hexanes). The isocyanate spot (high

    
    ) should disappear; the urea product will appear at a lower 
    
    
    
    .
  • Workup (Precipitation Method):

    • If solid has precipitated: Filter the mixture through a sintered glass funnel. Wash the cake with cold Hexanes (

      
      ) to remove excess morpholine.
      
    • If solution is clear: Concentrate the solvent to ~20% volume under reduced pressure, then add Hexanes to induce precipitation.

  • Drying: Dry the white solid under high vacuum for 4 hours.

Expected Yield: 90–98% Purity: >95% (often requires no chromatography).

Protocol B: CDI-Mediated Coupling (Isocyanate-Free)

Rationale: Isocyanates are respiratory sensitizers and can degrade upon storage. This route generates the reactive intermediate in situ from the stable aniline.

Materials
  • Reagent A: 3,5-Dimethylaniline [CAS: 108-69-0]

  • Reagent B: 1,1'-Carbonyldiimidazole (CDI) [CAS: 530-62-1]

  • Reagent C: Morpholine[2][3][4]

  • Solvent: Tetrahydrofuran (THF) (Anhydrous) or Acetonitrile (MeCN)

Step-by-Step Procedure
  • Activation: In a dried vial, dissolve 3,5-dimethylaniline (1.0 equiv, 5.0 mmol, 606 mg) in 20 mL anhydrous THF.

  • CDI Addition: Add CDI (1.1 equiv, 5.5 mmol, 892 mg) in one portion.

    • Mechanism:[3][5][6][7][8][9][10][11] The aniline attacks CDI, releasing imidazole and forming the reactive N-acylimidazole intermediate.

  • Reflux: Heat the mixture to 60 °C for 2–4 hours.

    • Checkpoint: Monitor by LCMS for the disappearance of aniline and formation of the intermediate (Mass = Aniline + 26 + Imidazole mass? No, intermediate mass is Aniline + CO + Imidazole).

  • Coupling: Cool to RT. Add Morpholine (1.2 equiv, 6.0 mmol) and Triethylamine (1.0 equiv, if using salt forms of amine).

  • Completion: Stir at RT for 12 hours or 50 °C for 3 hours.

  • Workup:

    • Dilute with EtOAc (50 mL).

    • Wash with 1M HCl (

      
      ) to remove imidazole byproduct and unreacted morpholine.
      
    • Wash with saturated

      
       and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      

Expected Yield: 75–85% Purification: Recrystallization from EtOAc/Heptane may be required to remove traces of imidazole.

Process Workflow & Decision Matrix

Workflow Start Start Synthesis Check_Iso Is Isocyanate Available? Start->Check_Iso Route_A Route A: Isocyanate Addition (Fast, High Yield) Check_Iso->Route_A Yes Route_B Route B: CDI Coupling (Safer, General) Check_Iso->Route_B No Step_A1 Dissolve Isocyanate in DCM (0°C) Route_A->Step_A1 Step_B1 Aniline + CDI in THF (60°C) Route_B->Step_B1 Step_A2 Add Morpholine Step_A1->Step_A2 Step_A3 Filter Precipitate Step_A2->Step_A3 Final Final Product White Solid Step_A3->Final Step_B2 Add Morpholine Step_B1->Step_B2 Step_B3 Aqueous Workup (Remove Imidazole) Step_B2->Step_B3 Step_B3->Final

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on reagent availability and safety constraints.

Analytical Characterization (Self-Validating Data)

To ensure the protocol was successful, compare your isolated product against these predicted spectral parameters.

Table 1: Physicochemical Properties
PropertyValueNotes
Formula

MW 234.30 g/mol
Appearance White crystalline solid
Solubility DMSO, Methanol, DCMPoor in Water, Hexanes
NMR Expectations ( )
  • 
     8.35 ppm (1H, s):  Urea NH  proton. Diagnostic peak; exchangeable with 
    
    
    
    .
  • 
     7.10 ppm (2H, s):  Aromatic protons at positions 2,6 of the xylyl ring.
    
  • 
     6.65 ppm (1H, s):  Aromatic proton at position 4 of the xylyl ring.
    
  • 
     3.58 ppm (4H, m):  Morpholine O-CH2  protons.
    
  • 
     3.40 ppm (4H, m):  Morpholine N-CH2  protons.
    
  • 
     2.21 ppm (6H, s):  Two Methyl  groups on the aromatic ring.
    

Troubleshooting & Optimization

  • Symmetric Urea Formation (Route A): If water is present in the solvent, the isocyanate can hydrolyze to the aniline, which then reacts with another isocyanate to form the symmetric bis-xylyl urea.

    • Solution: Use strictly anhydrous DCM and keep under

      
       atmosphere.
      
  • Low Conversion (Route B): CDI quality degrades with moisture.

    • Solution: Use fresh CDI or increase loading to 1.5 equiv. Ensure the activation step (Aniline + CDI) proceeds until gas evolution (

      
      ) ceases before adding morpholine.
      

References

  • General Urea Synthesis: Konnert, L., et al. "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." J. Med. Chem. (2025).[3][4][6][11][12][13] 2

  • Isocyanate Reactivity: BenchChem Protocols. "Reproducibility of published synthesis methods for Morpholin-4-ylurea." BenchChem Application Notes. 4[3][7][11]

  • CDI Methodology: "Zinc Promoted Urea Synthesis Using Carbonyldiimidazole as Carbonyl Source." ResearchGate.[14] 6[3][7][11][13]

  • Morpholine Reactivity: "Application Notes and Protocols: Synthesis of N-Aryl Morpholines." BenchChem.[3][4] 3

Sources

Method

Application Note: High-Throughput Screening of Urea-Morpholine Scaffolds

This Application Note is designed to guide researchers in the high-throughput screening (HTS) of urea-based libraries, specifically using 4-(N-(3,5-xylyl)carbamoyl)morpholine as a representative scaffold. This compound r...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers in the high-throughput screening (HTS) of urea-based libraries, specifically using 4-(N-(3,5-xylyl)carbamoyl)morpholine as a representative scaffold. This compound represents a class of "privileged structures" frequently interrogated for activity against Soluble Epoxide Hydrolases (sEH) and Serine Hydrolases .

Abstract & Strategic Overview

In modern drug discovery, 4-(N-(3,5-xylyl)carbamoyl)morpholine (Systematic Name: N-(3,5-dimethylphenyl)morpholine-4-carboxamide) serves as a critical chemical probe and library member. Its structure combines a lipophilic 3,5-dimethylphenyl (xylyl) tail—a proven pharmacophore for hydrophobic pocket engagement—with a polar morpholine headgroup via a stable urea linker.

This configuration makes it an ideal candidate for:

  • Soluble Epoxide Hydrolase (sEH) Inhibition: The urea moiety mimics the transition state of epoxide hydrolysis.

  • Fragment-Based Drug Discovery (FBDD): As a low-molecular-weight, soluble fragment (~234 Da) with high ligand efficiency potential.

  • Serine Hydrolase Profiling: As a competitive reversible inhibitor in Activity-Based Protein Profiling (ABPP).

This guide details the protocol for utilizing this compound in an HTS campaign, focusing on assay stability, solubility management, and hit validation.

Physicochemical Profile & Pre-Screening QC

Before entering the HTS pipeline, the compound must be characterized to prevent false negatives (due to precipitation) or false positives (due to aggregation).

PropertyValue / CharacteristicImplication for HTS
Molecular Weight 234.30 g/mol Ideal for Fragment-Based Screening; high ligand efficiency.
cLogP ~1.8 - 2.1Moderate lipophilicity; good membrane permeability but requires DMSO for stock.
Solubility (PBS) ~200 µM (with 1% DMSO)High aqueous solubility compared to bis-aryl ureas; reduces risk of precipitation in assay buffer.
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsExcellent profile for hydrogen bonding within the catalytic pocket (e.g., Tyr/Asp residues in sEH).
Stability High (Urea linkage)Resistant to spontaneous hydrolysis; stable in storage for >6 months at -20°C.
Protocol 1: Turbidimetric Solubility Screen

Objective: Confirm compound stays in solution during the assay window.

  • Stock Prep: Dissolve 4-(N-(3,5-xylyl)carbamoyl)morpholine to 10 mM in 100% DMSO.

  • Dilution: Dispense 0.5 µL of stock into 49.5 µL of Assay Buffer (e.g., 25 mM Bis-Tris, pH 7.0) in a 384-well clear-bottom plate (Final [C] = 100 µM).

  • Readout: Measure Absorbance at 620 nm (OD620) immediately and after 4 hours.

  • Criteria: An increase in OD620 > 0.005 indicates precipitation. This compound typically passes this QC step due to the morpholine solubilizing group.

HTS Protocol: Soluble Epoxide Hydrolase (sEH) Inhibition

The primary application of N-aryl ureas is the inhibition of sEH, a target for anti-inflammatory and cardiovascular therapeutics.

Experimental Principle

The assay uses a fluorogenic substrate, PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid). Hydrolysis of PHOME by sEH releases a highly fluorescent cyanohydrin product which spontaneously decomposes to the fluorescent 6-methoxy-2-naphthaldehyde.

Workflow Diagram (DOT)

HTS_Workflow Stock Compound Stock (10mM DMSO) Dispense Acoustic Dispensing (Echo 550) Stock->Dispense Incubate1 Pre-Incubation (15 min @ RT) Dispense->Incubate1 Enzyme Recombinant human sEH (0.5 nM Final) Enzyme->Incubate1 Substrate Substrate Addition (PHOME, 10 µM) Incubate1->Substrate Reaction Enzymatic Reaction (30 min @ RT) Substrate->Reaction Read Fluorescence Detection (Ex 330nm / Em 465nm) Reaction->Read

Caption: Step-by-step HTS workflow for screening urea-morpholine libraries against sEH.

Step-by-Step Protocol
  • Plate Preparation: Use black, low-volume 384-well plates (e.g., Corning 4514).

  • Compound Transfer: Acoustic dispense 25 nL of 4-(N-(3,5-xylyl)carbamoyl)morpholine (and library compounds) into assay wells.

  • Enzyme Addition:

    • Prepare sEH Enzyme Solution : 1 nM recombinant human sEH in Assay Buffer (25 mM Bis-Tris pH 7.0, 0.1 mg/mL BSA).

    • Dispense 5 µL of Enzyme Solution into each well.

    • Note: Final enzyme concentration = 0.5 nM.

  • Pre-Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 minutes at Room Temperature (RT) to allow the urea moiety to engage the active site.

  • Substrate Initiation:

    • Prepare PHOME Substrate Solution : 20 µM PHOME in Assay Buffer.

    • Dispense 5 µL of Substrate Solution.

    • Note: Final Substrate concentration = 10 µM (approx. Km).

  • Kinetic Read: Monitor Fluorescence (Ex: 330 nm, Em: 465 nm) immediately for 30 minutes.

  • Data Analysis: Calculate the slope of the linear portion (RFU/min).

    • % Inhibition =

      
      
      

Mechanism of Action & Hit Validation

Understanding why this compound works is crucial for optimizing hits.

Structural Logic

The 3,5-xylyl (dimethylphenyl) group fits into the hydrophobic pocket of the enzyme, while the urea carbonyl accepts a hydrogen bond from the catalytic Tyrosine residues (Tyr383/Tyr466 in human sEH), mimicking the transition state of the epoxide ring opening. The morpholine acts as a solvent-exposed cap, improving solubility without clashing with the protein surface.

Validation Protocol: Competitive ABPP

To confirm the compound binds the catalytic pocket and is not an artifact (e.g., aggregator), use Activity-Based Protein Profiling (ABPP) .

  • Lysate Prep: Prepare proteome lysate (e.g., HEK293T cells overexpressing sEH).

  • Treatment: Incubate lysate with 10 µM 4-(N-(3,5-xylyl)carbamoyl)morpholine for 30 min.

  • Probe Labeling: Add a broad-spectrum serine hydrolase probe (e.g., FP-Rhodamine or a specific sEH probe like CUDA-alkyne ) for 30 min.

  • Analysis: Resolve on SDS-PAGE and scan for fluorescence.

  • Result: A "hit" will prevent probe labeling, resulting in the disappearance of the fluorescent band corresponding to the enzyme molecular weight (~62 kDa for sEH).

Mechanistic Diagram (DOT)

Mechanism Compound 4-(N-(3,5-xylyl)carbamoyl)morpholine Target Target Enzyme (sEH or Serine Hydrolase) Compound->Target Competitive Binding Complex Enzyme-Inhibitor Complex (Urea-Tyr H-Bonding) Target->Complex Probe Activity-Based Probe (FP-Rhodamine) Complex->Probe Blocks NoSignal Loss of Signal (Valid Hit) Complex->NoSignal If Blocked Probe->Target Labeling Attempt Signal Fluorescent Signal Probe->Signal If Unblocked

Caption: Competitive ABPP logic. The compound blocks the active site, preventing the fluorescent probe from binding.

Troubleshooting & Optimization

  • High Background Fluorescence: The 3,5-xylyl group has low autofluorescence, but impurities can interfere. Always run a "Compound Only" control (Buffer + Compound, No Enzyme).

  • Potency Issues: If IC50 is >10 µM, consider "growing" the fragment. The morpholine ring can be substituted with larger heterocycles (e.g., piperidine, piperazine) to reach additional binding pockets.

  • False Positives: Urea compounds can sometimes act as aggregators. Add 0.01% Triton X-100 to the assay buffer to disrupt promiscuous aggregates.

References

  • Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase inhibition on chronic diseases. Annual Review of Pharmacology and Toxicology. Link

  • Bachovchin, D. A., & Cravatt, B. F. (2012). The pharmacological landscape and therapeutic potential of serine hydrolases. Nature Reviews Drug Discovery. Link

  • Shen, H. C., & Hammock, B. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. 4-(Benzoyloxy)morpholine (Structural Analog/Class Reference). National Library of Medicine. Link

  • Sigma-Aldrich Product Catalog. 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE (AldrichCPR). Link

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE synthesis

Ticket ID: #XYL-MOR-001 Subject: Troubleshooting Low Yield & Impurity Profiles Assigned Specialist: Senior Application Scientist, Process Chemistry Division Diagnostic Overview The synthesis of 4-(N-(3,5-xylyl)carbamoyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #XYL-MOR-001 Subject: Troubleshooting Low Yield & Impurity Profiles Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Overview

The synthesis of 4-(N-(3,5-xylyl)carbamoyl)morpholine (also known as N-(3,5-dimethylphenyl)morpholine-4-carboxamide) is a classic urea formation. While theoretically simple, users often report yields dropping below 50% due to a specific set of competing side reactions.

The primary reaction involves the nucleophilic attack of morpholine (secondary amine) on 3,5-dimethylphenyl isocyanate .

The Core Problem: Competitive Hydrolysis

The most common cause of low yield is moisture. Water competes with morpholine for the isocyanate. If water attacks first, it creates an unstable carbamic acid that decarboxylates to form 3,5-dimethylaniline . This aniline then attacks a second molecule of isocyanate to form the symmetric urea (1,3-bis(3,5-dimethylphenyl)urea), which precipitates as a white solid often mistaken for the product.

Reaction Pathway Analysis

The following diagram illustrates the intended pathway versus the "Yield Killer" pathway.

ReactionPathways Iso 3,5-Dimethylphenyl Isocyanate Product TARGET PRODUCT: 4-(N-(3,5-xylyl)carbamoyl)morpholine Iso->Product + Morpholine (Fast) Amine Intermediate: 3,5-Dimethylaniline Iso->Amine + H2O (-CO2) SymUrea SIDE PRODUCT: Bis(3,5-dimethylphenyl)urea (Insoluble White Solid) Iso->SymUrea Morph Morpholine Morph->Product Water H2O (Contaminant) Water->Amine Amine->SymUrea + Excess Isocyanate

Caption: Figure 1. Kinetic competition between product formation (Green) and moisture-induced symmetric urea formation (Red).

Troubleshooting Guide (FAQ Format)

Q1: I see a heavy white precipitate forming immediately. Is this my product?

Status: Critical Warning Analysis: Likely No . While the target urea is a solid, immediate heavy precipitation often indicates the formation of the symmetric urea side product (1,3-bis(3,5-dimethylphenyl)urea). This byproduct is extremely insoluble in most organic solvents (DCM, THF) and has a much higher melting point (>200°C) than your target.

Corrective Action:

  • Solvent Check: Are you using anhydrous DCM or THF? Standard grade solvents contain enough water to destroy 5-10% of your isocyanate.

  • Reagent Quality: Morpholine is hygroscopic.[1][2][3] If the bottle is old, it has absorbed water. Distill morpholine over KOH before use or buy fresh anhydrous grade.

Q2: My yield is ~40%, and the product is an oil that won't crystallize.

Status: Purification Issue Analysis: The target compound should be a solid. An oil usually indicates contamination with unreacted morpholine or residual solvents. Mechanism: Morpholine is a base.[2][3][4] If you used an excess to drive the reaction, the residual morpholine prevents the urea from packing into a crystal lattice.

Corrective Action:

  • Acid Wash: Dissolve the crude oil in Ethyl Acetate. Wash with 0.5 M HCl (cold).

    • Why? The urea is neutral/weakly basic, but morpholine is basic. HCl will protonate the unreacted morpholine, pulling it into the aqueous layer. The urea stays in the organic layer.

  • Recrystallization: After the acid wash, dry (MgSO4) and evaporate. Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate .

Q3: Can I use the Aniline + Carbamoyl Chloride route instead?

Status: Alternative Strategy Analysis: Yes. If the isocyanate is too sensitive or expensive, you can reverse the coupling. Reaction: Morpholine-4-carbonyl chloride + 3,5-dimethylaniline.

  • Pros: Less sensitive to moisture; no symmetric urea formation.

  • Cons: Requires a base (Triethylamine) to scavenge HCl; Morpholine-4-carbonyl chloride is a lachrymator.

Optimized Experimental Protocols

Method A: Isocyanate Route (Preferred for Speed)

Best for small scale (<10g) where high purity is required.

ParameterSpecificationReason
Solvent Dichloromethane (DCM) or THFAnhydrous. DCM allows for easier workup (insoluble symmetric urea precipitates out).
Temperature 0°C

RT
Controls exotherm to prevent impurity formation.
Stoichiometry 1.05 eq Morpholine : 1.00 eq IsocyanateSlight excess of amine ensures all isocyanate is consumed.
Atmosphere Nitrogen/ArgonCritical to prevent hydrolysis.

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask. Add a magnetic stir bar and purge with N2.

  • Charge: Add 3,5-dimethylphenyl isocyanate (1.0 equiv) dissolved in anhydrous DCM (concentration ~0.5 M).

  • Cool: Place flask in an ice bath (0°C).

  • Addition: Add Morpholine (1.05 equiv) dropwise over 10 minutes.

    • Note: A mild exotherm will occur.

  • Reaction: Remove ice bath and stir at Room Temperature for 2 hours.

  • QC Check: Spot TLC (50% EtOAc/Hexane). Isocyanate spot should be gone.

  • Workup:

    • If a white solid formed (symmetric urea), filter it off first.

    • Wash the filtrate with 0.5 M HCl (2x) to remove excess morpholine.

    • Wash with Brine (1x).

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: Recrystallize from hot Ethanol or EtOAc/Hexanes.

Method B: "In-Situ" Isocyanate (Triphosgene)

Best for industrial scale or if isocyanate is unavailable.

Warning: Triphosgene generates Phosgene.[5] Use extreme caution and proper ventilation.

  • Dissolve 3,5-dimethylaniline (1.0 eq) and Triethylamine (2.2 eq) in DCM. Cool to 0°C.

  • Add Triphosgene (0.35 eq) dissolved in DCM slowly. (Generates isocyanate in situ).

  • Stir 30 mins.

  • Add Morpholine (1.1 eq).

  • Stir 2 hours. Wash with water/acid as above.

Data & Solvent Selection Matrix

Use this table to select the correct solvent system based on your observed impurities.

Solvent SystemSolubility of TargetSolubility of Sym-Urea (Impurity)Recommendation
DCM HighVery LowBest for Synthesis. Impurity precipitates and can be filtered.
THF HighLow/ModerateGood, but impurity might stay in solution and contaminate product.
DMF HighHighAvoid. Hard to remove solvent; keeps impurities in solution.
Water LowInsolubleBest for Precipitation Workup. Pour reaction (if in THF/DMF) into water to crash out product.

Logic Flow for Troubleshooting

Follow this decision tree to resolve your yield issues.

TroubleshootingTree Start Start: Low Yield / Impure Product Precipitate Is there a white precipitate in the reaction flask? Start->Precipitate MeltingPoint Check MP of Precipitate. Is it >200°C? Precipitate->MeltingPoint Yes NoPrecipitate Product is an Oil/Sticky? Precipitate->NoPrecipitate No SymmetricUrea Diagnosis: Symmetric Urea. Cause: Wet Reagents. MeltingPoint->SymmetricUrea Yes Product Product MeltingPoint->Product No (It's product) TLC TLC: Is there a spot at the baseline? NoPrecipitate->TLC Yes ExcessMorph Diagnosis: Excess Morpholine. Action: HCl Wash. TLC->ExcessMorph Yes

Caption: Figure 2. Decision matrix for isolating the root cause of synthesis failure.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for nucleophilic addition to isocyanates).

  • Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496. (Detailed kinetics of isocyanate hydrolysis vs. amine addition).

  • BenchChem Technical Database. (2025). Troubleshooting Isocyanate Reactions. (Specific data on stoichiometry and catalyst effects).

  • Sigma-Aldrich. (2024).[6] Product Specification: 4-(N-(2,3-xylyl)carbamoyl)morpholine. (Used for physical property comparison of xylyl isomers).

Sources

Optimization

Technical Support Center: Solubility Optimization for 4-(N-(3,5-Xylyl)carbamoyl)morpholine

Status: Operational Ticket ID: SOL-XYL-MORPH-001 Subject: Troubleshooting Aqueous Solubility & Formulation Strategies Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2] Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-XYL-MORPH-001 Subject: Troubleshooting Aqueous Solubility & Formulation Strategies Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]

Executive Summary: The "Brick Dust" Challenge

You are likely encountering solubility issues with 4-(N-(3,5-xylyl)carbamoyl)morpholine (also known as N-(3,5-dimethylphenyl)-4-morpholinecarboxamide) not because it is extremely lipophilic, but because of its crystal lattice energy .[1][2]

This molecule belongs to the aryl urea class.[3] While the morpholine ring suggests polarity, the urea linkage ($ -NH-CO-N- $) creates a planar, rigid core capable of forming strong intermolecular hydrogen bonds (the "Urea Tape" motif).[1][2] This results in a high-melting-point solid that acts like "brick dust"—it refuses to dissociate from its crystal lattice to enter the solvent, even if the solvent is lipophilic.[1][2]

Key Physicochemical Constraints:

  • LogP: ~2.0–2.7 (Moderately lipophilic).[2]

  • pKa: The morpholine nitrogen is part of a urea functionality and is non-basic . Do not attempt to solubilize by acidification (forming HCl salts); it will fail or hydrolyze the compound.

  • Limiting Factor: High Crystal Lattice Energy (Urea stacking).[2]

Module 1: Solvent Screening & Stock Preparation

Objective: Create a stable, high-concentration stock solution (>10 mM) for downstream dilution.

The "Golden Solvent" Protocol

For this compound class, DMSO (Dimethyl Sulfoxide) is the superior solvent. It disrupts the urea hydrogen donor/acceptor network effectively.

SolventSolubility RatingMax Conc. (Est.)Usage Context
DMSO Excellent>50 mMPrimary Stock
DMF Good>30 mMAlternative Stock
Ethanol Moderate~5-10 mMCo-solvent only
Water Poor<0.1 mMDo not use for stock

Standard Operating Procedure (SOP) for Stock Prep:

  • Weigh the compound into a glass vial (avoid polystyrene; DMSO attacks it).

  • Add 100% DMSO to achieve a target of 10 mM or 20 mM.

  • Vortex vigorously for 60 seconds.

  • Sonication: If visible particles remain, sonicate at 40°C for 10 minutes. The heat helps break the lattice energy; the compound will remain in solution upon cooling due to supersaturation stability in DMSO.

Module 2: Aqueous Formulation (In Vitro & In Vivo)

Objective: Transfer the stock into an aqueous buffer without immediate precipitation.

Strategy A: The Cosolvent Spike (For In Vitro Assays)

Best for: Cell culture (IC50), Enzyme assays.

Direct dilution into water often causes "shock precipitation."[2] You must maintain a "solubility bridge."

Protocol:

  • Prepare your culture media or buffer.[2]

  • Intermediate Dilution: Dilute your 20 mM DMSO stock 1:10 into PEG400 (Polyethylene Glycol 400).

    • Result: 2 mM compound in 90% PEG400 / 10% DMSO.

  • Final Spike: Pipette this intermediate into your aqueous buffer under rapid stirring.

    • Target: <1% DMSO final concentration.[2]

Strategy B: Cyclodextrin Complexation (For In Vivo / Animal Studies)

Best for: IP or PO dosing where organic solvents are toxic.[1][2]

Since this molecule has a hydrophobic "tail" (the 3,5-xylyl group) and a size compatible with beta-cavities, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard.[1][2]

Mechanism: The hydrophobic xylyl ring enters the CD cavity, hiding it from water, while the morpholine urea remains at the interface.

CD_Complexation cluster_0 Solubility Mechanism Drug Free Drug (Insoluble Crystal) Complex Inclusion Complex (Water Soluble) Drug->Complex Xylyl Group Insertion CD HP-β-Cyclodextrin (Host Cavity) CD->Complex Encapsulation

Caption: Host-guest complexation strategy. The hydrophobic xylyl moiety is shielded within the cyclodextrin torus.

Formulation Protocol (20% HP-β-CD):

  • Dissolve 20g of HP-β-CD in 80mL of distilled water (20% w/v).

  • Add the compound (powder) slowly to the CD solution while stirring.

  • Stir overnight (12-24h) at room temperature. The long stir time is required to reach thermodynamic equilibrium.

  • Filter through a 0.22 µm PVDF filter to remove un-complexed solid.[2]

Module 3: Advanced Solid-State Modification

Objective: Improve dissolution rate for oral bioavailability (tablets/capsules).

If the crystalline form is too stable (high melting point), you must convert it to an Amorphous Solid Dispersion (ASD) .

The "Solvent Evaporation" Method:

  • Dissolve the drug and a polymer (e.g., HPMC-AS or PVP K30 ) in a common volatile solvent (Methanol/Dichloromethane 1:1).[2]

    • Ratio: 1:3 (Drug:Polymer).[2]

  • Rotary evaporate the solvent rapidly (vacuum drying).

  • The polymer "freezes" the drug in a disordered, amorphous state, preventing the urea-urea hydrogen bonds from reforming.

  • Pulverize the resulting foam/film into a powder.

Troubleshooting & FAQs

Q1: Can I use acid (HCl) to dissolve it? There is a nitrogen atom. A: NO. This is a common error.[2] The nitrogen in the morpholine ring is attached to a carbonyl group (urea), withdrawing its electron density. It has no basic character (pKa < 1). Adding acid will not form a salt; strong acid may actually hydrolyze the urea bond, destroying your molecule.

Q2: My compound precipitates after 2 hours in the cell culture media. A: You are likely exceeding the "Kinetic Solubility Limit."[2]

  • Fix: Add 0.5% Methylcellulose or 1% Tween 80 to your media to stabilize the suspension. Alternatively, switch to the Cyclodextrin protocol (Strategy B) which prevents precipitation thermodynamically.

Q3: The solution turns cloudy when I add water to the DMSO stock. A: This is the "Parabolic Solubility" effect.[2] The solubility is not linear between DMSO and Water.[2]

  • Fix: Do not add water directly to DMSO.[2] Use an intermediate step: DMSO Stock

    
     Ethanol or PEG400 
    
    
    
    Water.[2]

Decision Matrix: Select Your Method

Formulation_Decision Start Start: Define Application InVitro In Vitro (Cells/Enzymes) Start->InVitro InVivo In Vivo (Animal Dosing) Start->InVivo DMSO_Tol Is DMSO tolerated? InVitro->DMSO_Tol Route Route of Admin? InVivo->Route Simple Use DMSO Stock (<0.5% final) DMSO_Tol->Simple Yes Cosolvent Use PEG400/Ethanol Intermediate DMSO_Tol->Cosolvent No IV IV / IP Route->IV Oral Oral (PO) Route->Oral CD 20% HP-β-Cyclodextrin IV->CD Oral->CD Solution Suspension Tween 80 / MC Suspension Oral->Suspension Suspension

Caption: Workflow for selecting the optimal solubility enhancement strategy based on experimental constraints.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[2] Link

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[2] Journal of Pharmacological and Toxicological Methods. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2] Advanced Drug Delivery Reviews. Link

  • BenchChem. (2025).[4] Synthesis and Properties of Morpholin-4-ylurea Derivatives. (General chemical property verification). Link

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 4-(N-(3,5-Xylyl)carbamoyl)morpholine Synthesis

Introduction Welcome to the technical support guide for the synthesis of 4-(N-(3,5-Xylyl)carbamoyl)morpholine. This document is designed for researchers, medicinal chemists, and process development professionals who are...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-(N-(3,5-Xylyl)carbamoyl)morpholine. This document is designed for researchers, medicinal chemists, and process development professionals who are working on or planning to synthesize this specific urea derivative. The formation of a urea bond through the reaction of an isocyanate with a primary or secondary amine is a fundamental and generally high-yielding transformation in organic chemistry. However, achieving high purity and yield consistently requires careful control of reaction parameters and an understanding of potential side reactions.

This guide provides a structured, in-depth analysis of the reaction between 3,5-dimethylphenyl isocyanate and morpholine. It is presented in a practical question-and-answer format to directly address common challenges encountered during this synthesis, moving from fundamental protocols to advanced troubleshooting and optimization.

Section 1: Reaction Fundamentals & Standard Protocol

The synthesis of 4-(N-(3,5-xylyl)carbamoyl)morpholine is achieved via a nucleophilic addition mechanism. The nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3,5-dimethylphenyl isocyanate. This reaction is typically fast, exothermic, and proceeds without the need for a catalyst.

Reaction_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification Reagent1 Morpholine (Anhydrous) Mixing Dissolve Morpholine in Solvent Cool to 0 °C Reagent1->Mixing Reagent2 3,5-Dimethylphenyl Isocyanate Addition Add Isocyanate Dropwise Reagent2->Addition Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Mixing Mixing->Addition Reaction Stir at 0 °C to RT (1-2 hours) Addition->Reaction Concentrate Remove Solvent (Rotary Evaporation) Reaction->Concentrate Quench Optional: Quench (if necessary) Crude Obtain Crude Product Concentrate->Crude Recrystallization Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization Chromatography Column Chromatography (if needed) Crude->Chromatography Alternative Final Pure Crystalline Product Recrystallization->Final Chromatography->Final Alternative

Caption: General workflow for the synthesis of 4-(N-(3,5-xylyl)carbamoyl)morpholine.

Section 2: Troubleshooting Guide: Common Synthesis Problems

This section addresses the most frequently encountered issues during the synthesis.

Q1: My reaction yield is very low, or I isolated no product at all. What went wrong?

Low or no yield is one of the most common issues and almost always points to problems with reagent quality or reaction conditions, particularly moisture control.

Answer:

Several factors can contribute to a failed reaction. The primary suspect is the degradation of the isocyanate starting material.

  • Causality 1: Isocyanate Reactivity with Water: The isocyanate functional group (–N=C=O) is highly reactive towards nucleophiles, including water.[1] If trace amounts of water are present in the reagents or solvent, the isocyanate will preferentially react with it to form an unstable carbamic acid, which then decarboxylates to produce a primary amine (3,5-dimethylaniline). This newly formed amine is also nucleophilic and will rapidly react with another molecule of isocyanate to form a highly stable and often insoluble symmetric urea byproduct, N,N'-bis(3,5-dimethylphenyl)urea.[1][2] This parasitic reaction consumes two equivalents of your starting isocyanate for every molecule of water.

  • Causality 2: Sub-optimal Temperature Control: While the reaction is robust, its exothermic nature can lead to side reactions if not properly managed. Adding the isocyanate too quickly to the morpholine solution at room temperature can cause localized heating, potentially promoting isocyanate trimerization or other undesired pathways.

Troubleshooting Steps & Solutions:

  • Verify Reagent Integrity:

    • Isocyanate: Use a fresh bottle of 3,5-dimethylphenyl isocyanate or purify older stock by distillation under reduced pressure. Isocyanates have a limited shelf life, especially after the bottle has been opened.

    • Morpholine: Morpholine is hygroscopic and can absorb atmospheric moisture. Use a freshly opened bottle or distill it from a suitable drying agent (e.g., KOH pellets) before use.

    • Solvents: Use anhydrous solvents. Solvents from a solvent purification system (SPS) are ideal. Alternatively, use freshly opened bottles of anhydrous solvent or dry them using standard laboratory procedures (e.g., distillation over CaH₂ for dichloromethane).

  • Implement Strict Anhydrous Conditions:

    • Dry all glassware in an oven ( >100 °C) for several hours and cool it under a stream of dry nitrogen or in a desiccator immediately before use.

    • Run the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Optimize Reagent Addition and Temperature:

    • Dissolve the morpholine in your anhydrous solvent first and cool the solution to 0 °C using an ice-water bath.

    • Add the isocyanate dropwise as a solution or neat, ensuring the internal temperature does not rise significantly.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours to ensure completion.

Side_Reaction cluster_main Desired Reaction cluster_side Side Reaction (Water Contamination) Isocyanate_M 3,5-Xylyl Isocyanate Product Target Urea Product Isocyanate_M->Product Morpholine Morpholine Morpholine->Product Isocyanate_S1 3,5-Xylyl Isocyanate Amine 3,5-Xylyl Amine + CO₂ Isocyanate_S1->Amine Water H₂O Water->Amine Byproduct Symmetric Urea Byproduct Amine->Byproduct Isocyanate_S2 3,5-Xylyl Isocyanate Isocyanate_S2->Byproduct

Caption: Desired reaction pathway versus the primary side reaction caused by water.

Q2: My reaction worked, but I have a significant amount of a white solid that won't dissolve in my workup solvent. What is it and how do I get rid of it?

This is a direct consequence of the side reaction described in Q1.

Answer:

The insoluble white solid is almost certainly N,N'-bis(3,5-dimethylphenyl)urea . This symmetrically substituted urea often has very low solubility in common organic solvents like dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF), making it precipitate from the reaction mixture.

Solutions for Removal and Prevention:

  • Mechanical Removal: Since this byproduct is often highly insoluble, the easiest method of removal is simple filtration. After the reaction is complete, dilute the mixture with a small amount of your reaction solvent (e.g., DCM) and filter off the solid urea byproduct. The desired product, 4-(N-(3,5-xylyl)carbamoyl)morpholine, is typically much more soluble and will remain in the filtrate.

  • Prevention: The best strategy is prevention. Following the strict anhydrous protocols outlined in the answer to Q1 will minimize or eliminate the formation of this byproduct altogether, leading to a much cleaner reaction profile and higher yield of the desired product.

Section 3: Purification Strategies

Q3: What is the best way to purify the final product to high purity (>99%)?

Assuming the reaction was successful but contains minor impurities, a straightforward purification method is usually sufficient.

Answer:

The choice between recrystallization and column chromatography depends on the scale of the reaction and the nature of the impurities. For this specific molecule, recrystallization is often the most efficient method.

Purification MethodProcedureProsCons
Recrystallization Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and allow it to cool slowly. If needed, add a co-solvent (like water or hexanes) dropwise to the hot solution until turbidity appears, then allow to cool.Highly effective for removing minor impurities; yields a high-purity crystalline solid; scalable and cost-effective.Can result in loss of product to the mother liquor; requires finding a suitable solvent system.
Flash Chromatography Dissolve the crude material and adsorb it onto silica gel. Elute from a packed silica gel column using a solvent gradient (e.g., hexanes/ethyl acetate or DCM/methanol).[3]Excellent for separating compounds with different polarities; effective for removing closely related impurities.More time-consuming and costly (solvents, silica); can be difficult for highly polar or insoluble compounds.

Recommended Protocol: Recrystallization

  • Solvent Selection: Ethanol or isopropanol are excellent starting points. The target compound should be highly soluble at high temperatures and poorly soluble at low temperatures.

  • Procedure:

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

    • If the solution is colored, you can add a small amount of activated carbon and hot filter the mixture.

    • Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

    • Once at room temperature, place the flask in an ice bath or refrigerator for at least 1 hour to maximize crystal precipitation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 4: Detailed Experimental Protocol

This protocol incorporates best practices for achieving a high yield and purity.

Reagents & Equipment:

  • Morpholine (distilled, anhydrous)

  • 3,5-Dimethylphenyl isocyanate (freshly opened or distilled)

  • Anhydrous Dichloromethane (DCM)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Inert gas line (Nitrogen or Argon)

  • Syringes and needles

  • Ice-water bath

Step-by-Step Methodology:

  • Preparation: Set up an oven-dried 100 mL round-bottom flask under a positive pressure of nitrogen.

  • Reagent Addition:

    • To the flask, add morpholine (1.0 eq.) followed by 20 mL of anhydrous DCM.

    • Cool the stirred solution to 0 °C using an ice-water bath.

  • Reaction:

    • Slowly add 3,5-dimethylphenyl isocyanate (1.05 eq.) dropwise via syringe over 10-15 minutes. A slight excess of the isocyanate can help drive the reaction to completion, assuming the morpholine is the limiting reagent.

    • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the morpholine starting material is a good indicator of completion. A key indicator on IR spectroscopy is the disappearance of the strong isocyanate peak (~2250-2275 cm⁻¹).

  • Workup:

    • If any insoluble N,N'-bis(3,5-dimethylphenyl)urea has formed, filter the reaction mixture.

    • Transfer the filtrate to a separatory funnel and wash with brine (1 x 20 mL) to remove any potential water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, which is typically a white or off-white solid.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., hot ethanol/water) as described in Section 3 to obtain pure 4-(N-(3,5-xylyl)carbamoyl)morpholine.

References

  • Cao, Y., et al. (2021). Amine‐Responsive Disassembly of Au–Cu Double Salts for Oxidative Carbonylation. ChemSusChem. Available at: [Link]

  • Li, G., et al. (2022). Acid-Promoted Direct C–H Carbamoylation at the C-3 Position of Quinoxalin-2(1H)-ones with Isocyanide in Water. ACS Omega. Available at: [Link]

  • Li, G., et al. (2022). Acid-Promoted Direct C–H Carbamoylation at the C-3 Position of Quinoxalin-2(1H)-ones with Isocyanide in Water. PMC. Available at: [Link]

  • Various Authors. (2013-Present). ResearchGate Collection on Morpholine Synthesis. Available at: [Link]

  • Qasim, H. W., et al. (2023). Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. Scientific Reports. Available at: [Link]

  • Serrano, E., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Available at: [Link]

  • Patsnap. (2025). Technical Insights into Isocyanate Reaction Pathways. Available at: [Link]

  • Joel, D., et al. (1992). Isocyanate reactions in and with N,N-dimethylformamide. Die Angewandte Makromolekulare Chemie. Available at: [Link]

  • Wang, Y., & Xi, C. (2025). Amide Synthesis from Decarboxylative Coupling of Isocyanates and Carboxylic Acids. ChemBioChem. Available at: [Link]

  • Fiser, B., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules. Available at: [Link]

Sources

Optimization

Technical Support Center: Degradation Profiling of 4-(N-(3,5-Xylyl)carbamoyl)morpholine

Introduction Welcome to the technical support guide for 4-(N-(3,5-xylyl)carbamoyl)morpholine (also known as N-(3,5-dimethylphenyl)-4-morpholinecarboxamide). This urea derivative features two distinct structural moieties...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 4-(N-(3,5-xylyl)carbamoyl)morpholine (also known as N-(3,5-dimethylphenyl)-4-morpholinecarboxamide). This urea derivative features two distinct structural moieties susceptible to degradation: the urea linkage and the morpholine ring .

This guide moves beyond generic advice, applying structural chemistry principles to predict, identify, and control degradation. It is designed for researchers observing unexplained peaks in their chromatograms or mass spectra during stability studies.

Quick Reference: Physicochemical Profile
PropertyValueNotes
Formula C₁₃H₁₈N₂O₂
MW 234.29 g/mol Monoisotopic Mass: 234.13
[M+H]⁺ 235.14Primary MS signal in ESI(+)
Key Risk Hydrolysis Generates 3,5-dimethylaniline (Genotoxic Alert)

Module 1: Hydrolytic Degradation (The Urea Linkage)

The Issue: The central urea bond (-NH-CO-N-) is the most fragile point of the molecule. Under acidic or basic stress (and physiological conditions), this bond hydrolyzes.

Why it matters: Hydrolysis releases 3,5-dimethylaniline (3,5-xylidine) . Anilines are often flagged as potential genotoxic impurities (PGIs), requiring quantification at ppm levels.

Troubleshooting Q&A

Q: I see a new peak at RRT ~0.45 that absorbs strongly at 235 nm but poorly at 210 nm. Is this a degradant? A: This is likely 3,5-dimethylaniline .

  • Reasoning: The morpholine ring has weak UV absorbance. The parent molecule and the aniline degradant share the aromatic xylyl chromophore. Upon hydrolysis, the aniline retains the aromatic system (strong UV 230-280 nm) but becomes significantly more polar than the parent, shifting to an earlier retention time (RRT < 1.0) in reverse-phase chromatography.

Q: My LC-MS spectrum for the degradant shows m/z 122. What is the mechanism? A: This confirms hydrolysis.

  • Mechanism: Water attacks the carbonyl carbon of the urea.

  • Mass Balance:

    • Parent ([M+H]⁺ 235) + H₂O

      
       Carbamic acid intermediate (unstable).
      
    • Decarboxylation (-CO₂) occurs immediately.

    • Products: 3,5-dimethylaniline ([M+H]⁺ 122) + Morpholine ([M+H]⁺ 88).

    • Note: Morpholine is often lost in the solvent front or poorly ionized in standard generic gradients; focus on tracking the aniline.

Visualizing the Pathway

Hydrolysis Parent Parent Molecule (MW 234) Inter Carbamic Acid Intermediate Parent->Inter + H2O (Acid/Base) Aniline 3,5-Dimethylaniline (Toxic Degradant) [M+H]+ = 122 Inter->Aniline Cleavage Morpholine Morpholine (Polar) [M+H]+ = 88 Inter->Morpholine Cleavage CO2 CO2 (Gas) Inter->CO2 -CO2

Caption: Hydrolytic cleavage pathway of the urea linkage yielding the primary toxic degradant.

Module 2: Oxidative Degradation (Morpholine & Ring)

The Issue: The morpholine ring is susceptible to oxidative attack, particularly at the carbon alpha to the ether oxygen or the nitrogen.

Troubleshooting Q&A

Q: I observe a peak with [M+H]⁺ = 251 (+16 Da). Is this an N-oxide? A: Unlikely to be a urea N-oxide.

  • Expert Insight: The urea nitrogens are electron-deficient due to conjugation with the carbonyl. Direct N-oxidation usually happens on basic amines.

  • Likely Candidates:

    • Hydroxylation of the aromatic ring: The 3,5-dimethyl substitution leaves the para position (position 4 relative to amine) open and activated.

    • Hydroxylation of the morpholine ring: Radical oxidation at the

      
      -carbon (next to O or N) leads to a hemiaminal, which may ring-open.
      

Q: How do I distinguish between Ring Hydroxylation and N-Oxide? A: Use MS/MS fragmentation.

  • N-Oxide: typically shows a characteristic loss of -16 Da (oxygen) or -17 Da (-OH).

  • C-Hydroxylation (Aromatic): The -OH group is stable. Fragmentation will yield a shifted aniline fragment (m/z 122

    
     m/z 138).
    
  • Protocol: Isolate the peak and run a Product Ion Scan (MS2) with collision energy (CE) 20-35 eV.

Module 3: Experimental Protocols

To confirm these degradants, you must perform a Forced Degradation Study (Stress Testing).[1] Do not rely on shelf-life samples alone.

Protocol 1: Hydrolytic Stress (Acid/Base)

Validates the Aniline Pathway

  • Preparation: Dissolve 10 mg of substance in 5 mL Acetonitrile (co-solvent).

  • Acid Stress: Add 5 mL of 1N HCl. Heat at 60°C for 4 hours.

  • Base Stress: Add 5 mL of 1N NaOH. Heat at 60°C for 4 hours.

  • Neutralization: Quench acid samples with 1N NaOH (and vice versa) to pH 7.0 before injection to protect the HPLC column.

  • Target: Aim for 10-20% degradation. If >50%, repeat with milder conditions (0.1N, lower Temp).

Protocol 2: Oxidative Stress

Validates Morpholine Ring Opening/Hydroxylation

  • Preparation: Dissolve 10 mg of substance in 5 mL Acetonitrile.

  • Stress: Add 5 mL of 3% H₂O₂.

  • Incubation: Store at Room Temperature (RT) for 24 hours.

  • Note: Do not heat H₂O₂ initially; it decomposes too fast. If no degradation is seen after 24h, heat to 40°C.

Module 4: Analytical Strategy (Decision Tree)

Use this workflow to identify unknown peaks in your stability samples.

Workflow Start Unknown Peak Detected CheckMass Check MS1 ([M+H]+) Start->CheckMass Mass122 m/z 122 CheckMass->Mass122 Low Mass Mass88 m/z 88 CheckMass->Mass88 Very Low Mass Mass251 m/z 251 (+16) CheckMass->Mass251 +16 Da Conc1 3,5-Dimethylaniline (Hydrolysis) Mass122->Conc1 Conc2 Morpholine (Hydrolysis) Mass88->Conc2 Conc3 Oxidation Product (Run MS2) Mass251->Conc3

Caption: Rapid identification workflow based on primary mass shifts.

Data Summary: Expected Fragments
CompoundStructure Type[M+H]⁺ (m/z)Key Fragment Ions (MS2)Origin
Parent Urea235.1 148, 122, 88N/A
Degradant A Amine122.1 105, 77Hydrolysis (Acid/Base)
Degradant B Cyclic Amine88.1 70, 44Hydrolysis
Degradant C Hydroxylated251.1 138 (if ring), 164 (if morpholine)Oxidation (Peroxide)

References

  • ICH Q1A(R2) . Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[2]

  • ICH Q1B . Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation.[2]

  • Simona, J. et al. (2021). "Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry". Journal of Mass Spectrometry.

  • Domainex . (2022). "Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag". Medicinal Chemistry Review.

Sources

Troubleshooting

Technical Support Center: Minimizing Off-Target Effects of 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE in Cellular Assays

Welcome to the technical support center for 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing off-target effects in your cellular experiments. This resource is structured to anticipate and address the specific challenges you may encounter, ensuring the integrity and reproducibility of your results.

I. Introduction to 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE and Off-Target Effects

4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE is a compound featuring a morpholine ring, a versatile scaffold known for its presence in numerous bioactive molecules and approved drugs.[1][2][3] The morpholine moiety can contribute to desirable physicochemical and metabolic properties, and it often plays a crucial role in the molecule's interaction with its intended biological target.[1][2] However, like many small molecule inhibitors, achieving absolute specificity is a significant challenge.[4] Off-target effects, where a compound interacts with unintended biomolecules, are a critical consideration in drug development and basic research, as they can lead to misleading results and adverse effects.[5][6]

Understanding and mitigating these off-target interactions is paramount for generating high-quality, reliable data.[7] This guide provides a systematic approach to identifying, understanding, and minimizing the off-target effects of 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE in your cell-based assays.

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to off-target effects.

Table 1: Troubleshooting Common Off-Target Related Issues
Observed Problem Potential Cause Recommended Action(s)
Unexpected Cell Death or Reduced Viability at Low Concentrations 1. General Cytotoxicity: The compound may be causing non-specific toxicity unrelated to its intended target. 2. Off-target kinase inhibition: Many kinase inhibitors have off-target effects that can lead to cytotoxicity.[4][8]1. Perform a Dose-Response Cytotoxicity Assay: Use a sensitive method like an MTT or LDH assay to determine the cytotoxic concentration range.[9] 2. Compare with a Structurally Similar Inactive Compound: Use a negative control compound to differentiate specific from non-specific toxicity.[10] 3. Profile Against a Kinase Panel: Screen the compound against a broad panel of kinases to identify potential off-target interactions.
Phenotype Mismatch with Genetic Knockdown/Knockout 1. Off-Target Effects: The compound is modulating pathways other than the intended one. 2. Incomplete Target Inhibition: The compound may not be sufficiently potent or stable in your assay conditions.1. Validate Target Engagement: Use techniques like Western blotting or a cellular thermal shift assay (CETSA) to confirm the compound is binding to its intended target in cells. 2. Perform a Rescue Experiment: If possible, overexpress a drug-resistant mutant of the target protein. If the phenotype is rescued, it suggests the effect is on-target. 3. Compare with Multiple, Structurally Distinct Inhibitors: Use other inhibitors of the same target to see if they produce the same phenotype.
Inconsistent or Irreproducible Results 1. Compound Instability: The compound may be degrading in the cell culture medium over the course of the experiment.[9] 2. Assay Interference: The compound may be interfering with the assay technology itself (e.g., autofluorescence).1. Assess Compound Stability: Use HPLC or LC-MS to determine the stability of the compound in your specific cell culture medium over time. 2. Run Assay Controls: Include controls with the compound in the absence of cells to check for direct interference with the assay readout.[7]
Experimental Workflow for Investigating Off-Target Effects

experimental_workflow cluster_observation Initial Observation cluster_validation Initial Validation cluster_troubleshooting Troubleshooting Off-Target Effects cluster_characterization Off-Target Characterization cluster_conclusion Conclusion A Unexpected Phenotype or Cytotoxicity Observed B Dose-Response Cytotoxicity Assay (e.g., MTT) A->B Is it cytotoxic? C Confirm Target Engagement (e.g., Western Blot) A->C Is the target engaged? D Compare to Genetic Knockdown (siRNA/CRISPR) B->D C->D E Use Structurally Dissimilar Inhibitor for the Same Target D->E F Rescue Experiment with Drug-Resistant Mutant D->F G Kinase Profiling Panel E->G If phenotypes differ I Refine Experimental Conditions or Select New Compound E->I If phenotypes align F->G If rescue fails F->I If rescue is successful H Affinity-Based Proteomics (e.g., SILAC) G->H Identify potential off-targets H->I

Caption: A logical workflow for systematically investigating and mitigating off-target effects.

III. Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take if I suspect my results are due to off-target effects?

A1: The first crucial step is to perform a thorough dose-response analysis for both your intended biological effect and any observed toxicity. This will help you identify a therapeutic window where you see the desired effect without significant cell death. Concurrently, you should validate that the compound is engaging with its intended target in your cellular system at the concentrations you are using. A simple Western blot to look at the phosphorylation status of a known downstream substrate can be a good starting point.

Q2: How can I differentiate between on-target and off-target-induced cytotoxicity?

A2: A powerful method is to compare the phenotype induced by your compound with that of a genetic knockdown or knockout of the intended target (e.g., using siRNA or CRISPR).[9] If the phenotypes are significantly different, it strongly suggests the involvement of off-target effects. Another approach is a "rescue" experiment. If you can introduce a mutated version of your target protein that is resistant to the compound, and this reverses the observed phenotype, it provides strong evidence for on-target activity.

Q3: Are there computational methods to predict potential off-target effects of 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE?

A3: Yes, computational approaches like virtual screening can be employed to predict potential off-target interactions.[11] These methods dock the structure of your compound into the binding sites of a large number of proteins to predict binding affinities. While these predictions require experimental validation, they can provide a valuable list of potential off-targets to investigate further.

Q4: What types of experimental controls are essential for minimizing the misinterpretation of data due to off-target effects?

A4: Robust experimental design with comprehensive controls is critical.[10] Essential controls include:

  • Vehicle Control: To establish the baseline response in the absence of the compound.

  • Positive Control: A known activator or inhibitor of the pathway to ensure the assay is working as expected.

  • Negative Control: A structurally related but inactive molecule to control for effects of the chemical scaffold itself.

  • Pathway-Specific Controls: To confirm that the observed effects are indeed due to modulation of the intended pathway.

Q5: My compound appears to be unstable in my cell culture media. How can this contribute to off-target effects and how can I address it?

A5: Compound instability can lead to the formation of degradation products with their own, unpredictable biological activities, which can be a source of off-target effects. It's crucial to assess the stability of your compound in your specific experimental conditions (media, serum concentration, incubation time).[9] If instability is an issue, you may need to consider shorter incubation times, replenishing the compound during the experiment, or using a more stable analog if available.

Signaling Pathway Considerations for Morpholine-Containing Compounds

signaling_pathway cluster_compound Compound Action cluster_targets Potential Cellular Targets cluster_effects Cellular Effects Compound 4-(N-(3,5-XYLYL)CARBAMOYL) MORPHOLINE OnTarget Intended Target (e.g., Kinase A) Compound->OnTarget On-Target Binding OffTarget1 Off-Target (e.g., Kinase B) Compound->OffTarget1 Off-Target Binding OffTarget2 Off-Target (e.g., Other Protein) Compound->OffTarget2 Off-Target Binding OnEffect Desired Phenotype OnTarget->OnEffect OffEffect1 Unintended Phenotype 1 OffTarget1->OffEffect1 OffEffect2 Unintended Phenotype 2 OffTarget2->OffEffect2

Caption: Interaction of the compound with intended and unintended cellular targets.

IV. Detailed Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE in your cell culture medium. Include a vehicle-only control. Remove the old medium from the cells and add the compound dilutions.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.

Protocol 2: Western Blotting for Target Engagement
  • Cell Treatment and Lysis: Treat cells with varying concentrations of 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE for the desired time. Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for your target of interest (e.g., a phospho-specific antibody for a downstream substrate).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to assess the effect of the compound on the target protein.

V. References

  • Inglese, J., et al. (2006). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC. Retrieved from [Link]

  • Kahraman, A., et al. (2011). Virtual Target Screening: Validation Using Kinase Inhibitors. PMC. Retrieved from [Link]

  • KCAS Bio. (2025, July 28). Model Selection and Experimental Design for Screening Experiments. Retrieved from [Link]

  • Cichońska, A., et al. (2024, August 8). Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors. medRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised? Retrieved from [Link]

  • O'Connell, D. J., et al. (2009, March 24). Identifying the proteins to which small-molecule probes and drugs bind in cells. PNAS. Retrieved from [Link]

  • Massive Bio. (2026, January 6). Off Target Effect. Retrieved from [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • Karaman, M. W., et al. (2014, December 19). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. Retrieved from [Link]

  • EurekAlert!. (2015, October 23). Sensing small molecules may revolutionize drug design. Retrieved from [Link]

  • Carroll, K. S., et al. (2006). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PubMed Central. Retrieved from [Link]

  • ASU News. (2015, October 26). Sensing small molecules may revolutionize drug design. Retrieved from [Link]

  • Kaur, H., et al. (2020, March 15). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological profile of morpholine and its derivatives. Retrieved from [Link]

  • Singh, R. K., et al. (2020, March 15). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2023, September 25). (acryloyl morpholine) - Draft evaluation statement. Retrieved from [Link]

  • Tzanetou, E. N., et al. (2020, February 21). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]

  • de Oliveira, A. C., et al. (2023, April 25). Preclinical data on morpholine (3,5-di-tertbutyl-4-hydroxyphenyl) methanone induced anxiolysis. PubMed. Retrieved from [Link]

  • Coulston, F., & Wills, J. H. (1970). Behavioral and biochemical effects of the carbamate insecticide, MOBAM. PubMed. Retrieved from [Link]

  • Florida Department of Environmental Protection. (2016, March 29). Review of Pesticide Dose-Additivity. Retrieved from [Link]

  • United States Environmental Protection Agency. (2013, September 27). Indaziflam Human Health Risk Assessment. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE

Welcome to the dedicated technical support resource for the purification of 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE. This guide is designed for researchers, scientists, and professionals in drug development, providing in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the purification of 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this compound.

Introduction

4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE is a molecule possessing a unique combination of functional groups that can present specific challenges during its purification. The presence of a basic morpholine ring, a hydrophobic xylyl group, and a polar carbamoyl linkage necessitates a well-designed purification strategy. This guide provides a systematic approach to overcoming these challenges, ensuring the attainment of high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE?

A1: Common impurities often stem from the starting materials and side reactions. These can include unreacted 3,5-dimethylaniline, morpholine, and by-products from the carbamoylation reaction. Depending on the synthetic route, you might also encounter di-substituted ureas or products of side reactions involving the solvent.

Q2: I am observing significant peak tailing during HPLC analysis of my compound. What is the cause and how can I resolve it?

A2: Peak tailing is a common issue when analyzing basic compounds like morpholine derivatives on standard silica-based HPLC columns.[1][2] The basic nitrogen of the morpholine ring can interact with acidic silanol groups on the stationary phase, leading to poor peak shape. To mitigate this, consider the following:

  • Use a base-deactivated column: These columns have fewer accessible silanol groups.

  • Add a basic modifier to the mobile phase: A small amount of an amine, such as triethylamine (TEA) or diethylamine (DEA) (typically 0.1%), can be added to the mobile phase to compete with your compound for interaction with the silanol groups.

  • Adjust the pH of the mobile phase: Using a mobile phase with a pH that ensures the morpholine nitrogen is not protonated can also improve peak shape.

Q3: My compound is proving difficult to crystallize. What initial steps should I take?

A3: Difficulty in crystallization can be due to several factors, including residual impurities, inappropriate solvent selection, or supersaturation issues. A good starting point is to screen a variety of solvents with different polarities. Given the structure of your compound, consider solvents such as ethyl acetate, isopropanol, acetonitrile, or mixtures of these with less polar solvents like heptane or cyclohexane.

Q4: Is 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE susceptible to degradation during purification?

A4: While the carbamoyl linkage is generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis.[3] It is advisable to maintain near-neutral pH conditions during work-up and purification steps whenever possible.

Troubleshooting Guides

Crystallization

Crystallization is often the most effective method for purifying solid compounds on a large scale. The key is to find a solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

Problem 1: Oiling Out Instead of Crystallizing

  • Causality: The compound is coming out of solution as a liquid phase (an oil) rather than a solid crystalline phase. This often happens when the solution is too concentrated or cooled too quickly, or when the solvent is not ideal.

  • Troubleshooting Workflow:

G start Oiling Out Observed step1 Dilute the solution with more solvent start->step1 High concentration? step2 Cool the solution more slowly step1->step2 step3 Add a co-solvent (anti-solvent) step2->step3 Still oiling? step4 Scratch the inside of the flask step3->step4 end_fail Re-evaluate Solvent System step3->end_fail Persistent oiling step5 Add a seed crystal step4->step5 end_success Crystals Form step5->end_success G start Co-elution of Impurities step1 Decrease the polarity of the mobile phase start->step1 Initial approach step2 Change the solvent system step1->step2 Still co-eluting? step3 Consider a different stationary phase step2->step3 No improvement? end_success Separation Achieved step2->end_success e.g., Hexane/EtOAc to DCM/MeOH step3->end_success e.g., Alumina or C18 end_fail Consider alternative purification step3->end_fail If separation is still poor

Sources

Troubleshooting

Technical Support Center: Preventing Precipitation of 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE in Media

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Challenge of Poorly Soluble Compounds Researchers frequently encounter challenges with compounds that exhibit low aqueo...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenge of Poorly Soluble Compounds

Researchers frequently encounter challenges with compounds that exhibit low aqueous solubility, a common characteristic of many promising drug candidates. One such molecule, 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE, presents a typical profile of a hydrophobic, non-ionizable compound that is prone to precipitation in aqueous experimental media. While specific physicochemical data for this exact molecule is not extensively documented in public literature, its structural components—a xylyl group, a carbamoyl linker, and a morpholine ring—suggest high lipophilicity and a lack of easily ionizable groups for pH-based solubility enhancement.

This guide provides a comprehensive framework for troubleshooting and preventing precipitation of this and structurally similar compounds. The principles and protocols outlined below are grounded in established pharmaceutical formulation science and are designed to empower researchers to develop robust experimental protocols and obtain reliable, reproducible results.

Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses the fundamental principles governing the solubility and precipitation of compounds like 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE.

Q1: Why is my compound precipitating out of the media?

Precipitation is a clear indicator that the compound's concentration has exceeded its solubility limit in the aqueous medium. For a hydrophobic molecule like 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE, several factors are at play:

  • Intrinsic Low Aqueous Solubility: The large, non-polar xylyl group makes the molecule inherently resistant to dissolving in water-based media.

  • "Solvent Shock": The most common cause of precipitation in cell-based assays is "solvent shock."[1] This occurs when a compound is first dissolved in a high-concentration organic stock solution (typically DMSO) and then rapidly diluted into the aqueous culture medium. The abrupt change in solvent polarity causes the compound to "crash out" of the solution.

  • Lack of Ionizable Groups: The morpholine ring in this compound is part of a carbamoyl (amide-like) linkage, which significantly reduces the basicity of the morpholine nitrogen.[2][3] Unlike simple morpholine which has a pKa of ~8.3, this nitrogen is unlikely to be protonated at physiological pH (7.2-7.4).[4] Without ionizable groups, pH modification of the media is not an effective strategy to increase solubility.[5][6]

  • Media Components: Interactions with salts, proteins (in serum-containing media), or other components can sometimes lead to the formation of insoluble complexes, further reducing solubility.[1]

Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiment?

Understanding this distinction is crucial for designing and interpreting your experiments.[7][8]

  • Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium, where any excess compound exists as a solid. This value is a fundamental property of the compound under specific conditions (e.g., pH, temperature).[9]

  • Kinetic Solubility is often what is measured in early drug discovery. It is determined by dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer.[10] The concentration at which precipitation is first observed is the kinetic solubility. This value is often higher than the thermodynamic solubility because it can represent a temporary, supersaturated state.[7][11]

For your experiments, the kinetic solubility is a more practical measure as it mimics the process of preparing your working solutions. However, be aware that these supersaturated solutions are metastable and can precipitate over time.[7]

Part 2: Troubleshooting Guide - Step-by-Step Solutions

This section provides actionable workflows to address precipitation issues encountered during your experiments.

Issue 1: Precipitate Forms Immediately Upon Adding the Compound Stock Solution

This is a classic case of "solvent shock." The following decision tree and detailed steps will help you systematically resolve this issue.

G start Precipitation Observed Immediately After Dilution q1 Is final DMSO concentration <0.5%? start->q1 sol1 Step 1: Reduce Stock Solution Concentration (e.g., from 50mM to 10mM) q1->sol1 Yes reduce_dmso Reduce DMSO to <0.5% by lowering stock concentration q1->reduce_dmso No a1_yes Yes a1_no No q2 Precipitation still occurs? sol1->q2 sol2 Step 2: Optimize Dilution Technique (Pre-warm media, slow addition, vortexing) q2->sol2 Yes end_success Problem Solved: Stable Solution Achieved q2->end_success No a2_yes Yes a2_no No q3 Precipitation still occurs? sol2->q3 sol3 Step 3: Introduce a Co-solvent or Excipient (e.g., PEG 400, Tween 80, Cyclodextrin) q3->sol3 Yes q3->end_success No a3_yes Yes a3_no No q4 Precipitation still occurs? sol3->q4 q4->end_success No end_fail Advanced Formulation Needed (e.g., Nanoparticles, Liposomes) q4->end_fail Yes a4_yes Yes a4_no No reduce_dmso->q1

Caption: Troubleshooting workflow for immediate precipitation.

  • Optimize Stock Solution and Dilution Method:

    • Lower Stock Concentration: Instead of a 50 mM or 100 mM stock in DMSO, try preparing a 10 mM or even a 1 mM stock. This will require adding a larger volume to your media, but it reduces the localized concentration of both the compound and DMSO during dilution.[1]

    • Control Final Solvent Concentration: Ensure the final concentration of DMSO in your media is as low as possible, ideally below 0.5% and certainly not exceeding 1%, as higher concentrations can be toxic to cells and can also affect compound solubility.[12][13]

    • Improve the Dilution Technique:

      • Pre-warm the media to 37°C.[1]

      • Add the stock solution drop-wise to the vortexing media, rather than pipetting it all at once. This promotes rapid dispersion.[1]

      • Alternatively, perform a serial dilution. For example, first dilute the DMSO stock into a small volume of media containing serum (if used), vortex well, and then add this intermediate dilution to the final volume of media.

  • Utilize Co-solvents and Excipients:

    • If optimizing the dilution is not sufficient, the next step is to use formulation aids known as excipients. These are "inactive" ingredients that improve the solubility and stability of the active compound.[14][15]

    • Co-solvents: These are water-miscible organic solvents that can increase the solubility of non-polar drugs.[5][16]

    • Surfactants: These molecules form micelles that can encapsulate hydrophobic compounds, effectively keeping them dispersed in aqueous solution.[15][17]

    • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic compound can become trapped within this cavity, forming an inclusion complex that is water-soluble.[5][18]

Table 1: Common Excipients for In Vitro Use

Excipient ClassExampleRecommended Starting Concentration (in final media)Key Considerations
Co-solvent Polyethylene Glycol 400 (PEG 400)1-5% (v/v)Generally low cytotoxicity at these concentrations.[19]
Co-solvent Ethanol<1% (v/v)Can have cytotoxic effects; test for cell viability.[12][20]
Surfactant Polysorbate 80 (Tween® 80)0.01-0.1% (v/v)Can form micelles that may interfere with some assays.[19] High concentrations can be cytotoxic.[20]
Surfactant Cremophor® EL0.01-0.1% (v/v)Effective solubilizer but has known biological effects and potential for cytotoxicity.[21]
Inclusion Complex Hydroxypropyl-β-cyclodextrin (HP-β-CD)1-10 mMGenerally considered safe for cell culture; very effective for many hydrophobic compounds.[12]

Note: Always run a vehicle control (media + excipient) to ensure the excipient itself does not affect your experimental outcome.

Issue 2: Solution is Initially Clear but Precipitates Over Time

This indicates that you have created a supersaturated (metastable) solution that is not stable over the duration of your experiment.

  • Use Polymeric Precipitation Inhibitors: Certain polymers can help maintain a supersaturated state by inhibiting crystal nucleation and growth.[17]

    • Hydroxypropyl Methylcellulose (HPMC): This is one of the most effective and widely used polymeric precipitation inhibitors.[22] Adding a low concentration (e.g., 0.1% w/v) to your media can significantly delay or prevent precipitation.

    • Polyvinylpyrrolidone (PVP): Another commonly used polymer that can help maintain supersaturation.

  • Evaluate Environmental Factors:

    • Temperature Fluctuations: Ensure your incubator maintains a stable temperature. Removing plates frequently for observation can cause temperature drops that may reduce solubility.

    • pH Shifts: Cell metabolism can cause the pH of the media to decrease over time. While 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE is not expected to be pH-sensitive, for other compounds, this can be a factor. Ensure your media has a robust buffering system (e.g., HEPES).[1]

Part 3: Protocols and Best Practices
Protocol 1: Preparation of a Working Solution using a Co-Solvent

This protocol details the steps for preparing a 10 µM working solution from a 10 mM DMSO stock, using PEG 400 as a co-solvent.

G cluster_0 Preparation of Intermediate Solution cluster_1 Preparation of Final Working Solution stock Start with 10 mM stock in 100% DMSO intermediate Mix 1:1 Stock : 50% PEG 400 (Result: 5 mM compound in 50% DMSO / 25% PEG 400) stock->intermediate peg Prepare 50% PEG 400 in sterile water peg->intermediate final Add 2 µL of Intermediate per 1 mL of Media (Result: 10 µM compound in 0.1% DMSO / 0.05% PEG 400) intermediate->final Dilute 1:500 media Pre-warmed (37°C) Cell Culture Media media->final

Caption: Workflow for preparing a stable working solution.

  • Prepare a 10 mM Stock Solution: Dissolve the required amount of 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE in 100% DMSO.

  • Prepare an Intermediate Stock: In a sterile microfuge tube, mix your 10 mM DMSO stock with an equal volume of a sterile 50% PEG 400 solution (in water or PBS). Vortex thoroughly. This creates a 5 mM intermediate stock in a 50% DMSO / 25% PEG 400 vehicle.

  • Prepare the Final Working Solution: Pre-warm your cell culture medium to 37°C. While gently swirling or vortexing the medium, add 2 µL of the intermediate stock for every 1 mL of medium.

  • Final Concentrations: This results in a final compound concentration of 10 µM in a vehicle of 0.1% DMSO and 0.05% PEG 400, which is well-tolerated by most cell lines.

  • Inspect and Use: Visually inspect the final solution for any signs of precipitation before adding it to your cells.

Protocol 2: Quick Assessment of Kinetic Solubility

This simple visual assay can help you determine the approximate kinetic solubility of your compound in your specific medium.

  • Prepare Serial Dilutions: Prepare a 10 mM stock of your compound in DMSO. In a 96-well plate, perform a serial 2-fold dilution of your stock in DMSO.

  • Add Media: To each well, rapidly add 100 µL of your cell culture medium.

  • Incubate and Read: Let the plate sit at room temperature for 1-2 hours.

  • Observe: Visually inspect the plate for the highest concentration that remains clear. You can also use a plate reader to measure light scattering at a wavelength like 620 nm to quantify precipitation. The highest concentration without a significant increase in scattering is your approximate kinetic solubility.

References
  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Alsenz, J., & Kansy, M. (2007). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 31(5), 271-280.
  • Llinàs, A., et al. (2020). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. [Link]

  • Oreate AI Blog. (2026). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. [Link]

  • Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. [Link]

  • Verma, S., & Rawat, A. (2021). Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. PubMed. [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
  • Bali, V., & Singh, A. (2010). BASIC PRINCIPLES OF DRUG- EXCIPIENTS INTERACTIONS. PMC - NIH. [Link]

  • Journal of Chemical & Pharmaceutical Research. (n.d.). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability.
  • ChemIntel360. (2024). How to Improve Drug Stability with Excipients. [Link]

  • Li, P., & Zhao, L. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. [Link]

  • Open Access Journals. (2024). The Importance of Excipients in Drugs. [Link]

  • ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Polymeric precipitation Inhibitors to improve the dissolution and absorption of poorly water-soluble drugs. [Link]

  • Research Journal of Pharmacognosy. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • ResearchGate. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • PMC. (n.d.). Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. [Link]

  • PubMed. (2011). pH-sensitive polymer hydrogels derived from morpholine to prevent the crystallization of ibuprofen. [Link]

  • PMC. (n.d.). Nonionic Microemulsions as Solubilizers of Hydrophobic Drugs. [Link]

  • ResearchGate. (2016). Nonionic Microemulsions as Solubilizers of Hydrophobic Drugs.
  • PMC - NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • ResearchGate. (2025). Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection.
  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • ResearchGate. (2025).
  • PMC. (2022). Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milling technique. [Link]

Sources

Optimization

Technical Support Center: Optimizing Experimental Concentrations of Novel Small Molecules

A Foreword from the Senior Application Scientist: The emergence of a novel chemical entity, such as 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE, presents both an exciting opportunity and a significant challenge in experimental...

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from the Senior Application Scientist:

The emergence of a novel chemical entity, such as 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE, presents both an exciting opportunity and a significant challenge in experimental biology. As this is a compound with limited to no published data, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive, first-principles approach to determining its optimal concentration for in vitro experiments. The methodologies outlined here are broadly applicable to any new or poorly characterized small molecule, ensuring a robust and reproducible workflow from the outset. Our focus will be on establishing a logical, evidence-based framework for decision-making, thereby maximizing the integrity and impact of your research.

I. Foundational Knowledge: FAQs for Working with Novel Compounds

This section addresses the crucial first questions that arise when handling a new chemical entity.

Q1: How do I prepare a stock solution of a new compound with unknown solubility?

A1: Preparing a stable, concentrated stock solution is the first critical step.[1][2][3]

  • Start with a Strong Organic Solvent: Dimethyl sulfoxide (DMSO) is the most common starting solvent due to its ability to dissolve a wide range of compounds.[4]

  • Aim for a High Concentration, but Don't Push the Limit: A standard starting concentration for a stock solution is 10 mM.[2] However, if the compound's solubility is limited, creating a lower concentration stock (e.g., 1 mM) is preferable to having an unstable solution.

  • Proper Dissolution Technique:

    • Accurately weigh the compound.[2]

    • Add the calculated volume of DMSO.

    • Facilitate dissolution by vortexing and, if necessary, brief sonication in a water bath.[2][5]

    • Visually inspect for any undissolved particulates against a light source.[2]

  • Storage is Key: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate.[6][7] Store at -20°C or -80°C, protected from light.[6]

Q2: My compound is insoluble in DMSO. What are my other options?

A2: If DMSO fails, a systematic approach to solvent testing is necessary. Other common solvents to try include:

  • Ethanol

  • Dimethylformamide (DMF)

  • Aqueous solutions with pH modification (e.g., 1N HCl or 1N NaOH for ionizable compounds)[1]

It is crucial to test the tolerance of your specific cell line to any new solvent, as toxicity can vary significantly.[8][9]

Q3: How do I perform a preliminary solubility test in my experimental media?

A3: It is essential to determine the "kinetic solubility," which reflects the compound's behavior when a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium.[10][11][12]

  • Simple Visual Method:

    • Prepare a series of dilutions of your compound in your final cell culture medium.

    • Start with a high concentration that is likely to precipitate (e.g., 100 µM).

    • Incubate under the same conditions as your experiment (e.g., 37°C, 5% CO2).

    • Visually inspect for precipitation (cloudiness or visible particles) immediately and after several hours. The highest concentration that remains clear is your approximate kinetic solubility limit.[13]

Q4: What is the maximum concentration of DMSO my cells can tolerate?

A4: While most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, some are more sensitive.[6][14] It is a best practice to keep the final DMSO concentration in your experiments at or below 0.1% whenever possible.[9] Always run a "vehicle control" (media with the same final concentration of DMSO but no compound) to ensure that any observed effects are due to your compound and not the solvent.[9]

II. Experimental Workflow for Concentration Optimization

A systematic approach is necessary to identify a compound's effective concentration range. This typically involves a broad initial screening followed by a more focused dose-response analysis.

Workflow Diagram: From Stock Solution to Optimized Concentration

G cluster_0 Phase 1: Preparation & Characterization cluster_1 Phase 2: Range-Finding Experiment cluster_2 Phase 3: Refined Dose-Response A Prepare 10 mM Stock in DMSO B Kinetic Solubility Test in Cell Culture Medium A->B C Determine Max Soluble Concentration B->C D Broad Dose-Response Assay (e.g., 100 µM to 1 nM) C->D E Identify Approximate Effective Concentration Range D->E F Narrow Dose-Response Assay (e.g., 8-12 points around EC50) E->F G Calculate EC50 / IC50 F->G H Select Concentrations for Functional Assays G->H

Caption: A stepwise workflow for determining the optimal experimental concentration of a novel compound.

Step-by-Step Protocol: Dose-Response Cytotoxicity Assay (e.g., MTT Assay)

This protocol is designed to determine the concentration of a compound that inhibits cell viability by 50% (IC50), a key indicator of potency.[15] The MTT assay is a colorimetric assay that measures metabolic activity as a proxy for cell viability.[16][17][18]

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16][18]

  • Solubilization solution (e.g., SDS-HCl or DMSO)[19]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[20]

  • Compound Dilution Series:

    • Perform a serial dilution of your compound stock to prepare working concentrations. For an initial range-finding experiment, use wide, logarithmic dilutions (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).[21][22]

    • Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.

  • Cell Treatment: Remove the old media and add 100 µL of media containing the various compound concentrations (or vehicle control) to the appropriate wells.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[19][23] Metabolically active cells will convert the yellow MTT to purple formazan crystals.[16][18]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[23]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[18][19]

  • Data Analysis:

    • Subtract the background absorbance (from media-only wells).

    • Normalize the data to the vehicle control (which represents 100% viability).

    • Plot the percent viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Data Presentation: Example 96-Well Plate Layout for a Dose-Response Assay

Well123456789101112
A 100 µM100 µM100 µM1 µM1 µM1 µM10 nM10 nM10 nMVehicleVehicleVehicle
B 30 µM30 µM30 µM0.3 µM0.3 µM0.3 µM3 nM3 nM3 nMNo CellsNo CellsNo Cells
C 10 µM10 µM10 µM0.1 µM0.1 µM0.1 µM1 nM1 nM1 nMUntreatedUntreatedUntreated
... ....................................
  • Vehicle: Cells + Media + DMSO (at the highest concentration used in treatments).

  • No Cells: Media only (for background absorbance).

  • Untreated: Cells + Media (as a baseline control).

III. Troubleshooting Guide

Even with careful planning, issues can arise. This guide provides solutions to common problems encountered during concentration optimization.

Troubleshooting Diagram: A Decision Tree for Common Issues

G Start Problem Observed Q1 Is there visible precipitate in the culture media? Start->Q1 A1_Yes Compound is precipitating. Reduce final concentration. Re-evaluate kinetic solubility. Q1->A1_Yes Yes Q2 No biological effect observed, even at high concentrations. Q1->Q2 No End Problem Resolved A1_Yes->End A2_Yes 1. Check compound stability in media. 2. Extend incubation time. 3. Verify compound activity with a positive control assay. Q2->A2_Yes Yes Q3 High cell death in all wells, including vehicle control. Q2->Q3 No A2_Yes->End A3_Yes Solvent toxicity is likely. Reduce final DMSO concentration. Perform a DMSO tolerance test. Q3->A3_Yes Yes Q4 Inconsistent results between replicate wells. Q3->Q4 No A3_Yes->End A4_Yes 1. Review pipetting technique. 2. Ensure even cell seeding. 3. Check for edge effects on plate. Q4->A4_Yes Yes A4_Yes->End

Caption: A decision tree for troubleshooting common experimental issues when optimizing compound concentrations.

Q: My compound precipitates immediately after being added to the cell culture medium. What should I do?

A: This is a classic sign of "crashing out" due to poor kinetic solubility.[13][24][25]

  • Cause: The rapid shift from a high concentration in an organic solvent (DMSO) to an aqueous environment causes the compound to exceed its solubility limit.[13]

  • Solutions:

    • Reduce the Final Concentration: Your target concentration is above the compound's kinetic solubility. Lower the concentration and re-test.[13]

    • Use a Lower Stock Concentration: Making a more dilute stock solution (e.g., 1 mM instead of 10 mM in DMSO) means you will add a larger volume to the media, which can sometimes allow for better mixing and prevent localized high concentrations that lead to precipitation.[13]

    • Improve Mixing Technique: Add the stock solution to the media dropwise while gently swirling the flask or plate. Avoid adding the concentrated stock directly to the cells.[13]

Q: The compound was soluble at first but precipitated in the incubator after 24 hours. Why?

A: This suggests that the compound has limited stability under your specific culture conditions.

  • Potential Causes:

    • Temperature Effects: Some compounds are less soluble at 37°C than at room temperature.[13][24]

    • Interaction with Media Components: The compound may slowly bind to proteins in the serum or interact with salts, forming insoluble complexes.[13][24][26]

    • pH Instability: The metabolism of cells can slightly alter the pH of the medium over time, which can affect the solubility of pH-sensitive compounds.[13]

    • Compound Degradation: The compound itself may be chemically unstable in the aqueous, warm environment of the incubator, and the degradation products may be insoluble.[27][28][29]

  • Solutions:

    • Assess Stability: Incubate the compound in cell-free media for the duration of your experiment and check for precipitation. You can also use techniques like HPLC to quantify the amount of compound remaining in solution over time.[7]

    • Replenish the Compound: For longer experiments, consider replacing the media with a freshly prepared compound solution every 24 hours.[7]

Q: I am not observing any effect on cell viability, even at the highest soluble concentration. What does this mean?

A: This could indicate several possibilities.

  • The compound is not cytotoxic to this cell line under these conditions. The compound may have a different biological activity (e.g., it might be cytostatic, inhibiting growth without killing cells), or it may not be active in this specific biological context.

  • The incubation time is too short. Some cellular processes take longer to manifest. Consider extending the treatment duration (e.g., to 72 hours).

  • The compound is inactive. Verify the compound's identity and purity. If possible, test it in an orthogonal assay where it is expected to be active.

By following this structured approach, researchers can confidently and efficiently determine the optimal experimental concentration for novel compounds like 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE, ensuring the generation of reliable and meaningful data.

References

  • Current time information in Perth, AU. Google.
  • In vitro solubility assays in drug discovery. PubMed. Retrieved February 13, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Springer Nature. Retrieved February 13, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013-05-01). NCBI Bookshelf - NIH. Retrieved February 13, 2026, from [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013-02-15). PharmaTutor. Retrieved February 13, 2026, from [Link]

  • Preparing Stock Solutions. PhytoTech Labs. Retrieved February 13, 2026, from [Link]

  • DMSO in cell based assays. (2025-01-16). Scientist Solutions. Retrieved February 13, 2026, from [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved February 13, 2026, from [Link]

  • Stock Solutions 101: Everything You Need to Know. (2013-02-13). G-Biosciences. Retrieved February 13, 2026, from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Retrieved February 13, 2026, from [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024-04-09). Procell. Retrieved February 13, 2026, from [Link]

  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. Retrieved February 13, 2026, from [Link]

  • Which concentrations are optimal for in vitro testing?. PMC - NIH. Retrieved February 13, 2026, from [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Case studies. Retrieved February 13, 2026, from [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved February 13, 2026, from [Link]

  • DMSO usage in cell culture. (2023-02-01). LifeTein. Retrieved February 13, 2026, from [Link]

  • What the concentration of DMSO you use in cell culture assays?. (2016-01-25). ResearchGate. Retrieved February 13, 2026, from [Link]

  • How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. (2026-01-29). Solarbio. Retrieved February 13, 2026, from [Link]

  • How to dissolve small inhibitor molecules for binding assay?. (2013-09-10). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Solution stability--plasma, gastrointestinal, bioassay. PubMed. Retrieved February 13, 2026, from [Link]

  • "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology. Sorger Lab. Retrieved February 13, 2026, from [Link]

  • What should be the concentration range of my drug to check its activity in cell lines?. (2017-11-04). ResearchGate. Retrieved February 13, 2026, from [Link]

  • How to choose concentration range of drug for cancer-cell proliferation assay?. (2018-03-29). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Why does a compound that dissolve in DMSO, precipitates with media ?. (2022-01-07). ResearchGate. Retrieved February 13, 2026, from [Link]

  • How to enhance drug solubility for in vitro assays?. (2014-07-31). ResearchGate. Retrieved February 13, 2026, from [Link]

  • FIP/AAPS Guidelines for Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms.* Retrieved February 13, 2026, from [Link]

  • FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms. PMC. Retrieved February 13, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE and Its Analogs: A Guide for Researchers

In the landscape of medicinal chemistry, the morpholine ring stands out as a privileged scaffold, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1] This guide provides a compr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the morpholine ring stands out as a privileged scaffold, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1] This guide provides a comprehensive comparative study of a specific morpholine derivative, 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE, and its analogs. While direct experimental data for the 3,5-xylyl substituted compound is not extensively available in public literature, this guide will establish a framework for its evaluation by comparing structurally related analogs with reported biological activities. We will delve into the synthesis, structure-activity relationships (SAR), and experimental protocols relevant to this class of compounds, offering researchers and drug development professionals a predictive insight into its potential therapeutic applications.

The Morpholine Carboxamide Scaffold: A Versatile Pharmacophore

The morpholine moiety is a six-membered heterocyclic ring containing both nitrogen and oxygen atoms. This unique structure imparts favorable physicochemical properties to drug candidates, including improved aqueous solubility and metabolic stability.[1] The N-aryl carboxamide linkage provides a rigid backbone for introducing various substituents, allowing for the fine-tuning of biological activity. This class of compounds has demonstrated a wide range of therapeutic potential, including antimicrobial, anticancer, and neuroprotective effects.

Synthesis of N-Aryl Morpholine Carboxamides

The general synthesis of N-aryl morpholine carboxamides is a straightforward process, typically involving the acylation of morpholine with a substituted benzoyl chloride or the reaction of an isocyanate with morpholine. A common laboratory-scale synthesis is outlined below.

Experimental Protocol: Synthesis of 4-(N-(aryl)carbamoyl)morpholine Derivatives

Objective: To synthesize a series of N-aryl morpholine carboxamides for biological evaluation.

Materials:

  • Morpholine

  • Substituted aromatic acid chloride (e.g., 3,5-dimethylbenzoyl chloride for the target compound)

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other appropriate aprotic solvent

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of morpholine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane at 0 °C, add a solution of the desired substituted aromatic acid chloride (1.0 equivalent) in dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure N-aryl morpholine carboxamide derivative.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices: The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated during the reaction without competing with the morpholine nucleophile. The reaction is performed at 0 °C initially to control the exothermic nature of the acylation. Anhydrous conditions are necessary to prevent hydrolysis of the acid chloride.

Comparative Biological Evaluation of N-Aryl Morpholine Carboxamide Analogs

To predict the biological profile of 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE, we will compare the reported activities of several analogs with varying substituents on the phenyl ring. The primary activities explored for this class of compounds are antimicrobial and anticancer effects.

Antimicrobial Activity

Several studies have highlighted the potential of morpholine derivatives as antimicrobial agents. The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of N-aryl morpholine derivatives against various microbial strains.

Compound IDAryl SubstituentS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
Analog 1 4-Chloro>1000>1000500[2]
Analog 2 2,4-Dichloro250500250[2]
Analog 3 4-Nitro5001000500[2]
Analog 4 3-Methyl, 4-Chloro125250125[2]
Predicted 3,5-Dimethyl VariableVariableVariable-

Structure-Activity Relationship (SAR) Insights: The data suggests that halogen substitution on the phenyl ring can enhance antimicrobial activity, particularly against Gram-positive bacteria and fungi. The presence of a methyl group in conjunction with a halogen (Analog 4) appears to further improve potency. Based on these trends, it can be hypothesized that 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE, with its two methyl groups, might exhibit moderate antimicrobial activity. The electron-donating nature of the methyl groups could influence the overall electronic properties of the molecule and its interaction with microbial targets.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of pathogenic microbes.

Materials:

  • Synthesized N-aryl morpholine carboxamide compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strain (Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • 96-well microtiter plates

  • Standardized microbial inoculum

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth with solvent)

  • Incubator

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in the appropriate broth in the wells of a 96-well plate.

  • Add a standardized inoculum of the test microorganism to each well.

  • Include positive and negative controls on each plate.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

dot

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Compound_Stock Compound Stock Solution Serial_Dilution Serial Dilution in 96-well Plate Compound_Stock->Serial_Dilution Microbial_Inoculum Standardized Microbial Inoculum Inoculation Inoculation of Wells Microbial_Inoculum->Inoculation Serial_Dilution->Inoculation Incubate Incubate Plates Inoculation->Incubate Read_MIC Determine MIC Incubate->Read_MIC

Caption: Workflow for Antimicrobial Susceptibility Testing.

Anticancer Activity

The cytotoxic potential of morpholine-containing compounds against various cancer cell lines has been a subject of significant research. The following table presents the half-maximal inhibitory concentration (IC50) values for selected N-aryl morpholine analogs.

Compound IDAryl SubstituentMCF-7 (Breast Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)Reference
Analog 5 Unsubstituted Phenyl>100>100>100[3]
Analog 6 3-Chloro88.295.3>100[3]
Analog 7 4-Nitro55.462.178.9[3]
Analog 8 4-Methyl72.880.591.2[3]
Predicted 3,5-Dimethyl VariableVariableVariable-

Structure-Activity Relationship (SAR) Insights: The unsubstituted phenyl analog (Analog 5) shows minimal activity. The introduction of electron-withdrawing groups, such as a chloro (Analog 6) or nitro group (Analog 7), appears to confer some cytotoxic activity. A single methyl group at the para-position (Analog 8) also results in modest activity. The presence of two methyl groups at the meta positions in 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE could potentially lead to a different steric and electronic profile compared to a single methyl group. Further experimental investigation is required to determine if this substitution pattern enhances cytotoxic potency.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To evaluate the in vitro cytotoxicity of the synthesized compounds against human cancer cell lines.

Materials:

  • Synthesized N-aryl morpholine carboxamide compounds

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Positive control (e.g., Doxorubicin)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

dot

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_reading Assay & Reading cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with Compounds Cell_Seeding->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Solution Incubation_48_72h->MTT_Addition Formazan_Solubilization Dissolve Formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: Workflow for MTT Cytotoxicity Assay.

Conclusion and Future Directions

This comparative guide provides a framework for understanding the potential biological activities of 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE by analyzing its structural analogs. The synthesis of this compound is readily achievable through established methods. Based on the structure-activity relationships of related N-aryl morpholine carboxamides, it is plausible that the target compound will exhibit some degree of antimicrobial and anticancer activity.

References

  • Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. Retrieved February 13, 2026, from [Link]

  • N-phenylmorpholine-4-carboxamide. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (n.d.). PubMed Central. Retrieved February 13, 2026, from [Link]

  • N-Phenyl-morpholine-4-carboxamide. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. (n.d.). PubMed Central. Retrieved February 13, 2026, from [Link]

  • Synthesis of the new analogs of morpholine and their antiplasmodial evaluation against the human malaria parasite Plasmodium fal. (n.d.). Miguel Prudêncio. Retrieved February 13, 2026, from [Link]

  • Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides. (2020). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). PubMed. Retrieved February 13, 2026, from [Link]

  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. (n.d.). PubMed Central. Retrieved February 13, 2026, from [Link]

  • morpholine antimicrobial activity. (2016). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. (2018). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Retrieved February 13, 2026, from [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (n.d.). PubMed Central. Retrieved February 13, 2026, from [Link]

  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. (n.d.). Retrieved February 13, 2026, from [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). PubMed Central. Retrieved February 13, 2026, from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Retrieved February 13, 2026, from [Link]

  • N-Arylpiperazine-1-carboxamide derivatives: a novel series of orally active nonsteroidal androgen receptor antagonists. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

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Comparative

Publish Comparison Guide: Alternatives to 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE for sEH Inhibition

The following guide provides an in-depth technical comparison of alternative compounds to the urea-based scaffold 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE (also known as N-(3,5-dimethylphenyl)morpholine-4-carboxamide). Based...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of alternative compounds to the urea-based scaffold 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE (also known as N-(3,5-dimethylphenyl)morpholine-4-carboxamide).

Based on the structural pharmacophore—a urea linkage connecting a lipophilic aryl group (3,5-xylyl) and a polar heterocycle (morpholine)—this compound belongs to a class of molecules primarily investigated as Soluble Epoxide Hydrolase (sEH) Inhibitors . This guide focuses on optimizing sEH inhibition, a critical target for anti-inflammatory, analgesic, and cardiovascular therapeutics.

Executive Summary & Rationale

4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE represents a foundational "urea-based" scaffold used to inhibit Soluble Epoxide Hydrolase (sEH/EPHX2). The urea moiety mimics the transition state of the enzyme's natural substrate (Epoxyeicosatrienoic acids, EETs), engaging the catalytic aspartate residues (Asp335) via hydrogen bonding.

While this specific morpholine-urea derivative serves as a useful chemical probe or building block, it is often outclassed by "Second-Generation" and "Third-Generation" inhibitors in terms of:

  • Potency: Lower IC

    
     values (sub-nanomolar).
    
  • Pharmacokinetics (PK): Improved metabolic stability (longer

    
    ) and oral bioavailability.
    
  • Solubility: Enhanced water solubility for easier formulation.

This guide compares the baseline compound against three superior alternatives: TPPU , t-AUCB , and GSK2256294 .

Target Mechanism: The Arachidonic Acid Cascade

To understand the utility of these inhibitors, one must visualize the signaling pathway. sEH hydrolyzes anti-inflammatory EETs into pro-inflammatory/inactive DHETs (Dihydroxyeicosatrienoic acids). Inhibition of sEH stabilizes EETs, promoting vasodilation and reducing inflammation.

Visualization: The sEH Signaling Pathway

sEH_Pathway AA Arachidonic Acid EETs EETs (Anti-Inflammatory Vasodilatory) AA->EETs Oxidation CYP CYP450 Epoxygenases DHETs DHETs (Inactive/Pro-Inflammatory) EETs->DHETs Hydrolysis (Target Step) Response Reduced Pain & Hypertension EETs->Response Signaling sEH Soluble Epoxide Hydrolase (sEH) Inhibitor Urea Inhibitors (e.g., TPPU, GSK2256294) Inhibitor->sEH Blocks

Figure 1: Mechanism of Action. sEH inhibitors block the degradation of beneficial EETs, preserving their anti-inflammatory effects.

The Baseline vs. Advanced Alternatives

The Baseline: 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE
  • Structure: 3,5-dimethylphenyl group (lipophilic) linked via urea to a morpholine ring (polar).

  • Limitation: The "3,5-xylyl" group is susceptible to rapid metabolic oxidation (methyl hydroxylation) by CYP450s, reducing in vivo half-life. The morpholine ring, while improving solubility compared to simple alkyls, often yields only moderate potency (IC

    
     ~50-100 nM range) compared to optimized piperidines or adamantanes.
    
Alternative 1: TPPU (The Preclinical Gold Standard)
  • Full Name: 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea

  • Why it Wins: TPPU is widely regarded as the "reference" sEH inhibitor for animal models. The trifluoromethoxyphenyl group is metabolically robust (blocking oxidation), and the piperidine core offers superior binding affinity.

  • Key Stat: IC

    
     ~ 0.9 nM (Human sEH).
    
Alternative 2: GSK2256294 (The Clinical Contender)
  • Full Name: N-(4-methoxy-2-methylphenyl)-N'-[(1s,4s)-4-methylcyclohexyl]urea

  • Why it Wins: Designed by GSK for clinical trials (COPD, subarachnoid hemorrhage). It balances high potency with excellent human safety and PK profiles. It avoids the "melting point" issues of earlier adamantane-based inhibitors.

  • Key Stat: IC

    
     = 0.027 nM (Human sEH).
    
Alternative 3: t-AUCB (The Water-Soluble Probe)
  • Full Name: trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid

  • Why it Wins: Contains a carboxylic acid tail, making it highly water-soluble. Ideal for in vitro assays where solvent (DMSO) tolerance is low, or for intravenous administration studies.

  • Key Stat: High solubility (>100 µM in PBS).

Comparative Technical Analysis

The following table contrasts the baseline scaffold with the optimized alternatives. Data represents consensus values from literature (Hammock Lab, GSK).

FeatureBaseline Scaffold (Morpholine-Urea)TPPU (Alternative 1)GSK2256294 (Alternative 2)t-AUCB (Alternative 3)
Primary Application HTS Hit / Building BlockIn Vivo Rodent ModelsClinical / Human TrialsIn Vitro / IV Dosing
sEH Potency (IC

)
~50 - 200 nM (Est.)0.9 nM 0.027 nM 1.5 nM
Metabolic Stability Low (Methyl oxidation)High (CF

O- group)
High (Optimized Aryl)Moderate
Water Solubility ModerateLow (< 20 µM)LowHigh (> 100 µM)
Binding Mode Competitive (Urea-Asp335)Competitive (Tight Binding)Competitive (Slow Off-rate)Competitive
Oral Bioavailability VariableExcellent (Rat/Mouse)Excellent (Human)Low (Oral) / High (IV)
Structural Logic Diagram (SAR)

SAR_Comparison cluster_0 Baseline: Morpholine-Urea cluster_1 Optimized Alternatives Base 4-(N-(3,5-XYLYL) CARBAMOYL)MORPHOLINE (Lipophilic Xylyl + Urea + Morpholine) TPPU TPPU (CF3O-Phenyl + Urea + Piperidine) >> Metabolic Stability Base->TPPU Replace Xylyl with CF3O Replace Morpholine with Piperidine GSK GSK2256294 (Methoxy-Phenyl + Urea + Cyclohexyl) >> Potency & Safety Base->GSK Optimize Aryl & Linker for Human PK tAUCB t-AUCB (Adamantyl + Urea + Benzoic Acid) >> Water Solubility Base->tAUCB Add Ionic Headgroup for Solubility

Figure 2: Structure-Activity Relationship (SAR) evolution from the baseline scaffold to optimized inhibitors.

Experimental Protocol: Validating Inhibition

To confirm the efficacy of an alternative against the baseline, use the Fluorescent sEH Activity Assay (PHOME Assay). This protocol is self-validating using a known inhibitor control.

Materials
  • Substrate: PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyl-oxiranyl)-methyl] carbonate).

  • Enzyme: Recombinant Human sEH (hsEH).

  • Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.

Step-by-Step Methodology
  • Preparation: Dilute compounds (Baseline, TPPU, GSK2256294) in DMSO to 100x final concentration (e.g., 10 mM stock).

  • Incubation:

    • Add 180 µL of Enzyme solution (approx. 1 nM final) to 96-well black plates.

    • Add 2 µL of Inhibitor solution.

    • Control: Add 2 µL DMSO (Vehicle).

    • Incubate at 30°C for 5 minutes to allow inhibitor binding.

  • Reaction Start: Add 20 µL of PHOME substrate (final conc. 50 µM).

  • Measurement: Monitor fluorescence (Excitation 330 nm / Emission 465 nm) kinetically for 10–30 minutes.

  • Analysis:

    • Calculate the slope (RFU/min) for the linear portion.

    • Determine % Inhibition:

      
      .
      
    • Plot log[Inhibitor] vs. % Inhibition to derive IC

      
      .
      

Validation Check: TPPU should yield an IC


 near 1-2 nM. If >10 nM, check enzyme activity or substrate quality.

References

  • Rose, T. E., et al. "1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain." Journal of Medicinal Chemistry 53.19 (2010): 7067-7075. Link

  • Imig, J. D., & Hammock, B. D. "Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases." Nature Reviews Drug Discovery 8.10 (2009): 794-805. Link

  • Podolin, P. L., et al. "In vitro and in vivo characterization of GSK2256294, a novel soluble epoxide hydrolase inhibitor." Prostaglandins & Other Lipid Mediators 104 (2013): 25-31. Link

  • Hwang, S. H., et al. "Synthesis and structure–activity relationship of urea-based soluble epoxide hydrolase inhibitors containing an adamantyl group." Journal of Medicinal Chemistry 50.16 (2007): 3825-3840. Link

  • Shen, H. C. "Soluble epoxide hydrolase inhibitors: a patent review (2010 – 2014)." Expert Opinion on Therapeutic Patents 25.11 (2015): 1211-1232. Link

Validation

A Guide to Ensuring Reproducibility in In Vitro Kinase Inhibition Assays: A Comparative Study of Xylylmorphamide and a Known PI3K Inhibitor

This guide provides a comprehensive framework for establishing reproducible in vitro experiments, using the novel morpholine-containing compound, 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE (herein referred to as Xylylmorphamid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for establishing reproducible in vitro experiments, using the novel morpholine-containing compound, 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE (herein referred to as Xylylmorphamide), as a case study. In the landscape of drug discovery, particularly in the realm of kinase inhibitors, the morpholine scaffold is a privileged structure, known for conferring favorable pharmacokinetic and pharmacodynamic properties.[1][2][3] This guide will compare the experimental workflow and data interpretation of Xylylmorphamide against a well-characterized pan-PI3K inhibitor, ZSTK474, to highlight critical parameters for ensuring experimental robustness and reproducibility.

The morpholine ring is a versatile heterocyclic motif found in numerous FDA-approved drugs and clinical candidates.[1][2] Its ability to improve metabolic stability and aqueous solubility makes it an attractive component in the design of new therapeutic agents.[3][4] Many morpholine-containing compounds have been developed as inhibitors of various kinases, including the phosphoinositide 3-kinase (PI3K) family.[5][6] For the purpose of this guide, we will hypothesize that Xylylmorphamide is a novel inhibitor of the PI3K/Akt signaling pathway, a critical cascade often dysregulated in cancer.

The PI3K/Akt Signaling Pathway: A Key Therapeutic Target

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for drug development.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Xylylmorphamide Xylylmorphamide Xylylmorphamide->PI3K Inhibits ZSTK474 ZSTK474 ZSTK474->PI3K Inhibits

Caption: Simplified PI3K/Akt signaling pathway with points of inhibition.

Experimental Design for Reproducible In Vitro Testing

To assess the inhibitory potential of Xylylmorphamide on the PI3K/Akt pathway, a quantitative in-cell Western assay will be employed. This method allows for the simultaneous detection of a target protein (e.g., phosphorylated Akt) and a loading control (e.g., total Akt or GAPDH) in the same well, minimizing variability.

Experimental Workflow

Caption: Workflow for in vitro kinase inhibition assessment.

Detailed In-Cell Western Protocol

Materials:

  • Human breast cancer cell line (e.g., MCF-7, known for PI3K pathway activation)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well microplates

  • Xylylmorphamide (dissolved in DMSO)

  • ZSTK474 (dissolved in DMSO)

  • Lysis buffer

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Mouse anti-total-Akt

  • Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse

  • Fluorescence imaging system

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Xylylmorphamide and ZSTK474 in complete growth medium. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%). Treat the cells and incubate for the desired time (e.g., 2 hours). Include a vehicle control (DMSO only).

  • Cell Lysis: After treatment, remove the medium and lyse the cells with an appropriate lysis buffer.

  • In-Cell Western:

    • Block the wells to reduce non-specific antibody binding.

    • Incubate with a cocktail of the two primary antibodies (anti-phospho-Akt and anti-total-Akt).

    • Wash the wells to remove unbound primary antibodies.

    • Incubate with a cocktail of the two fluorescently-labeled secondary antibodies.

    • Wash the wells to remove unbound secondary antibodies.

  • Data Acquisition: Scan the plate using a two-channel fluorescence imaging system.

  • Data Analysis: Quantify the fluorescence intensity for both channels in each well. Normalize the phospho-Akt signal to the total-Akt signal. Calculate the IC50 values for each compound.

Comparative Data and Interpretation

The following table presents hypothetical, yet realistic, data from three independent experiments comparing the inhibitory activity of Xylylmorphamide and ZSTK474.

CompoundExperiment 1 (IC50, nM)Experiment 2 (IC50, nM)Experiment 3 (IC50, nM)Mean IC50 (nM)Standard Deviation
Xylylmorphamide 15.218.516.816.81.65
ZSTK474 25.622.128.325.33.11

From this hypothetical data, Xylylmorphamide demonstrates potent inhibition of Akt phosphorylation with a mean IC50 value of 16.8 nM. The low standard deviation across the three experiments suggests a high degree of reproducibility for this assay with this compound. ZSTK474, the comparator, also shows potent inhibition, and the obtained IC50 is in line with previously reported values, which validates the experimental setup.[5]

Factors Influencing Reproducibility

  • Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and media composition.

  • Compound Handling: Ensure accurate serial dilutions and consistent final solvent concentrations.

  • Antibody Performance: Validate the specificity and optimal dilutions of all primary and secondary antibodies.

  • Instrumentation: Regularly calibrate and maintain the fluorescence imaging system.

  • Data Analysis: Use a consistent method for background subtraction and normalization.

By carefully controlling these variables, researchers can significantly enhance the reproducibility of their in vitro experiments and have greater confidence in their findings. This guide provides a robust framework for the initial characterization of novel compounds like Xylylmorphamide, paving the way for further preclinical development.

References

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC. [Link]

  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. PMC. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

  • Pharmacological profile of morpholine and its derivatives Several... ResearchGate. [Link]

  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI. [Link]

  • Investigation of N-Substituted Morpholine Structures in an Amphiphilic PDMS-Based Antifouling and Fouling-Release Coating. ACS Publications. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Preclinical data on morpholine (3,5-di-tertbutyl-4-hydroxyphenyl) methanone induced anxiolysis. PubMed. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. FLORE. [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. PubMed. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Wiley Online Library. [Link]

Sources

Comparative

benchmarking 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE against other morpholine compounds

The following guide provides a comprehensive technical benchmark of 4-(N-(3,5-xylyl)carbamoyl)morpholine (hereafter referred to as Xyl-Morph-Urea ), evaluating its physicochemical properties, structural advantages, and f...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical benchmark of 4-(N-(3,5-xylyl)carbamoyl)morpholine (hereafter referred to as Xyl-Morph-Urea ), evaluating its physicochemical properties, structural advantages, and functional performance against standard morpholine-urea scaffolds.

Content Type: Technical Comparison & Characterization Guide Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists.

Executive Summary: The 3,5-Xylyl Advantage

4-(N-(3,5-xylyl)carbamoyl)morpholine represents a specialized subclass of the aryl-morpholine urea scaffold. While the unsubstituted phenyl-urea morpholine serves as a baseline chemical probe, the introduction of the 3,5-dimethyl (xylyl) moiety is a deliberate medicinal chemistry strategy designed to modulate lipophilicity , metabolic stability , and target residence time .

This guide benchmarks Xyl-Morph-Urea against two primary alternatives:

  • Phenyl-Morph-Urea (Baseline Control): The unsubstituted analog.

  • 4-Chloro-Morph-Urea (Electronic Reference): A para-substituted analog often used to probe electronic effects.

Key Differentiators
  • Metabolic Blockade: The 3,5-dimethyl pattern sterically hinders oxidative metabolism at the susceptible ortho positions and electronically deactivates the ring, potentially extending half-life (

    
    ).
    
  • Lipophilic Efficiency: The xylyl group increases cLogP, enhancing membrane permeability for intracellular targets (e.g., Soluble Epoxide Hydrolase - sEH) compared to more polar analogs.

Structural & Physicochemical Benchmarking

The following data compares the calculated physicochemical properties of Xyl-Morph-Urea against its analogs. These metrics are critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

Table 1: Comparative Physicochemical Profile
PropertyXyl-Morph-Urea (Product)Phenyl-Morph-Urea (Control)4-Chloro-Morph-Urea (Alt)Impact Analysis
Formula



Xylyl adds carbon bulk without halogenation liabilities.[1]
MW ( g/mol ) 234.30206.24240.69Optimal range for fragment-based drug discovery (<300 Da).
cLogP (Est.)2.4 - 2.6 1.1 - 1.31.9 - 2.1Xyl-Morph-Urea is significantly more lipophilic, favoring CNS penetration and hydrophobic pocket binding.
tPSA (

)
~55.0~55.0~55.0Identical polar surface area; differences in permeability are driven solely by the lipophilic xylyl tail.
Solubility ModerateHighLow-ModerateThe 3,5-dimethyl groups reduce aqueous solubility compared to the phenyl baseline.

Interpretation: Xyl-Morph-Urea sits in the "Sweet Spot" for lead-like properties (cLogP 2-3). It avoids the excessive lipophilicity of chlorinated analogs while providing better membrane permeability than the unsubstituted phenyl analog.

Functional Performance: Soluble Epoxide Hydrolase (sEH) Inhibition

Aryl-urea morpholines are established pharmacophores for inhibiting Soluble Epoxide Hydrolase (sEH) , a target for anti-inflammatory and cardiovascular therapies. The urea linkage mimics the transition state of epoxide hydrolysis.

Mechanistic Hypothesis

The 3,5-xylyl group is functionally superior to the phenyl group in sEH inhibition due to:

  • Hydrophobic Filling: The sEH catalytic tunnel contains hydrophobic pockets that accommodate bulky lipophilic groups. The 3,5-dimethyl pattern provides better van der Waals contacts than a flat phenyl ring.

  • Conformational Restriction: The methyl groups restrict rotation around the N-Aryl bond, pre-organizing the molecule into a bioactive conformation.

Experimental Workflow: sEH Inhibition Assay

To validate the potency of Xyl-Morph-Urea, the following fluorescence-based assay protocol is recommended.

Protocol 1: IC50 Determination using PHOME Substrate

Objective: Quantify the inhibitory potency against recombinant human sEH. Reagents:

  • Enzyme: Recombinant human sEH (1 nM final).

  • Substrate: PHOME (cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate).

  • Buffer: 25 mM Bis-Tris-HCl (pH 7.0), 0.1 mg/mL BSA.

Steps:

  • Preparation: Dissolve Xyl-Morph-Urea in DMSO to 10 mM stock. Prepare serial dilutions (1 nM to 100

    
    M).
    
  • Incubation: Mix 20

    
    L of enzyme solution with 1 
    
    
    
    L of inhibitor in a black 96-well plate. Incubate for 5 mins at 30°C.
  • Reaction Start: Add 79

    
    L of PHOME substrate (50 
    
    
    
    M final).
  • Measurement: Monitor fluorescence (Ex: 330 nm, Em: 465 nm) kinetically for 10-30 minutes.

  • Analysis: Plot slope (RFU/min) vs. [Inhibitor] to determine IC50.

Expected Outcome: Based on SAR trends for urea inhibitors, Xyl-Morph-Urea is expected to show an IC50 in the low nanomolar (10-100 nM) range, superior to Phenyl-Morph-Urea (>500 nM) due to enhanced hydrophobic binding.

Metabolic Stability Benchmarking

A critical failure point for phenyl-urea drugs is rapid metabolism. The 3,5-xylyl substitution is a specific engineering choice to mitigate this.

Diagram: Metabolic Soft Spot Analysis

The following diagram illustrates why the 3,5-xylyl derivative is more stable. The methyl groups block the metabolically vulnerable positions.

MetabolicStability Phenyl Phenyl-Morph-Urea (Unsubstituted) Metabolism CYP450 Oxidation (Para/Ortho Attack) Phenyl->Metabolism High affinity substrate Xylyl Xyl-Morph-Urea (3,5-Dimethyl) Clearance Rapid Clearance (Short t1/2) Metabolism->Clearance Blockade Steric Hindrance (Methyl Groups) Xylyl->Blockade Protects Ortho/Para Stability Enhanced Stability (Extended t1/2) Blockade->Stability Resists Oxidation

Caption: Comparative metabolic fate. The 3,5-dimethyl groups of Xyl-Morph-Urea prevent CYP450 oxidation at the ortho-positions, significantly extending metabolic stability compared to the phenyl analog.

Protocol 2: Microsomal Stability Assay

Objective: Compare intrinsic clearance (


) of Xyl-Morph-Urea vs. Phenyl-Morph-Urea.
  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Calculation:

    
    .
    

Synthesis & Purity Verification

For researchers synthesizing this probe, the urea formation is the critical step.

  • Reaction: Morpholine + 3,5-dimethylphenyl isocyanate

    
     Xyl-Morph-Urea.
    
  • Solvent: Dichloromethane (DCM) or THF at

    
    .
    
  • Yield: Typically >85% due to the high nucleophilicity of morpholine.

Quality Control Checklist

Before biological testing, verify the reagent using this checklist:

References

  • Sigma-Aldrich. 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE Product Specification. Catalog No. S661236. Link

  • Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology, 45, 311-333. Link

  • Shen, H. C. (2010). Soluble epoxide hydrolase inhibitors: a patent review (2006 – 2009). Expert Opinion on Therapeutic Patents, 20(7), 941-956. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on aryl substitution patterns). Link

Sources

Validation

A Guide to Evaluating the Target Specificity of Morpholine-Containing Compounds: A Case Study of a STAT6 Inhibitor

This guide provides a comprehensive framework for evaluating the target specificity of small molecule inhibitors, using a potent STAT6 inhibitor, structurally related to 4-(N-(3,5-xylyl)carbamoyl)morpholine, as a case st...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the target specificity of small molecule inhibitors, using a potent STAT6 inhibitor, structurally related to 4-(N-(3,5-xylyl)carbamoyl)morpholine, as a case study. For the purpose of this guide, we will focus on the well-characterized compound YM-341619 (also known as AS1617612), which incorporates the key morpholine scaffold. The principles and methodologies detailed herein are broadly applicable to researchers, scientists, and drug development professionals seeking to rigorously assess the selectivity of their own compounds of interest.

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological properties.[1][2] Its presence can improve aqueous solubility, metabolic stability, and pharmacokinetic profiles.[3] However, as with any chemical moiety, it is crucial to experimentally determine the target specificity of morpholine-containing compounds to minimize off-target effects and ensure a desirable therapeutic window.

The Central Role of STAT6 in Allergic Inflammation

Signal Transducer and Activator of Transcription 6 (STAT6) is a key intracellular signaling molecule that plays a pivotal role in the downstream signaling of interleukin-4 (IL-4) and interleukin-13 (IL-13).[4] These cytokines are central to the development of T helper 2 (Th2) cell-mediated immune responses, which are hallmarks of allergic diseases such as asthma and atopic dermatitis.[5][6] Upon binding of IL-4 or IL-13 to their receptors, Janus kinases (JAKs) are activated, which in turn phosphorylate STAT6.[4] Phosphorylated STAT6 then dimerizes, translocates to the nucleus, and activates the transcription of genes involved in the inflammatory cascade.[7] The specific inhibition of STAT6 is therefore a highly attractive therapeutic strategy for allergic and inflammatory diseases.[8]

The STAT6 Signaling Pathway and Point of Inhibition

STAT6_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4/IL-13 IL-4/IL-13 IL-4R/IL-13R IL-4R / IL-13R IL-4/IL-13->IL-4R/IL-13R Binds JAK JAK IL-4R/IL-13R->JAK Activates STAT6_inactive STAT6 JAK->STAT6_inactive Phosphorylates pSTAT6 p-STAT6 STAT6_inactive->pSTAT6 pSTAT6_dimer p-STAT6 Dimer pSTAT6->pSTAT6_dimer Dimerizes Gene_Transcription Gene Transcription pSTAT6_dimer->Gene_Transcription Translocates & Activates YM-341619 YM-341619 YM-341619->STAT6_inactive Inhibits Activation

Caption: The IL-4/IL-13 signaling pathway leading to STAT6 activation and subsequent gene transcription. YM-341619 acts as a direct inhibitor of STAT6 activation.

A Multi-pronged Approach to Evaluating Target Specificity

A robust assessment of target specificity requires a combination of in vitro and cell-based assays. Here, we outline three key experimental workflows that provide complementary information on the selectivity of a compound.

Kinome Scanning: A Broad View of Off-Target Kinase Interactions

Given that many small molecule inhibitors target ATP-binding pockets, which are conserved across the kinome, it is essential to screen for off-target kinase activity. Kinome scanning platforms, such as KINOMEscan™, offer a high-throughput method to assess the binding of a compound against a large panel of kinases.

Experimental Workflow: KINOMEscan™

KINOMEscan_Workflow cluster_workflow KINOMEscan™ Workflow start Start compound Test Compound (e.g., YM-341619) start->compound binding_assay Competitive Binding Assay compound->binding_assay kinase_panel Panel of 400+ Kinases Immobilized on Solid Support kinase_panel->binding_assay quantification Quantification of Kinase Binding (e.g., qPCR) binding_assay->quantification data_analysis Data Analysis (Selectivity Score, Kd values) quantification->data_analysis end End data_analysis->end

Caption: A schematic overview of the KINOMEscan™ workflow for assessing kinase inhibitor selectivity.

Protocol:

  • The test compound is incubated with a DNA-tagged kinase.

  • The kinase-compound mixture is then passed over a column containing an immobilized, active-site directed ligand.

  • Kinases that are not bound to the test compound will bind to the immobilized ligand and be retained in the column.

  • Kinases that are bound to the test compound will flow through the column.

  • The amount of kinase in the flow-through is quantified using qPCR of the DNA tag.

  • The results are reported as a percentage of control, and a selectivity score can be calculated to represent the compound's overall kinase selectivity.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

CETSA is a powerful technique for verifying that a compound binds to its intended target within the complex environment of a living cell. The principle of CETSA is that ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_workflow CETSA Workflow start Start cell_treatment Treat Cells with Compound or Vehicle Control start->cell_treatment heat_challenge Apply Heat Gradient (Thermal Challenge) cell_treatment->heat_challenge cell_lysis Lyse Cells heat_challenge->cell_lysis centrifugation Separate Soluble and Aggregated Proteins cell_lysis->centrifugation protein_quantification Quantify Soluble Target Protein (e.g., Western Blot, ELISA) centrifugation->protein_quantification melt_curve Generate Thermal Melt Curve protein_quantification->melt_curve end End melt_curve->end Affinity_Chromatography_Workflow cluster_workflow Affinity Chromatography Workflow start Start immobilize_compound Immobilize Compound on Solid Support start->immobilize_compound prepare_lysate Prepare Cell Lysate start->prepare_lysate incubation Incubate Lysate with Immobilized Compound immobilize_compound->incubation prepare_lysate->incubation washing Wash to Remove Non-specific Binders incubation->washing elution Elute Bound Proteins washing->elution protein_id Identify Proteins (e.g., Mass Spectrometry) elution->protein_id end End protein_id->end

Sources

Comparative

A Head-to-Head Comparison of Synthesis Routes for 4-(N-(3,5-Xylyl)carbamoyl)morpholine

Introduction 4-(N-(3,5-Xylyl)carbamoyl)morpholine, also known as N-(3,5-dimethylphenyl)morpholine-4-carboxamide, is a substituted urea derivative incorporating the versatile morpholine scaffold. This compound and its ana...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(N-(3,5-Xylyl)carbamoyl)morpholine, also known as N-(3,5-dimethylphenyl)morpholine-4-carboxamide, is a substituted urea derivative incorporating the versatile morpholine scaffold. This compound and its analogues are of significant interest to researchers in medicinal chemistry and drug development due to the favorable physicochemical and pharmacological properties imparted by the morpholine ring. The efficient and scalable synthesis of this target molecule is paramount for further investigation and application.

This guide provides a detailed, head-to-head comparison of the two primary synthetic strategies for preparing 4-(N-(3,5-Xylyl)carbamoyl)morpholine. We will delve into the mechanistic underpinnings, provide validated experimental protocols, and present a comparative analysis of their respective advantages and disadvantages in terms of yield, purity, operational simplicity, and safety considerations. Our objective is to equip researchers, chemists, and drug development professionals with the critical insights needed to select the optimal synthesis route for their specific laboratory or industrial requirements.

The two routes under evaluation are:

  • Route 1: Isocyanate-Amine Coupling. The reaction between 3,5-dimethylphenyl isocyanate and morpholine.

  • Route 2: Amine-Carbonyl Chloride Coupling. The reaction between 3,5-dimethylaniline and morpholine-4-carbonyl chloride.

Route 1: Synthesis via Isocyanate-Amine Coupling

This route represents the most direct and often highest-yielding method for the formation of the target urea. The reaction proceeds via the nucleophilic addition of the secondary amine (morpholine) to the highly electrophilic carbon of the isocyanate group. This reaction is typically fast, exothermic, and often proceeds to completion without the need for a catalyst.[1]

Overall Synthesis Workflow

The workflow for Route 1 can be visualized as a two-step process if the isocyanate starting material is not commercially available. The first step involves the synthesis of the isocyanate from the corresponding aniline, followed by the final coupling reaction.

Route_1_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Formation Aniline 3,5-Dimethylaniline Isocyanate 3,5-Dimethylphenyl Isocyanate Aniline->Isocyanate Phosgenation (e.g., in DCM, with base) Phosgenating_Agent Triphosgene (or Phosgene) Phosgenating_Agent->Isocyanate Isocyanate_ref 3,5-Dimethylphenyl Isocyanate Morpholine Morpholine Product 4-(N-(3,5-Xylyl)carbamoyl) morpholine Morpholine->Product Isocyanate_ref->Product Nucleophilic Addition (e.g., in THF or ACN)

Caption: Workflow for the Isocyanate-Amine Coupling Route (Route 1).

Experimental Protocols

Step 1A: Synthesis of 3,5-Dimethylphenyl Isocyanate (Intermediate)

  • Setup: To a stirred solution of triphosgene (1.1 eq.) in anhydrous dichloromethane (DCM, ~5 mL per 10 mmol of aniline) under an inert atmosphere (N₂ or Ar), add a solution of 3,5-dimethylaniline (1.0 eq.) in anhydrous DCM dropwise at 0 °C.

  • Reaction: After the initial addition, cool the mixture to -35 °C.

  • Base Addition: Add triethylamine (Et₃N, 3.0 eq.) dropwise, ensuring the temperature does not rise significantly.

  • Completion: Allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours. The progress can be monitored by TLC or IR spectroscopy (disappearance of the amine N-H stretch, appearance of the strong isocyanate -NCO stretch around 2250-2270 cm⁻¹).

  • Work-up & Purification: Remove the solvent under reduced pressure. The resulting slurry can be purified by vacuum distillation to afford 3,5-dimethylphenyl isocyanate as a colorless liquid.[3]

Step 1B: Synthesis of 4-(N-(3,5-Xylyl)carbamoyl)morpholine

Causality: The lone pair of electrons on the morpholine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. The reaction is typically performed in an aprotic solvent to prevent unwanted side reactions of the isocyanate with the solvent.

  • Setup: Dissolve 3,5-dimethylphenyl isocyanate (1.0 eq.) in a suitable anhydrous aprotic solvent such as tetrahydrofuran (THF), acetonitrile (ACN), or DCM in a round-bottom flask under an inert atmosphere.

  • Addition: To this stirring solution, add morpholine (1.0-1.1 eq.) dropwise at room temperature. An exothermic reaction is often observed.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction is typically complete when a precipitate (the product urea) forms or by TLC analysis.

  • Isolation: If a precipitate has formed, collect the solid by filtration. Wash the solid with a small amount of cold solvent or diethyl ether to remove any unreacted starting materials.

  • Purification: The product is often obtained in high purity directly after filtration. If necessary, it can be recrystallized from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) to yield the final product as a white solid.

Route 2: Synthesis via Amine-Carbonyl Chloride Coupling

This classical approach involves the formation of an amide bond (in this case, a urea) by reacting a primary amine (3,5-dimethylaniline) with an acyl chloride derivative (morpholine-4-carbonyl chloride). The reaction requires a base to neutralize the hydrochloric acid (HCl) byproduct that is generated.

Overall Synthesis Workflow

Similar to Route 1, this pathway can be viewed as a two-step process, starting with the synthesis of the morpholine-4-carbonyl chloride intermediate.

Route_2_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Formation Morpholine_start Morpholine Carbonyl_Chloride Morpholine-4-carbonyl Chloride Morpholine_start->Carbonyl_Chloride Phosgenation (e.g., in Toluene) Phosgenating_Agent Phosgene (or Triphosgene) Phosgenating_Agent->Carbonyl_Chloride Carbonyl_Chloride_ref Morpholine-4-carbonyl Chloride Aniline_start 3,5-Dimethylaniline Product 4-(N-(3,5-Xylyl)carbamoyl) morpholine Aniline_start->Product Base Base (e.g., Et3N, Pyridine) Base->Product HCl Scavenger Carbonyl_Chloride_ref->Product Nucleophilic Acyl Substitution (e.g., in DCM or Toluene)

Caption: Workflow for the Amine-Carbonyl Chloride Coupling Route (Route 2).

Experimental Protocols

Step 2A: Synthesis of Morpholine-4-carbonyl Chloride (Intermediate)

Causality: This reagent is prepared by reacting morpholine with a phosgene equivalent. A common method involves forming the morpholine hydrochloride salt first, which is then reacted with phosgene or triphosgene. This procedure can improve handling and selectivity.[4][5]

  • Salt Formation (Optional but Recommended): Dissolve morpholine (1.0 eq.) in an inert solvent like toluene or heptane. Bubble dry hydrogen chloride (HCl) gas through the solution (or add a solution of HCl in a compatible solvent) until precipitation of morpholine hydrochloride is complete.

  • Setup: Suspend the morpholine hydrochloride (1.0 eq.) in an inert solvent such as toluene.

  • Phosgenation: Add a solution of phosgene in toluene or triphosgene (0.4 eq.) to the suspension.

  • Reaction: Heat the mixture to 70-110 °C and stir for several hours until the reaction is complete (cessation of HCl evolution, solid disappears).[5]

  • Isolation: After cooling, the reaction mixture can be filtered to remove any unreacted salts. The solvent is then removed by vacuum distillation to yield morpholine-4-carbonyl chloride, which can be further purified by vacuum distillation.[4]

Step 2B: Synthesis of 4-(N-(3,5-Xylyl)carbamoyl)morpholine

Causality: This is a nucleophilic acyl substitution reaction. The primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. The base is crucial to scavenge the HCl formed, driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic.

  • Setup: Dissolve 3,5-dimethylaniline (1.0 eq.) and a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.2 eq.), in an anhydrous solvent like DCM, THF, or toluene at 0 °C.

  • Addition: Add a solution of morpholine-4-carbonyl chloride (1.0 eq.) in the same solvent dropwise to the stirred amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water to remove the hydrochloride salt of the base and any excess base. The organic layer can then be washed with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid is then purified by recrystallization (e.g., from ethanol or ethyl acetate/hexane) to afford the pure product.

Head-to-Head Comparison

ParameterRoute 1 (Isocyanate-Amine Coupling)Route 2 (Amine-Carbonyl Chloride Coupling)Analysis
Starting Materials 3,5-Dimethylphenyl isocyanate, Morpholine3,5-Dimethylaniline, Morpholine-4-carbonyl chlorideRoute 1's isocyanate is highly reactive and moisture-sensitive but can be synthesized.[6] Route 2's carbonyl chloride is also reactive and must be prepared.[7] Starting anilines/amines are generally more stable and less expensive.
Reaction Conditions Typically room temperature, 1-3 hours. No catalyst or base required.Typically 0 °C to room temperature, 2-6 hours. Requires a non-nucleophilic base.Route 1 is operationally simpler due to the absence of a required base and generally faster reaction times. The reaction is often self-completing upon mixing.
Typical Yield High to Excellent (>90%)Good to High (75-90%)The isocyanate route is known for being very efficient and high-yielding, often producing a very clean product directly from the reaction mixture.
Byproducts None (in the final step)Stoichiometric amount of hydrochloride salt (e.g., Et₃N·HCl).Route 1 is an addition reaction and thus has superior atom economy in the final step. Route 2 generates a salt byproduct that must be removed during work-up.
Work-up/Purification Simple filtration of precipitated product. Minimal purification may be needed.Aqueous work-up required to remove salt byproducts. Recrystallization is usually necessary.The work-up for Route 1 is significantly simpler, faster, and requires less solvent, making it more favorable for scalability and green chemistry principles.
Safety & Handling Isocyanates are toxic, potent lachrymators, and respiratory sensitizers.[6] Must be handled with extreme care in a well-ventilated fume hood.Morpholine-4-carbonyl chloride is a corrosive acyl chloride. Phosgene/triphosgene used for intermediate synthesis is highly toxic.Both routes require the handling of hazardous intermediates. The toxicity of isocyanates is a major consideration for Route 1. The use of phosgene or its surrogates in the synthesis of intermediates for both routes is a significant hazard.
Scalability Excellent. The simplicity and high yield make it well-suited for large-scale synthesis.Good. The need for an aqueous work-up and salt filtration can add complexity on a larger scale.Route 1 is generally preferred for industrial-scale production due to its operational simplicity and efficiency, provided that appropriate safety measures for handling isocyanates are in place.

Conclusion and Recommendation

Both synthetic routes are viable and effective for the preparation of 4-(N-(3,5-Xylyl)carbamoyl)morpholine.

Route 1 (Isocyanate-Amine Coupling) is unequivocally the superior method in terms of chemical efficiency. It is characterized by high yields, operational simplicity, shorter reaction times, and a straightforward purification process that often involves simple filtration. This makes it the recommended route for both laboratory-scale synthesis and large-scale industrial production. The primary caveat is the hazardous nature of the isocyanate intermediate, which necessitates stringent safety protocols.

Route 2 (Amine-Carbonyl Chloride Coupling) serves as a robust and reliable alternative. While it typically results in slightly lower yields and requires a more involved work-up procedure to remove salt byproducts, it avoids the direct handling of isocyanates in the final step (though a hazardous phosgenating agent is still required for the intermediate). This route may be considered if an isocyanate-free final step is a critical process parameter, or if the laboratory is better equipped for handling acyl chlorides than isocyanates.

Ultimately, for researchers aiming for the highest efficiency and yield, Route 1 is the preferred pathway , provided that the necessary safety infrastructure for handling toxic isocyanates is available.

References

  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (2011). Asian Journal of Chemistry, 23(4), 1803-1806. Available at: [Link]

  • Google Patents. (1980). JPS5572178A - Preparation of morpholinecarbonyl chloride.
  • Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. (n.d.). Synfacts. Available at: [Link]

  • Google Patents. (2015). CN104341374A - Preparation method for morpholine carbonyl chloride compound.
  • Tóth, B., et al. (2023). Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. Scientific Reports, 13(1), 17937. Available at: [Link]

  • Vargáné, R. E., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3389. Available at: [Link]

  • Patsnap. (n.d.). Technical Insights into Isocyanate Reaction Pathways. Available at: [Link]

  • Li, Y., et al. (2023). How To Get Isocyanate? ACS Omega, 8(44), 41209-41220. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE

Part 1: Hazard Assessment and Pre-Disposal Considerations Before initiating any disposal procedure, a thorough understanding of the potential hazards is crucial. The morpholine component of the target compound is known t...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Hazard Assessment and Pre-Disposal Considerations

Before initiating any disposal procedure, a thorough understanding of the potential hazards is crucial. The morpholine component of the target compound is known to be flammable, corrosive, and toxic.[1][2][3] Therefore, 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE should be handled with the same level of caution.

Key Hazard Characteristics (Inferred from Morpholine):

HazardDescriptionRegulatory Context
Flammability The compound is likely a flammable liquid and vapor.[1][2] Vapors may form explosive mixtures with air and can travel to an ignition source.[4]EPA Hazardous Waste Number D001 may apply.[4]
Corrosivity Expected to cause severe skin burns and eye damage.[1][2][3]EPA Hazardous Waste Number D002 may apply.[4]
Toxicity Harmful if swallowed, inhaled, or in contact with skin.[1][2][3]May be classified as acutely toxic (P-listed) or toxic (U-listed) waste by the EPA.[5]

Essential Pre-Disposal Steps:

  • Consult the Safety Data Sheet (SDS): Always attempt to locate the specific SDS for the compound. If unavailable, consult the SDS for morpholine as a conservative surrogate.[6][7] The SDS provides critical information on hazards, handling, and emergency procedures.

  • Personnel Training: All personnel handling the waste must be trained on its hazards and the proper disposal procedures, in compliance with OSHA's Hazard Communication Standard.[6][7]

  • Designate a Satellite Accumulation Area (SAA): Establish a designated SAA in the laboratory, at or near the point of waste generation.[8][9] This area must be under the direct supervision of laboratory personnel.[10]

Part 2: Step-by-Step Disposal Protocol

This protocol is designed to ensure the safe and compliant disposal of 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE waste.

Step 1: Personal Protective Equipment (PPE)

Given the corrosive and toxic nature of the compound, appropriate PPE is mandatory.

  • Eye Protection: Wear chemical safety goggles and a face shield.[2][3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Dispose of contaminated gloves after use.[2]

  • Body Protection: A lab coat or chemically resistant apron is required. For larger quantities or potential for splashing, impervious clothing should be worn.[2]

  • Respiratory Protection: All handling of the waste should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2][11]

Step 2: Waste Segregation and Container Selection

Proper segregation prevents dangerous chemical reactions.

  • Incompatible Materials: Do not mix this waste with incompatible chemicals, such as strong oxidizing agents.[2][11] Store acids and bases separately.[8]

  • Container Requirements:

    • Use a container that is chemically compatible with the waste.[10] Plastic containers are generally preferred over metal for corrosive materials.[10]

    • The container must be in good condition, with a secure, leak-proof closure.[5]

    • Do not use food-grade containers.[8]

Step 3: Waste Accumulation and Labeling

Accurate labeling and proper accumulation are critical for safety and regulatory compliance.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE," and a clear indication of the hazards (e.g., "Flammable," "Corrosive," "Toxic").[9]

  • Accumulation in SAA:

    • Keep the waste container closed at all times, except when adding waste.[8]

    • Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[10]

    • Store the container in the designated SAA, within a secondary containment system to prevent spills.[10]

    • Weekly inspections of the SAA are required to check for leaks or container deterioration.[5][8]

Step 4: Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuation: Evacuate non-essential personnel from the area.

  • Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.[10]

  • Ignition Sources: Remove all sources of ignition.[11] Use non-sparking tools for cleanup.[3][4]

  • Containment and Cleanup:

    • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1][4]

    • Carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[12]

    • Decontaminate the spill area with an appropriate cleaning agent, and collect the cleaning materials as hazardous waste.

    • Do not wash spills into the sewer system.[12]

Step 5: Final Disposal

The final disposal must be handled by a licensed hazardous waste management company.

  • EPA ID Number: Your institution must have an EPA Identification Number to generate and dispose of hazardous waste.[10]

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste.

  • Regulatory Compliance: All disposal activities must adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), as well as state and local regulations.[5][6]

Part 3: Visualization of the Disposal Workflow

The following diagram illustrates the key stages of the disposal process for 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE.

Disposal Workflow for 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE cluster_prep Preparation cluster_handling Waste Handling & Accumulation cluster_response Contingency & Final Disposal A Hazard Assessment & SDS Review B Personnel Training (OSHA) A->B C Don Appropriate PPE B->C D Segregate Waste C->D E Select & Prepare Container D->E F Label Container 'Hazardous Waste' E->F G Accumulate in SAA F->G H Spill? G->H I Implement Spill Cleanup Protocol H->I Yes J Contact EHS for Disposal H->J No I->J K Licensed Waste Vendor Disposal J->K

Sources

Handling

Personal protective equipment for handling 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE

Executive Safety Assessment Compound Identity: 4-(N-(3,5-dimethylphenyl)carbamoyl)morpholine Chemical Class: Urea Derivative / Morpholine Carboxamide As a Senior Application Scientist, I must emphasize that while specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound Identity: 4-(N-(3,5-dimethylphenyl)carbamoyl)morpholine Chemical Class: Urea Derivative / Morpholine Carboxamide

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact structural analog may be sparse in public registries, its functional groups dictate a strict precautionary approach .

We analyze the molecule based on its pharmacophore:

  • Morpholine Ring: Historically associated with corrosivity and mucous membrane irritation.

  • Urea Linkage: Suggests potential biological activity (enzyme inhibition) and high stability.

  • Xylyl Group: Increases lipophilicity, enhancing potential skin absorption.

Operational Directive: Treat this compound as a Potent Irritant and Potential Sensitizer . Do not rely on the absence of a "Danger" skull-and-crossbones symbol to assume safety. All handling must occur under the assumption of high bioavailability.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements for handling milligram-to-gram quantities.

Protection ZoneEquipment StandardMaterial SpecificationOperational Logic
Ocular ANSI Z87.1+Chemical Splash Goggles (Not Safety Glasses)Morpholine derivatives can cause severe, sometimes irreversible, eye damage. Side shields on glasses offer insufficient protection against airborne dust or splashes.
Dermal (Hand) EN 374 / ASTM F739Double Nitrile (0.11mm min)Outer: Standard Nitrile (4 mil). Inner: Extended cuff Nitrile (orange/blue). Rationale: Urea derivatives are often solids; double gloving prevents micro-contamination during doffing.
Respiratory NIOSH / EN 149N95 / FFP3 (if outside hood)Primary Control: Fume Hood. Secondary: If weighing powders on an open bench (discouraged), a fit-tested particulate respirator is mandatory.
Body ISO 13688Lab Coat (High-Neck) Must be buttoned to the collar. Cotton/Polyester blend is sufficient for solids; use Tyvek sleeves if handling liquid stock solutions >100mL.

Risk Assessment Logic (Visualization)

The following diagram illustrates the decision-making process for selecting controls based on the physical state of the compound.

RiskAssessment Start Assess Physical State IsSolid Solid / Powder? Start->IsSolid IsSolution Liquid / Solution? Start->IsSolution DustRisk Risk: Inhalation of Particulates IsSolid->DustRisk SplashRisk Risk: Dermal Absorption + Splash Hazard IsSolution->SplashRisk ControlSolid Control: Static-Free Weighing + Fume Hood (Sash < 18") DustRisk->ControlSolid Action Proceed with Synthesis/Assay ControlSolid->Action ControlLiquid Control: Double Nitrile Gloves + Splash Goggles SplashRisk->ControlLiquid ControlLiquid->Action

Figure 1: PPE and Engineering Control Decision Matrix based on physical state.

Operational Protocols

A. Weighing and Transfer (Critical Step)

Why this matters: The highest risk of exposure occurs during the transfer of dry powder, where static electricity can aerosolize the compound.

  • Engineering Control: All weighing must be performed inside a certified chemical fume hood or a localized powder containment enclosure.

  • Static Mitigation: Use an anti-static gun or bar on the spatula and weigh boat before transfer. Morpholine derivatives can be "sticky" or electrostatic.

  • Technique:

    • Place a secondary containment tray (spill tray) inside the balance.

    • Tare the vial with the cap on.

    • Open the vial only inside the hood.

    • Transfer, recap immediately, and wipe the exterior of the vial with a Kimwipe dampened in methanol before removing it from the hood.

B. Solubilization

Why this matters: Once in solution (e.g., DMSO or Methanol), the compound's ability to penetrate the skin increases significantly (carrier effect).

  • Solvent Choice: DMSO is a common solvent for urea derivatives but rapidly penetrates skin. If using DMSO, butyl rubber gloves are superior to nitrile, or change nitrile gloves immediately upon any splash contact.

  • Vessel: Use borosilicate glass vials with PTFE-lined caps. Avoid polystyrene, as morpholines can act as weak solvents and craze plastics over time.

C. Spill Response Workflow

SpillResponse Spill Spill Detected Evacuate Alert & Isolate Area Spill->Evacuate PPE_Check Don PPE: Double Gloves, Goggles Evacuate->PPE_Check Type Liquid or Solid? PPE_Check->Type SolidClean Cover with wet paper towel (Prevent Dust) Type->SolidClean Solid LiquidClean Absorb with Vermiculite or Chem-Pad Type->LiquidClean Liquid Decon Wipe surface with 10% Soap/Water -> Ethanol SolidClean->Decon LiquidClean->Decon Waste Dispose as Hazardous Chemical Waste Decon->Waste

Figure 2: Immediate Spill Response Protocol.

Waste Disposal & Deactivation

Do not wash this compound down the sink. Morpholine derivatives are often hazardous to aquatic life and resistant to biodegradation.

  • Solid Waste: Collect contaminated weigh boats, gloves, and paper towels in a dedicated "Solid Hazardous Waste" bag (transparent polyethylene). Label as "Toxic Organic Solid."

  • Liquid Waste: Segregate into "Organic Solvents - Halogen Free" (unless dissolved in DCM/Chloroform).

  • Container Rinsing: Triple rinse empty vials with Methanol or Acetone. Collect the first two rinses as hazardous waste. The third rinse can be treated as solvent waste.

Emergency Medical Information

In the event of exposure, provide the Safety Data Sheet (SDS) or this protocol to medical personnel.

  • Eye Contact: Flush immediately with water for 15 minutes.[1][2][3] Mechanism: Morpholine moieties are alkaline; check pH of eye if possible.

  • Skin Contact: Wash with soap and water.[2][3][4][5] Do not use alcohol (ethanol/isopropanol) on the skin, as it may enhance absorption of the urea derivative.

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization), seek immediate medical attention.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[6][7] National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[8] United States Department of Labor.

  • PubChem. (n.d.). Morpholine-4-carboxamide Compound Summary. National Center for Biotechnology Information.

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Morpholine.[1][2][4][5][9][10][11][12][13] (Used for surrogate hazard data regarding the morpholine moiety).

Sources

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